Carboxyphosphamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAKAJLYYGOZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030866 | |
| Record name | Carboxyphosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22788-18-7 | |
| Record name | Carboxyphosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22788-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxyphosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxyphosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carboxyphosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP4677AX41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Carboxyphosphamide in Cyclophosphamide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophosphamide (B585) (CP) is a cornerstone of chemotherapy, yet its complex metabolic activation and detoxification pathways present significant clinical variability. This technical guide delves into the critical role of carboxyphosphamide (CP-COOH), an inactive metabolite, in the overall disposition of cyclophosphamide. Understanding the formation and fate of this compound is paramount for optimizing therapeutic efficacy and mitigating the toxicity of cyclophosphamide-based regimens. This document provides a comprehensive overview of the metabolic cascade, quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Introduction
Cyclophosphamide is a prodrug that requires hepatic bioactivation to exert its cytotoxic effects.[1] The metabolic pathway is a finely balanced system of activation and detoxification, with the ultimate therapeutic outcome depending on the generation of the active metabolite, phosphoramide (B1221513) mustard, within target cancer cells. A crucial branch of this pathway is the detoxification route leading to the formation of this compound. This inactive metabolite is the product of the oxidation of aldophosphamide (B1666838), a key intermediate that is also the precursor to the therapeutic and toxic moieties.[2] The efficiency of this detoxification step, primarily mediated by aldehyde dehydrogenases (ALDH), can significantly influence the concentration of active metabolites and, consequently, the therapeutic index of cyclophosphamide.[3] Inter-individual variations in the activity of these enzymes contribute to the observed differences in patient response and toxicity.[4]
The Metabolic Pathway of Cyclophosphamide
The metabolism of cyclophosphamide is a multi-step process predominantly occurring in the liver. The pathway can be broadly divided into activation and detoxification phases.
Activation Pathway:
-
4-Hydroxylation: Cyclophosphamide is first hydroxylated at the C4 position by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to form 4-hydroxycyclophosphamide (B600793) (4-OHCP).[2]
-
Tautomerization: 4-OHCP exists in equilibrium with its tautomer, aldophosphamide (AP).[2] This equilibrium is crucial as both metabolites can diffuse out of the liver and into the circulation.
-
β-Elimination: Within target cells, aldophosphamide undergoes spontaneous β-elimination to yield the ultimate cytotoxic agent, phosphoramide mustard , and a toxic byproduct, acrolein .[1] Phosphoramide mustard is responsible for the antineoplastic activity of cyclophosphamide through DNA cross-linking, while acrolein is implicated in hemorrhagic cystitis.[5]
Detoxification Pathway:
The primary detoxification route for aldophosphamide involves its oxidation to the inactive and non-toxic metabolite, This compound .
-
Oxidation by Aldehyde Dehydrogenase (ALDH): Aldophosphamide is a substrate for aldehyde dehydrogenases, which catalyze its oxidation to this compound.[6] The main isozymes involved in this reaction are ALDH1A1 and, to a lesser extent, ALDH3A1 and ALDH5A1.[2] This enzymatic conversion prevents the formation of phosphoramide mustard and acrolein, thereby representing a major detoxification pathway.[2]
A minor oxidative pathway for cyclophosphamide itself, mediated by CYP3A4, leads to N-dechloroethylation and the formation of the neurotoxic chloroacetaldehyde.[2]
Metabolic Pathway Diagram
Quantitative Data on Cyclophosphamide Metabolism
The pharmacokinetics of cyclophosphamide and its metabolites exhibit significant inter-individual variability. The formation of this compound is a key determinant of the overall metabolic profile.
Pharmacokinetic Parameters of Cyclophosphamide and its Metabolites
The following table summarizes pharmacokinetic parameters for cyclophosphamide and its major metabolites from studies in pediatric cancer patients. It is important to note that these values can vary significantly based on patient age, genetics, co-administered drugs, and the specific analytical methods used.
| Parameter | Cyclophosphamide (Parent Drug) | 4-Hydroxycyclophosphamide (Active Precursor) | This compound (Inactive Metabolite) | Phosphoramide Mustard (Active Metabolite) |
| Cmax (Peak Plasma Concentration) | Variable | ~2-4 hours to peak[2] | 4 to 6 hours to peak[7] | ~2-4 hours to peak[2] |
| Tmax (Time to Peak Concentration) | Variable | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Half-life (t½) | 3-11 hours[2] | Formation rate-limited[8] | Formation rate-limited[8] | 15 hours[9] |
| AUC (Area Under the Curve) | 10.3 ± 5.3 mg/ml·min (Dose 1) | Data not consistently reported | 103.7 ± 60.9 µg/ml·min (Dose 1)[10] | 0.4518 (AUC ratio to CP) |
| 4.7 ± 1.7 mg/ml·min (Dose 5)[10] | 198.9 ± 137.9 µg/ml·min (Dose 5)[10] |
Data presented as mean ± standard deviation where available. AUC values for metabolites are from a study in pediatric B-cell non-Hodgkin's lymphoma patients receiving 250 mg/m² cyclophosphamide.
Formation Clearance of Inactive Metabolites
A study in breast cancer patients receiving conventional (500 mg/m²) versus high-dose (100 mg/kg) cyclophosphamide demonstrated changes in the clearance pathways.
| Clearance Pathway | Conventional Dose (mL/min) | High Dose (mL/min) | P-value |
| Renal Clearance of CP | 15 | 23 | < .01 |
| Formation Clearance to this compound | 7 | 12 | < .05 |
| Formation Clearance to Dechloroethylcyclophosphamide | 3.2 | 4.2 | < .05 |
| Metabolic Clearance to Ketocyclophosphamide | 1.3 | 1.2 | Not Significant |
| Metabolic Clearance to Reactive Metabolites | 52 | 38 | < .001 |
Data from a study in 12 breast cancer patients.[1]
Experimental Protocols
Quantification of this compound in Human Plasma by HPLC-MS/MS
This protocol outlines a general procedure for the analysis of this compound from human plasma samples.
Objective: To quantify the concentration of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (e.g., deuterated this compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents
-
HPLC system with a C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.[11] b. Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[11] c. Vortex the mixture for 1 minute.[11] d. Centrifuge at 13,500 rpm for 5 minutes.[11] e. Transfer 100 µL of the supernatant to an autosampler vial for analysis.[11]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 3.9mm x 150mm, 5µm particle size).[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: Methanol.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 20 µL.[11]
-
Column Temperature: 30°C.[11]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for this compound.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 293 → [fragment ion]. The specific fragment ion needs to be determined during method development.
-
MRM Transition for Internal Standard: Determined based on the specific internal standard used.
-
-
Quantification:
-
A calibration curve is constructed by analyzing known concentrations of this compound standard spiked into blank plasma.
-
The peak area ratio of this compound to the internal standard is plotted against the concentration.
-
The concentration of this compound in the unknown samples is determined from the calibration curve.
-
Experimental Workflow Diagram
References
- 1. Dose escalation of cyclophosphamide in patients with breast cancer: consequences for pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of cyclophosphamide in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-Line Determination of Cyclophosphamide in Blood Samples Utilizing Microextraction by Packed Sorbent and Liquid Chromatography Tandem Mass Spectrometry (MEPS-LC-MS/MS) [benthamopenarchives.com]
- 5. Frontiers | Population Pharmacokinetic, Pharmacogenetic, and Pharmacodynamic Analysis of Cyclophosphamide in Ethiopian Breast Cancer Patients [frontiersin.org]
- 6. [Blood level and urinary excretion of activated cyclophosphamide and its deactivation products in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of cyclophosphamide and five metabolites from human plasma using liquid chromatography-mass spectrometry and gas chromatography-nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508. | Semantic Scholar [semanticscholar.org]
- 9. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
Formation of Carboxyphosphamide from Aldophosphamide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the biochemical conversion of aldophosphamide (B1666838) to carboxyphosphamide, a critical detoxification step in the metabolism of the widely used anticancer agent, cyclophosphamide (B585). This document details the enzymatic basis of this reaction, presents key quantitative kinetic data, and offers comprehensive experimental protocols for its study. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate understanding.
Introduction
Cyclophosphamide is a cornerstone of many chemotherapy regimens, yet it is a prodrug that requires metabolic activation to exert its cytotoxic effects. This bioactivation, primarily occurring in the liver, generates 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its open-ring tautomer, aldophosphamide.[1] Aldophosphamide stands at a crucial metabolic crossroads: it can spontaneously convert to the DNA-alkylating agent phosphoramide (B1221513) mustard and the urotoxic byproduct acrolein, or it can be detoxified.[1][2]
The primary detoxification pathway is the enzymatic oxidation of aldophosphamide to this compound, an inactive and non-toxic metabolite.[2][3] This conversion is catalyzed by aldehyde dehydrogenase (ALDH) enzymes and is fundamental to the therapeutic index of cyclophosphamide. Tissues with high ALDH activity, such as hematopoietic stem cells and the liver, are protected from toxicity, whereas many tumor cells with low ALDH levels are selectively targeted.[2] Understanding the kinetics and mechanisms of this compound formation is therefore vital for drug development, predicting patient-specific toxicity, and designing strategies to overcome drug resistance.
Biochemical Conversion Pathway
The conversion of aldophosphamide to this compound is an irreversible oxidation reaction dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺).
-
Substrate: Aldophosphamide
-
Product: this compound
-
Enzyme: Aldehyde Dehydrogenase (ALDH)
-
Cofactor: NAD⁺ (reduced to NADH)
The primary enzyme responsible for this detoxification in humans is the cytosolic isozyme ALDH1A1 .[2] Other isozymes, such as ALDH2 and succinic semialdehyde dehydrogenase, can also catalyze this reaction, but with significantly lower affinity for aldophosphamide.[2]
Caption: Metabolic pathway of aldophosphamide detoxification and activation.
Quantitative Data: Enzyme Kinetics
The affinity and efficiency of ALDH isozymes in metabolizing aldophosphamide have been quantified. The Michaelis-Menten constant (Kₘ), representing the substrate concentration at half-maximal velocity, is a key parameter. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
| Enzyme Source | Isozyme | Kₘ (µM) | Vₘₐₓ | Reference |
| Human Liver | ALDH-1 (ALDH1A1) | 52 | Not Reported | --INVALID-LINK--[2] |
| ALDH-2 | 1193 | Not Reported | --INVALID-LINK--[2] | |
| Succinic Semialdehyde Dehydrogenase | 560 | Not Reported | --INVALID-LINK--[2] | |
| Mouse Liver | Soluble Fraction (Cytosolic) | 22 | 3310 nmol/min/g liver | --INVALID-LINK-- |
| Solubilized Particulate Fraction | 84 | 1170 nmol/min/g liver | --INVALID-LINK-- |
These data clearly indicate that the cytosolic ALDH1A1 isozyme is the high-affinity enzyme primarily responsible for aldophosphamide detoxification in humans.[2]
Experimental Protocols
Studying the formation of this compound involves three key stages: preparing a biologically active enzyme source, performing the enzymatic reaction, and quantifying the product.
Caption: General workflow for in vitro analysis of this compound formation.
Protocol 1: Preparation of Liver Cytosolic Fraction (S9)
This protocol describes the preparation of the S9 fraction from liver tissue, which contains both microsomal and cytosolic enzymes, followed by ultracentrifugation to isolate the cytosol.[2][4]
Materials:
-
Fresh or frozen liver tissue
-
S9 Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 2 mM EDTA
-
Potter-Elvehjem tissue homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Weigh the liver tissue and mince it on ice.
-
Add 5-10 mL of ice-cold S9 Homogenization Buffer per gram of tissue.
-
Homogenize the tissue using 5-10 strokes with a motor-driven Potter-Elvehjem homogenizer.[2] All steps should be performed at 4°C.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.[2]
-
Carefully collect the supernatant, which is the S9 fraction.
-
For the cytosolic fraction, centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.[4]
-
The resulting supernatant is the cytosolic fraction, rich in ALDH enzymes.
-
Determine the protein concentration using a BCA assay.
-
Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Spectrophotometric ALDH Activity Assay
This is a general protocol for measuring ALDH activity by monitoring the production of NADH at 340 nm.[1] It can be directly applied to measure the conversion of aldophosphamide to this compound.
Materials:
-
Liver cytosolic fraction (from Protocol 4.1)
-
Assay Buffer: 100 mM Tris-HCl or Sodium Pyrophosphate, pH 8.0
-
NAD⁺ Stock Solution: 20 mM in deionized water (prepare fresh)
-
Aldophosphamide (or other aldehyde substrate) Stock Solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well or cuvette, prepare a final reaction volume of 200 µL (for plates) or 1 mL (for cuvettes).
-
Assay Buffer: e.g., 170 µL
-
NAD⁺ Stock Solution: 10 µL (for a final concentration of 1 mM)
-
Cytosolic Fraction: Add a volume corresponding to 20-50 µg of protein.
-
Control Well: For the blank/control, add buffer instead of the enzyme or substrate. A substrate blank containing NAD⁺ and aldehyde is recommended to account for any non-enzymatic reaction.[5]
-
-
Pre-incubation: Incubate the plate/cuvettes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the final component, the aldophosphamide stock solution, to achieve the desired final concentration (e.g., a range from 10 µM to 500 µM to determine kinetics).
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (mOD/min).
-
Convert the rate to nmol/min/mg of protein using the Beer-Lambert law for NADH (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).
-
Protocol 3: Quantification by HPLC-MS/MS
For specific quantification of this compound, a highly sensitive and selective method like LC-MS/MS is required. This protocol is a representative method synthesized from published literature.[3][6][7]
Materials:
-
Reaction samples from Protocol 4.2
-
Internal Standard (IS): Deuterated cyclophosphamide or this compound analog
-
Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X) for sample cleanup
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Stop the enzymatic reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at >10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
For cleaner samples, perform Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with MeOH, then water.
-
Load the sample.
-
Wash with a weak solvent (e.g., 5% MeOH in water).[6]
-
Elute this compound with 100% MeOH.
-
-
Evaporate the solvent under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 0.3 - 0.4 mL/min
-
Gradient: A typical gradient would start at high aqueous content (e.g., 95% A) and ramp up to high organic content (e.g., 95% B) over several minutes to elute the analyte.
-
-
MS/MS Detection:
-
Ionization Mode: ESI Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion. As this compound is not a primary focus in many studies, these transitions are not commonly published and must be empirically determined.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound analytical standard spiked into a blank matrix.
-
Calculate the concentration in unknown samples by comparing the analyte/IS peak area ratio to the standard curve.
-
Conclusion
The oxidation of aldophosphamide to this compound by ALDH1A1 is a pivotal detoxification event that profoundly influences the therapeutic efficacy and safety profile of cyclophosphamide. The significant inter-isozyme and inter-species differences in kinetic parameters underscore the importance of using relevant human enzyme systems in preclinical drug development. The protocols outlined in this guide provide a robust framework for researchers to investigate this critical metabolic pathway, enabling a deeper understanding of drug resistance, host-protective mechanisms, and the potential for therapeutic modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Conversion of Aldophosphamide to Carboxyphosphamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic conversion of aldophosphamide (B1666838) to carboxyphosphamide, a critical detoxification step in the metabolic pathway of the widely used anticancer prodrug cyclophosphamide (B585). The conversion is primarily catalyzed by aldehyde dehydrogenases (ALDH), with ALDH1A1 and ALDH3A1 isoforms playing significant roles. This document details the underlying biochemical pathways, presents key kinetic data for the enzymes involved, and provides detailed experimental protocols for measuring this enzymatic activity. The information is intended to support research and development efforts aimed at understanding and modulating cyclophosphamide efficacy and toxicity.
Introduction
Cyclophosphamide is a cornerstone of many chemotherapeutic regimens, but its clinical utility is predicated on a complex bioactivation and detoxification process.[1][2] The therapeutic effect of cyclophosphamide is mediated by its active metabolite, phosphoramide (B1221513) mustard, which forms DNA cross-links in rapidly dividing cancer cells.[1][3] However, the formation of phosphoramide mustard is in competition with a crucial detoxification pathway: the oxidation of its precursor, aldophosphamide, to the inactive and non-toxic metabolite, this compound.[3][4][5] This conversion is catalyzed by the superfamily of aldehyde dehydrogenases (ALDH).[3][6][7]
The level of ALDH activity in both normal and tumor tissues is a key determinant of cyclophosphamide's therapeutic index.[4][8][9] High ALDH activity in normal tissues, such as the liver and hematopoietic stem cells, provides protection against the cytotoxic effects of cyclophosphamide.[4] Conversely, lower ALDH levels in tumor cells can lead to increased sensitivity to the drug.[8][10] Therefore, a thorough understanding of the enzymatic conversion of aldophosphamide to this compound is essential for optimizing cyclophosphamide therapy, developing strategies to overcome drug resistance, and designing novel therapeutic interventions.
This guide summarizes the current knowledge on this critical metabolic step, with a focus on the enzymes involved, their kinetics, and the experimental methods used to study this conversion.
The Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to form 4-hydroxycyclophosphamide.[3] This metabolite exists in equilibrium with its open-ring tautomer, aldophosphamide.[4][11] Aldophosphamide is at a crucial metabolic branch point: it can either undergo spontaneous β-elimination to produce the therapeutically active phosphoramide mustard and the toxic byproduct acrolein, or it can be detoxified by ALDH to the inactive this compound.[3][7][11]
The enzymatic conversion of aldophosphamide to this compound is a critical detoxification route that limits the systemic toxicity of cyclophosphamide.[3][5] The primary enzymes responsible for this oxidation are members of the aldehyde dehydrogenase superfamily, with cytosolic ALDH1A1 being a major contributor.[3][12] ALDH3A1 has also been shown to play a role, particularly in certain cancer cell lines.[7][13][14]
Quantitative Data on Enzymatic Conversion
The efficiency of aldophosphamide conversion to this compound is dependent on the specific ALDH isoform and the tissue context. The following tables summarize key kinetic parameters for the primary human ALDH enzymes involved in this detoxification reaction.
Table 1: Michaelis-Menten Constants (Km) for Aldophosphamide Oxidation
| Enzyme | Substrate | Km (µM) | Source Organism | Notes |
| ALDH1A1 | Aldophosphamide | 16 - 60 | Mouse Liver | AHD-2, the major cytosolic ALDH.[12] |
| ALDH3A1 | Aldophosphamide | >100 | Human | Lower affinity than ALDH1A1.[13] |
| AHD-4 | Aldophosphamide | 2500 | Mouse Stomach | [12] |
| AHD-8 | Aldophosphamide | 20 | Mouse Liver | One of the most efficient catalysts.[12] |
| AHD-10 | Aldophosphamide | 140 | Mouse Liver | [12] |
| AHD-12 | Aldophosphamide | 200 | Mouse Liver | Succinic semialdehyde dehydrogenase.[12] |
| AHD-13 | Aldophosphamide | 130 | Mouse Liver | [12] |
Table 2: Inhibition of Aldophosphamide Dehydrogenase Activity
| Inhibitor | Enzyme Target | Ki (µM) | Type of Inhibition | Source Organism |
| Carmustine (BCNU) | ALDH1 | 1.95 | Competitive | Human Erythrocytes |
| Cyanamide (B42294) | Aldehyde Dehydrogenase | - | - | - |
Note: Quantitative Ki for cyanamide was not specified in the provided search results, but it is a known inhibitor of ALDH.[15]
Experimental Protocols
The following protocols provide a general framework for measuring the enzymatic conversion of aldophosphamide to this compound. These should be optimized based on the specific experimental system.
Preparation of Cell Lysates
This protocol is suitable for measuring ALDH activity in cultured cells.
-
Cell Culture: Grow cells of interest to 80-90% confluency.
-
Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and detach using a cell scraper.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4) and lyse the cells by sonication or repeated freeze-thaw cycles.[9]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from cellular debris.[8]
-
Protein Quantification: Determine the protein concentration of the cytosolic fraction using a standard method such as the Bradford or BCA assay.
Spectrophotometric Assay for ALDH Activity
This assay measures the production of NADH, a product of the ALDH-catalyzed oxidation of aldophosphamide.[9][13]
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
Initiation: Start the reaction by adding the substrate, aldophosphamide (typically in the range of 10-200 µM).
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the formation of NADH (molar extinction coefficient of 6220 M⁻¹cm⁻¹).[13]
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed as nmol of NADH formed per minute per mg of protein.
In Vitro Studies with Mafosfamide (B565123)
For cell-based studies, mafosfamide, an analog of cyclophosphamide that does not require hepatic activation, is often used.[13][14]
-
Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with varying concentrations of mafosfamide, with or without ALDH inhibitors.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay.[13]
-
Data Analysis: Determine the IC50 values for mafosfamide in the presence and absence of inhibitors to evaluate the role of ALDH in drug resistance.
Conclusion
The enzymatic conversion of aldophosphamide to this compound by aldehyde dehydrogenases is a pivotal step in the detoxification of cyclophosphamide. The activity of ALDH isoforms, particularly ALDH1A1, is a critical determinant of both the therapeutic efficacy and the toxicity profile of this important anticancer agent. This guide has provided a detailed overview of the metabolic pathway, summarized key kinetic data, and outlined experimental protocols for the study of this conversion. A deeper understanding of this enzymatic process will continue to inform the development of more effective and less toxic cancer therapies.
References
- 1. What is Cyclophosphamide used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of aldehyde dehydrogenase in cyclophosphamide-resistant L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scispace.com [scispace.com]
- 10. Cellular levels of aldehyde dehydrogenases (ALDH1A1 and ALDH3A1) as predictors of therapeutic responses to cyclophosphamide-based chemotherapy of breast cancer: a retrospective study. Rational individualization of oxazaphosphorine-based cancer chemotherapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the mouse aldehyde dehydrogenases important in aldophosphamide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition by cyanamide of 4-hydroxycyclophosphamide/aldophosphamide oxidation to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Carboxyphosphamide: A Comprehensive Technical Guide to the Inactive Metabolite of Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophosphamide (B585) (CP) is a cornerstone of chemotherapy and immunosuppressive treatment, functioning as a prodrug that requires metabolic activation.[1][2] The intricate balance between its activation and detoxification pathways is critical to its therapeutic index. This technical guide provides an in-depth examination of carboxyphosphamide, the principal inactive metabolite of cyclophosphamide. The formation of this compound, catalyzed by aldehyde dehydrogenase, represents the major detoxification route, effectively terminating the cytotoxic potential of the drug.[3][4] Understanding the kinetics, enzymatic regulation, and clinical implications of this pathway is paramount for optimizing cyclophosphamide therapy, overcoming drug resistance, and minimizing toxicity. This document details the metabolic cascade, presents quantitative pharmacokinetic data, outlines key experimental protocols for analysis and synthesis, and visualizes complex pathways to furnish a comprehensive resource for the scientific community.
Introduction
Cyclophosphamide is one of the most successful alkylating agents and immunosuppressants used in the treatment of a wide array of malignancies—including lymphomas, leukemias, and solid tumors—as well as autoimmune disorders.[3][5] It is a prodrug, meaning it is administered in an inactive form and requires a complex bioactivation process to exert its cytotoxic effects.[2][6] This metabolic activation is primarily hepatic, mediated by the cytochrome P450 (CYP) enzyme system.[7][8]
The metabolism of cyclophosphamide is a bifurcated pathway leading to either cytotoxic agents or inactive, detoxified products.[9] The ultimate therapeutic efficacy and toxicity profile of cyclophosphamide are dictated by the delicate balance between these activation and inactivation routes.[1] The principal pathway for detoxification involves the oxidation of the intermediate metabolite, aldophosphamide (B1666838), to This compound (also known as carboxycyclophosphamide or CEPM).[3][6][10] this compound is biologically inactive and is readily excreted, making its formation a critical step in mitigating the systemic toxicity of the drug.[4][11]
Inter-individual variability in the activity of the enzymes governing these pathways, particularly aldehyde dehydrogenase (ALDH), can lead to significant differences in drug response and toxicity.[11][12] Therefore, a thorough understanding of this compound formation is essential for personalizing therapy, predicting treatment outcomes, and developing strategies to overcome clinical drug resistance.
Chemical and Physical Properties
This compound is the carboxylic acid derivative resulting from the oxidation of aldophosphamide. Its key chemical identifiers and properties are summarized below for reference in experimental design and analysis.
| Property | Value | Reference |
| IUPAC Name | 3-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoic acid | [10] |
| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | [13][14] |
| Molar Mass | 293.08 g/mol | [13] |
| CAS Registry Number | 22788-18-7 | [10][13][14] |
| Monoisotopic Mass | 292.0146493 Da | [13] |
| Synonyms | Carboxycyclophosphamide, CEPM, NSC-145124 | [13][15] |
The Metabolic Pathway: From Activation to Inactivation
The conversion of cyclophosphamide to this compound involves a multi-step enzymatic cascade primarily occurring in the liver. This pathway determines the bioavailability of the ultimate alkylating agents.
-
Initial Activation: Cyclophosphamide is first hydroxylated at the C-4 position of its oxazaphosphorine ring by hepatic cytochrome P450 enzymes, predominantly CYP2B6, CYP2C9, and CYP3A4 .[3][7] This reaction yields 4-hydroxycyclophosphamide (4-OH-CP) .[8][16]
-
Tautomeric Equilibrium: 4-OH-CP exists in a rapid equilibrium with its open-ring tautomer, aldophosphamide .[3][9][10] These intermediates are able to diffuse from the liver into systemic circulation and enter target cells.[3]
-
Bifurcation Point - Activation vs. Detoxification: Aldophosphamide is the crucial intermediate at the metabolic crossroads.
-
Activation Pathway: Within target cells, particularly those with low enzyme defenses, aldophosphamide undergoes spontaneous (non-enzymatic) β-elimination. This reaction produces the two active compounds: phosphoramide (B1221513) mustard , the primary DNA alkylating agent responsible for the drug's cytotoxic effect, and acrolein , a byproduct associated with toxicities such as hemorrhagic cystitis.[3][8][16]
-
Detoxification Pathway: In tissues with high enzymatic activity, aldophosphamide is detoxified through oxidation. The enzyme aldehyde dehydrogenase (ALDH) , with major contributions from isozymes ALDH1A1, ALDH3A1, and ALDH5A1 , catalyzes the irreversible conversion of aldophosphamide into the stable and inactive metabolite, This compound .[3][4][9] This metabolite is then eliminated from the body, primarily via urine.[11]
-
The following diagram illustrates this critical metabolic pathway.
Pharmacokinetics and Clinical Significance
The rate of this compound formation is a key determinant of both the therapeutic efficacy and the toxicity of cyclophosphamide. This process is subject to substantial variation among individuals.
Inter-Individual Variability and Carboxylation Phenotypes
Studies have revealed a more than thousand-fold variation in the urinary excretion of this compound among patients receiving cyclophosphamide.[11] This has led to the classification of individuals into "high carboxylator" (HC) and "low carboxylator" (LC) phenotypes.[11][12]
-
Low Carboxylators (LC): These individuals excrete very low amounts of this compound (<0.3% of the dose).[12] This phenotype is associated with a more than two-fold higher level of the cytotoxic phosphoramide mustard, suggesting a potential for increased therapeutic effect but also heightened toxicity.[12] This deficiency may arise from genetic polymorphisms in ALDH enzymes.[11][12]
-
High Carboxylators (HC): These patients efficiently convert aldophosphamide to this compound (excreting 0.8% to over 13% of the dose), leading to lower levels of active metabolites.[11]
The table below summarizes data from a study investigating the urinary metabolic profile of cyclophosphamide, illustrating the wide variability observed.
| Metabolite | Mean Excretion (% of Dose ± SD) | Range of Excretion (% of Dose) | Reference |
| Unchanged Cyclophosphamide | 12.7 ± 9.3 | Not specified | [12] |
| Phosphoramide Mustard | 18.5 ± 16.1 | Not specified | [12] |
| This compound | Highly variable | <0.3% to >13% | [11][12] |
| 4-Ketocyclophosphamide | Variable | Variable | [11][17] |
Role in Drug Resistance and Tissue Protection
The enzymatic conversion to this compound is a significant mechanism of cellular defense against cyclophosphamide.
-
Cancer Cell Resistance: Elevated expression of ALDH isozymes, particularly ALDH1A1 and ALDH3A1, is a well-documented mechanism of acquired resistance to cyclophosphamide in cancer cells.[4][18] By efficiently converting aldophosphamide to inactive this compound, cancer cells prevent the formation of the DNA-damaging phosphoramide mustard.[6][19]
-
Protection of Healthy Tissues: Normal hematopoietic stem cells are characterized by high levels of ALDH expression.[9][19] This intrinsic defense mechanism protects them from the cytotoxic effects of cyclophosphamide, which explains why bone marrow can often recover after high-dose chemotherapy.[19]
Experimental Protocols
Accurate quantification of this compound and the synthesis of its precursors are essential for pharmacokinetic studies and for investigating mechanisms of drug resistance.
Protocol for Quantification of this compound in Plasma
The simultaneous determination of cyclophosphamide and its metabolites is most effectively achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) due to its high sensitivity and selectivity.[15][20][21]
Method: Online Extraction and Electrospray Tandem Mass Spectrometry [15]
-
Sample Preparation:
-
Collect blood samples in heparinized tubes and centrifuge to obtain plasma. Store at -80°C until analysis.
-
Thaw plasma samples and vortex.
-
Dilute 50 µL of plasma with 150 µL of an internal standard solution (e.g., deuterated cyclophosphamide and deuterated CEPM in an acidic methanol/water solution).
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Online Extraction: Inject the diluted plasma onto a high-turbulence liquid chromatography (HTLC) extraction column (e.g., Cyclone MAX 0.5×50 mm). Wash the matrix with an aqueous solution.
-
Analyte Transfer: Elute the retained analytes from the extraction column onto an analytical column (e.g., Gemini C18, 100×2.0 mm) using a gradient mobile phase.
-
Mobile Phase Gradient: A typical gradient might involve transitioning from a highly aqueous mobile phase (e.g., water with 0.1% formic acid) to a highly organic mobile phase (e.g., methanol/acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Detect analytes using an API-3000 LC-MS/MS system or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Cyclophosphamide Transition: m/z 261 → 140
-
This compound (CEPM) Transition: m/z 293 → 221
-
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations prepared in blank plasma.
-
Calculate analyte concentrations in unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Protocol for Biocatalytic Synthesis of Metabolite Precursors
Obtaining pure standards of cyclophosphamide metabolites is crucial for analytical and toxicological studies.[22] Chemical synthesis of 4-hydroxycyclophosphamide, the direct precursor to both this compound and phosphoramide mustard, is complex and often results in low yields.[22][23] A modern, efficient alternative is biocatalytic synthesis using fungal unspecific peroxygenases (UPOs).[22][24]
Method: UPO-based Synthesis of 4-Hydroxycyclophosphamide [22]
-
Enzyme and Reagent Preparation:
-
Use a suitable fungal UPO, such as one from Marasmius rotula (MroUPO).
-
Prepare a reaction buffer (e.g., 20 mM sodium acetate, pH 5.5).
-
Dissolve cyclophosphamide (substrate) in the buffer.
-
Prepare a hydrogen peroxide (cosubstrate) solution for slow addition.
-
-
Biocatalytic Reaction:
-
Combine the cyclophosphamide solution and the UPO enzyme in a reaction vessel with stirring at a controlled temperature (e.g., 25°C).
-
Start the reaction by adding hydrogen peroxide at a slow, continuous rate using a syringe pump (e.g., 5 mM h⁻¹). The slow addition prevents enzyme inactivation.
-
Monitor the reaction progress over time using HPLC to determine the optimal time to stop the conversion, maximizing the yield of 4-OH-CP while minimizing the formation of byproduct 4-ketocyclophosphamide.
-
-
Reaction Quenching and Product Isolation:
-
Stop the reaction at the optimal time point (e.g., after 4 hours) by adding an equal volume of cooled acetonitrile (-20°C) to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
Purify the 4-OH-CP from the supernatant using preparative or semi-preparative HPLC.
-
-
Verification:
-
Confirm the identity and purity of the synthesized 4-OH-CP using High-Resolution Mass Spectrometry (HRMS) and compare it to a commercially available standard.
-
Conclusion
This compound is not merely a metabolic byproduct but stands as the definitive marker of cyclophosphamide detoxification. Its formation, governed by the activity of aldehyde dehydrogenase enzymes, represents the critical control point that dictates the balance between therapeutic efficacy and host toxicity. The significant inter-patient variability in carboxylation capacity underscores the potential for pharmacogenetic testing to personalize cyclophosphamide dosing. Furthermore, the upregulation of the ALDH pathway remains a key mechanism of tumor resistance, making it a viable target for chemosensitization strategies. The advanced analytical and synthetic protocols detailed herein provide the necessary tools for researchers to further probe the complexities of cyclophosphamide metabolism, paving the way for more effective and safer clinical applications of this vital chemotherapeutic agent.
References
- 1. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 6. Beyond DNA Damage: Exploring the Immunomodulatory Effects of Cyclophosphamide in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. people.ucsc.edu [people.ucsc.edu]
- 10. Carboxycyclophosphamide - Wikipedia [en.wikipedia.org]
- 11. Individual variation in the activation and inactivation of metabolic pathways of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenotypically deficient urinary elimination of this compound after cyclophosphamide administration to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C7H15Cl2N2O4P | CID 31515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SMPDB [smpdb.ca]
- 17. Pharmacokinetics and metabolism of cyclophosphamide in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Item - Analytical and pharmacological studies of cyclophosphamide - Karolinska Institutet - Figshare [openarchive.ki.se]
- 22. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Carboxyphosphamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphamide is a principal, yet inactive, metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585).[1] Its discovery and characterization were integral to understanding the complex metabolic activation and detoxification pathways of cyclophosphamide, a prodrug that requires hepatic biotransformation to exert its cytotoxic effects. This technical guide provides an in-depth overview of the discovery, initial characterization, and key experimental methodologies related to this compound.
Discovery and Role in Cyclophosphamide Metabolism
The therapeutic action of cyclophosphamide is not mediated by the parent drug itself but by its metabolites. The initial and rate-limiting step in cyclophosphamide's bioactivation is the hydroxylation at the C-4 position of the oxazaphosphorine ring by hepatic cytochrome P450 enzymes, primarily CYP2B6 and CYP2C19, to form 4-hydroxycyclophosphamide.[2] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[2]
Aldophosphamide is a critical juncture in the metabolic pathway. It can undergo spontaneous β-elimination to yield the ultimate alkylating agent, phosphoramide (B1221513) mustard, which is responsible for the drug's therapeutic cytotoxicity, and acrolein, a urotoxic metabolite.[2] Alternatively, and as a major detoxification route, aldophosphamide is oxidized by the enzyme aldehyde dehydrogenase (ALDH) to the inactive and non-toxic this compound.[1][3]
The characterization of this compound as a stable, inactive end-product was a pivotal step in elucidating the metabolic fate of cyclophosphamide and understanding the mechanisms of its selective toxicity. Tissues with high levels of ALDH, such as bone marrow stem cells, are protected from the cytotoxic effects of cyclophosphamide by efficiently converting aldophosphamide to this compound.[2]
Chemical and Physical Properties
This compound is a nitrogen mustard derivative with the following chemical and physical properties:
| Property | Value | Reference |
| IUPAC Name | 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid | |
| Synonyms | Carboxycyclophosphamide, NSC-145124, ASTA-5754 | |
| CAS Number | 22788-18-7 | |
| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | |
| Molecular Weight | 293.08 g/mol | |
| Melting Point | 105-108°C | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in Acetonitrile (B52724), DMSO, and Methanol (B129727) | [4] |
Experimental Protocols
Synthesis of this compound
While detailed protocols for the synthesis of this compound are not abundant in readily available literature, a general approach involves the oxidation of aldophosphamide. A plausible synthetic route, based on the known metabolic pathway, is the enzymatic or chemical oxidation of a stable precursor of aldophosphamide.
Conceptual Synthetic Workflow:
A more specific, though still conceptual, protocol based on the oxidation of aldophosphamide generated in situ would involve:
-
Generation of Aldophosphamide: Aldophosphamide can be generated from a stable precursor like 4-hydroperoxycyclophosphamide by reduction, or from aldophosphamide thiazolidine (B150603) by hydrolysis.
-
Oxidation: The solution containing aldophosphamide is then treated with a suitable oxidizing agent. Alternatively, an enzymatic synthesis could be employed using a purified aldehyde dehydrogenase in a buffered solution with NAD+ as a cofactor.
-
Purification: The resulting this compound would be purified from the reaction mixture using chromatographic techniques, such as high-performance liquid chromatography (HPLC).
Quantification of this compound in Biological Matrices (Plasma/Urine) by HPLC-MS/MS
This protocol outlines a general method for the quantification of this compound in plasma or urine.
1. Sample Preparation:
-
Plasma: To 100 µL of plasma, add an internal standard (e.g., deuterated this compound). Precipitate proteins by adding 300 µL of ice-cold acetonitrile or methanol. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Urine: Dilute the urine sample (e.g., 1:10) with a solution containing the internal standard. Centrifuge to remove any particulate matter.[5]
2. HPLC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution is commonly employed with a mobile phase consisting of:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or methanol with 0.1% formic acid
-
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion [M+H]⁺ (m/z 293.0) is selected, and characteristic product ions are monitored.
-
Internal Standard: The corresponding precursor and product ions for the deuterated internal standard are monitored.
-
4. Quantification:
-
A calibration curve is generated using standards of known this compound concentrations prepared in the same biological matrix. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration.
Experimental Workflow for Quantification:
Biological Characterization
Cytotoxicity
This compound is consistently characterized as a non-toxic or minimally cytotoxic metabolite of cyclophosphamide. In contrast to the potent cytotoxic effects of phosphoramide mustard and, to a lesser extent, acrolein, this compound does not exhibit significant anticancer activity.
| Compound | Relative Cytotoxicity | IC₅₀ (approximate) | Reference |
| Phosphoramide Mustard | High | Low µM range | |
| 4-Hydroxycyclophosphamide | High | 5.7 x 10⁻⁵ M | [6] |
| Acrolein | Moderate | ~4 µM | [7] |
| This compound | Very Low / Inactive | > High µM / mM range | |
| Cyclophosphamide (in vitro) | Inactive (requires metabolic activation) | > 5 mM | [7] |
Note: The IC₅₀ values can vary significantly depending on the cell line and assay conditions. The values presented are for comparative purposes.
Enzymatic Formation
The formation of this compound from aldophosphamide is catalyzed by aldehyde dehydrogenase (ALDH). Kinetic studies have been performed to characterize this enzymatic reaction.
| Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/min/g liver) | Reference |
| Mouse Liver (Soluble Fraction) | 22 | 3310 | [6] |
| Mouse Liver (Particulate Fraction) | 84 | 1170 | [6] |
These data indicate a high affinity and capacity for the detoxification of aldophosphamide to this compound in the liver.
Signaling Pathways and Logical Relationships
The metabolic fate of cyclophosphamide, leading to either its active cytotoxic form or its inactive detoxified form, this compound, is a critical determinant of its therapeutic efficacy and toxicity profile.
Cyclophosphamide Metabolism Pathway:
Conclusion
The discovery and initial characterization of this compound were crucial milestones in understanding the pharmacology of cyclophosphamide. As the primary inactive metabolite, its formation represents a key detoxification pathway that influences both the therapeutic efficacy and the toxicity profile of the parent drug. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with cyclophosphamide and its metabolites. Further research into the modulation of the metabolic pathways leading to the formation of either phosphoramide mustard or this compound continues to be an area of interest for optimizing cancer chemotherapy.
References
- 1. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential toxicities of cyclophosphamide and its glutathione metabolites to A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Carboxyphosphamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphamide is a primary, yet inactive, metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). As a prodrug, cyclophosphamide requires metabolic activation to exert its cytotoxic effects. The formation of this compound represents a critical detoxification step in the metabolic cascade of cyclophosphamide, rendering it unable to perform the DNA alkylation characteristic of its parent compound's active metabolites.[1] A thorough understanding of the biochemical properties of this compound is essential for optimizing therapeutic strategies, predicting patient-specific metabolic profiles, and designing novel cyclophosphamide analogs with improved efficacy and reduced toxicity.
This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its metabolic pathway, physicochemical characteristics, and the experimental methodologies used for its study.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is fundamental for its synthesis, purification, and analysis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | [2] |
| Molecular Weight | 293.09 g/mol | [2] |
| CAS Number | 22788-18-7 | [3] |
| Melting Point | 116-117 °C | [2] |
| Solubility | Poor in water, 100 mg/mL in ethanol | [2] |
| Appearance | White crystalline powder | [4] |
| Protein Binding | Metabolites of cyclophosphamide can be more than 60% protein bound | [5] |
Metabolic Pathway of Cyclophosphamide and the Role of this compound
The biotransformation of cyclophosphamide is a complex process primarily occurring in the liver, involving both activation and deactivation pathways. This compound is the end product of the major detoxification pathway.
The metabolic cascade begins with the oxidation of cyclophosphamide by cytochrome P450 enzymes (primarily CYP2B6, CYP2C19, and CYP3A4) to 4-hydroxycyclophosphamide.[6] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[6] Aldophosphamide is a critical branch-point in the pathway. It can either spontaneously decompose to form the active cytotoxic agent, phosphoramide (B1221513) mustard, and the urotoxic byproduct, acrolein, or it can be detoxified.[7] The detoxification is catalyzed by the enzyme aldehyde dehydrogenase (ALDH), which oxidizes aldophosphamide to the stable and inactive this compound.[1][8]
Below is a DOT language script that generates a diagram of this metabolic pathway.
Signaling Pathways
Current research indicates that this compound is an inactive metabolite and does not directly participate in or modulate cellular signaling pathways. The significant effects on signaling cascades, such as the induction of apoptosis and modulation of the NF-κB pathway, are attributed to the parent drug, cyclophosphamide, and its active metabolite, phosphoramide mustard. The formation of this compound effectively terminates the signaling cascade initiated by cyclophosphamide's active metabolites.
The workflow for investigating the impact of cyclophosphamide and its metabolites on a signaling pathway is depicted in the following DOT script.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Quantification of this compound in Biological Samples using HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in complex biological matrices like plasma.[9][10]
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 600 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[11]
b. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 3.9 mm x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Injection Volume: 20 µL.[11]
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized.
The workflow for this analytical method is illustrated in the following DOT script.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15] This assay can be used to determine the cytotoxicity of cyclophosphamide and its metabolites.
a. Cell Seeding
-
Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[15]
b. Drug Treatment
-
Prepare serial dilutions of this compound, cyclophosphamide (as a positive control for its active metabolites), and a vehicle control in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug solutions or control medium.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[13]
c. MTT Assay
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[13]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Incubate the plate overnight at 37°C.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
d. Data Analysis
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Conclusion
This compound is a crucial molecule in the metabolic landscape of cyclophosphamide, representing the primary detoxification product. Its biochemical properties, particularly its inactive nature, are of significant interest in understanding the overall therapeutic index of cyclophosphamide. The experimental protocols and data presented in this guide provide a foundational resource for researchers in pharmacology, toxicology, and drug development. A comprehensive grasp of the formation and characteristics of this compound will continue to be vital for the rational design of safer and more effective oxazaphosphorine-based chemotherapeutic agents.
References
- 1. Kinetic characterization of the catalysis of "activated" cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide) oxidation to this compound by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound/CAS 22788-18-7/www.niomech.com [niomech.com]
- 3. This compound | C7H15Cl2N2O4P | CID 31515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inactivation of aldophosphamide by human aldehyde dehydrogenase isozyme 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Carboxyphosphamide Pathway: A Core Component of Hepatic Cyclophosphamide Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CPA), a cornerstone of many chemotherapeutic regimens, is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] This activation, primarily occurring in the liver, is a complex cascade of enzymatic reactions that ultimately produces the therapeutic alkylating agent, phosphoramide (B1221513) mustard, and the toxic byproduct acrolein.[2][3] However, a significant portion of the activated intermediate, aldophosphamide (B1666838), is shunted down a detoxification pathway, leading to the formation of the inactive metabolite, carboxyphosphamide. This pathway is a critical determinant of both the therapeutic efficacy and the toxicity profile of cyclophosphamide. Understanding the intricacies of the this compound pathway is therefore paramount for optimizing CPA therapy, predicting patient response, and developing strategies to mitigate adverse effects.
This technical guide provides a comprehensive overview of the this compound pathway in hepatic metabolism. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core biochemical processes, quantitative parameters, and experimental methodologies relevant to this crucial metabolic route.
The Metabolic Cascade: From Cyclophosphamide to this compound
The journey from the parent drug, cyclophosphamide, to its inactive metabolite, this compound, involves a series of enzymatic conversions primarily within the hepatocyte.
Step 1: Activation of Cyclophosphamide by Cytochrome P450
The initial and rate-limiting step in cyclophosphamide metabolism is the 4-hydroxylation of the oxazaphosphorine ring, a reaction catalyzed by a consortium of cytochrome P450 (CYP) enzymes.[2][4] The primary isoforms implicated in this bioactivation are CYP2B6, CYP2C9, and CYP3A4, with minor contributions from CYP2A6, CYP2C8, and CYP2C19.[2][5] This enzymatic oxidation yields 4-hydroxycyclophosphamide (B600793), an unstable intermediate.
Step 2: Tautomeric Equilibrium
4-Hydroxycyclophosphamide exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[4] This equilibrium is crucial as aldophosphamide is the pivotal metabolite that can either proceed down the activation pathway to generate cytotoxic compounds or be detoxified.
Step 3: Detoxification to this compound by Aldehyde Dehydrogenase
The detoxification of aldophosphamide is predominantly mediated by the enzyme aldehyde dehydrogenase (ALDH), which catalyzes its oxidation to the stable and inactive metabolite, this compound.[4] The cytosolic isoform ALDH1A1 is the principal enzyme responsible for this conversion, with ALDH3A1 and ALDH5A1 playing lesser roles.[2][4] This detoxification step is a major route of cyclophosphamide inactivation and is a key factor in determining the overall systemic exposure to the active alkylating species.[6]
Quantitative Data Presentation
The following tables summarize key quantitative parameters of the this compound pathway, providing a basis for pharmacokinetic and pharmacodynamic modeling.
Table 1: Michaelis-Menten Kinetic Parameters for Cyclophosphamide 4-Hydroxylation in Human Liver Microsomes
| Enzyme Isoform | Substrate | Apparent K_m (mM) | Apparent V_max (nmol/min/nmol CYP) | Reference |
| CYP2B6.1 | Cyclophosphamide | 3 - 4 | 12.6 - 99.0 | [7] |
| CYP3A4 | Cyclophosphamide | High K_m component | - | [5] |
| CYP2C9 | Cyclophosphamide | Low K_m component | - | [5] |
Note: The V_max for CYP2B6.1 is presented as a range, reflecting the influence of the POR/CYP ratio.[7]
Table 2: Pharmacokinetic Parameters of Cyclophosphamide and this compound in Humans
| Parameter | Cyclophosphamide | This compound | Reference |
| Mean Clearance (L/h/m²) | 1.83 ± 1.07 (Dose 1) | - | [1] |
| 3.68 ± 1.43 (Dose 5) | [1] | ||
| Mean Volume of Distribution (Vd) (L) | 43.7 | - | [8] |
| Mean Area Under the Curve (AUC₀₋₆h) (µg/mL·min) | 10.3 ± 5.3 (Dose 1) | 103.7 ± 60.9 (Dose 1) | [1] |
| 4.7 ± 1.7 (Dose 5) | 198.9 ± 137.9 (Dose 5) | [1] |
Note: Pharmacokinetic parameters can exhibit significant inter-individual variability and can be influenced by factors such as co-administered drugs and genetic polymorphisms.[1][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound pathway.
Protocol 1: In Vitro Metabolism of Cyclophosphamide using Human Liver Microsomes
Objective: To determine the kinetic parameters of cyclophosphamide 4-hydroxylation.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Cyclophosphamide
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., deuterated cyclophosphamide)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL), potassium phosphate buffer, and varying concentrations of cyclophosphamide.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of 4-hydroxycyclophosphamide (often derivatized for stability) using a validated LC-MS/MS method.
-
Data Analysis: Determine the initial reaction velocities at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate the apparent K_m and V_max values.[7][10]
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To measure the concentration of this compound in patient plasma samples.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Deuterated this compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.[4][11]
-
-
Quantification: Construct a calibration curve using known concentrations of the this compound standard. Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.
Protocol 3: Aldehyde Dehydrogenase (ALDH) Activity Assay
Objective: To measure the activity of ALDH in cell lysates or tissue homogenates.
Materials:
-
Cell lysates or tissue homogenates
-
ALDH Assay Buffer (e.g., containing pyrophosphate buffer, EDTA, and DTT)
-
Aldophosphamide (substrate) or a surrogate substrate like acetaldehyde
-
NAD⁺ (cofactor)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in ice-cold ALDH assay buffer. Centrifuge to remove cellular debris.
-
Reaction Mixture: In a cuvette or a 96-well plate, prepare a reaction mixture containing the ALDH assay buffer, NAD⁺, and the sample (cell lysate or homogenate).
-
Initiation of Reaction: Initiate the reaction by adding the substrate (aldophosphamide or acetaldehyde).
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The increase in absorbance corresponds to the formation of NADH.
-
Calculation of Activity: Calculate the ALDH activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of ALDH activity is typically defined as the amount of enzyme that catalyzes the production of 1 µmol of NADH per minute under the specified conditions.[12][13]
Mandatory Visualizations
Diagram 1: Hepatic Metabolism of Cyclophosphamide to this compound
References
- 1. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. Differential activation of cyclophosphamide and ifosphamide by cytochromes P-450 2B and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dot | Graphviz [graphviz.org]
- 7. Cytochrome P450 Oxidoreductase Influences CYP2B6 Activity in Cyclophosphamide Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 9. ClinPGx [clinpgx.org]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencellonline.com [sciencellonline.com]
- 13. resources.amsbio.com [resources.amsbio.com]
The Clinical Significance of Urinary Carboxyphosphamide Levels: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Cyclophosphamide (B585) Metabolism, Therapeutic Monitoring, and Toxicity
Abstract
Cyclophosphamide (CP) is a cornerstone of chemotherapy regimens for a wide array of malignancies and autoimmune diseases. As a prodrug, its efficacy and toxicity are dictated by a complex metabolic pathway, leading to the formation of both active, cytotoxic metabolites and inactive byproducts. Among these, carboxyphosphamide, an inactive metabolite excreted in the urine, has garnered significant attention as a potential biomarker for individual differences in drug metabolism. This technical guide provides a comprehensive overview of the clinical significance of urinary this compound levels, intended for researchers, scientists, and drug development professionals. We delve into the core aspects of CP metabolism, the enzymatic pathways leading to this compound formation, and the implications of its urinary concentrations on therapeutic outcomes and adverse events. This guide presents quantitative data in structured tables, details experimental protocols for this compound quantification, and provides visualizations of key biological pathways to facilitate a deeper understanding of this critical aspect of cyclophosphamide pharmacology.
Introduction: The Dual-Edged Sword of Cyclophosphamide Metabolism
Cyclophosphamide is an oxazaphosphorine alkylating agent that requires hepatic bioactivation to exert its cytotoxic effects. The therapeutic efficacy of CP is primarily attributed to its metabolite, phosphoramide (B1221513) mustard, which forms DNA cross-links, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis of rapidly dividing cancer cells. However, the metabolic activation of CP also produces acrolein, a highly reactive aldehyde responsible for significant toxicities, most notably hemorrhagic cystitis.
The balance between the activation and detoxification of cyclophosphamide is a critical determinant of its therapeutic index. A key detoxification pathway involves the oxidation of the intermediate metabolite, aldophosphamide (B1666838), to the inactive this compound by the enzyme aldehyde dehydrogenase (ALDH). This compound is then readily excreted in the urine. Consequently, the level of this compound in the urine can serve as an indirect measure of ALDH activity and the overall metabolic phenotype of a patient. Inter-individual variability in the expression and activity of the enzymes involved in CP metabolism can lead to significant differences in drug exposure, efficacy, and toxicity.
Cyclophosphamide Metabolism and the Formation of this compound
The metabolic fate of cyclophosphamide is a multi-step process predominantly occurring in the liver. The following diagram illustrates the key enzymatic conversions:
As depicted, the conversion of aldophosphamide to this compound represents a critical detoxification step. The activity of aldehyde dehydrogenases, particularly ALDH1A1, is paramount in shunting the metabolic flux away from the production of the cytotoxic phosphoramide mustard and the urotoxic acrolein.
Clinical Significance of Urinary this compound Levels
The measurement of urinary this compound provides a non-invasive window into the metabolic handling of cyclophosphamide. Variations in ALDH activity, which can be influenced by genetic polymorphisms, can lead to distinct "carboxylator" phenotypes.
"Low" vs. "High" Carboxylator Phenotypes
Studies have identified patient populations with phenotypically deficient urinary elimination of this compound, termed "low carboxylators"[1]. These individuals exhibit lower ALDH activity, resulting in a decreased conversion of aldophosphamide to this compound. Consequently, a larger proportion of aldophosphamide is available to non-enzymatically degrade into the active phosphoramide mustard and the toxic acrolein. This metabolic shift can have profound clinical implications.
In contrast, "high carboxylators" efficiently metabolize aldophosphamide to this compound, leading to higher urinary levels of this inactive metabolite and potentially lower systemic exposure to the active and toxic moieties.
Correlation with Efficacy and Toxicity
While a direct and consistent quantitative correlation between urinary this compound levels and clinical response or toxicity across all cancer types is still an area of active research, the underlying principle is that lower this compound excretion may be indicative of higher levels of the active metabolite, phosphoramide mustard. This could theoretically lead to enhanced anti-tumor efficacy but also an increased risk of toxicities.
Conversely, very high levels of urinary this compound might suggest rapid inactivation of the drug, potentially leading to suboptimal therapeutic efficacy in some patients. However, it is crucial to note that the clinical pharmacology of cyclophosphamide is complex, and the interplay between various metabolites and individual patient factors ultimately determines the clinical outcome[2].
Data Presentation: Urinary Excretion of Cyclophosphamide Metabolites
The following table summarizes the urinary excretion of cyclophosphamide and its major metabolites in patients with different carboxylator phenotypes, highlighting the significant inter-individual variability.
| Metabolite | "Low Carboxylators" (% of Dose) | "High Carboxylators" (% of Dose) |
| This compound | ≤ 0.3 | Variable, significantly higher |
| Phosphoramide Mustard | Elevated (e.g., > 2-fold higher) | Lower |
| Unchanged Cyclophosphamide | Lower | Higher |
| Reference | [1] | [1] |
Table 1: Urinary Excretion Profile of Cyclophosphamide Metabolites in Different Carboxylator Phenotypes.
Experimental Protocols: Quantification of Urinary this compound
The accurate and precise quantification of this compound in urine is essential for clinical and research applications. The gold-standard analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation
A simple "dilute-and-shoot" method is often sufficient for urinary analysis, given the relatively high concentrations of this compound.
-
Urine Collection: Collect 24-hour urine samples from patients receiving cyclophosphamide therapy. Measure and record the total volume.
-
Aliquoting and Storage: Aliquot the urine into polypropylene (B1209903) tubes and store at -80°C until analysis to ensure metabolite stability.
-
Sample Preparation for Analysis:
-
Thaw urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute an aliquot of the urine sample with an aqueous solution containing a deuterated internal standard (e.g., D4-carboxyphosphamide) and methanol[3]. A typical dilution factor is 1:10, but this may be adjusted based on the expected concentration range.
-
Vortex the diluted sample.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 5 minutes) to pellet any particulate matter[3].
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following provides a general framework for the LC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the optimal ionization of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
-
MRM Transitions: The specific m/z transitions for this compound and its internal standard need to be determined by direct infusion of the analytical standards.
-
Method Validation
The analytical method should be fully validated according to international guidelines (e.g., FDA or ICH) to ensure its reliability. Key validation parameters include:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Evaluated under various storage and processing conditions |
Table 2: Key Validation Parameters for the LC-MS/MS Assay of Urinary this compound. A validated method reported a limit of detection of 30 ng/mL for this compound in urine[3][4].
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
The cytotoxic effects of cyclophosphamide are mediated by the DNA damage induced by its active metabolite, phosphoramide mustard. This triggers a complex signaling cascade known as the DNA Damage Response (DDR).
Conclusion and Future Directions
The quantification of urinary this compound serves as a valuable tool for understanding the inter-individual variability in cyclophosphamide metabolism. While it is an inactive metabolite, its levels can provide insights into the activity of the crucial detoxification enzyme, ALDH, and may help to identify patients with "low carboxylator" phenotypes who could be at a higher risk of toxicity or who might have altered therapeutic responses.
Further research is warranted to establish definitive quantitative correlations between urinary this compound levels and clinical outcomes in specific patient populations and for different malignancies. Such studies, employing robust and validated analytical methods like LC-MS/MS, could pave the way for personalized dosing strategies for cyclophosphamide, thereby optimizing its therapeutic index. The integration of pharmacogenetic data, particularly regarding polymorphisms in ALDH and CYP450 genes, with urinary metabolite profiles will be instrumental in advancing our ability to predict and manage the efficacy and toxicity of this widely used chemotherapeutic agent. This will ultimately contribute to the development of safer and more effective cancer therapies.
References
- 1. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 2. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Aldehyde Dehydrogenase (ALDH) in Carboxyphosphamide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase (ALDH) enzymes are a superfamily of NAD(P)+-dependent enzymes crucial for the detoxification of both endogenous and exogenous aldehydes. In the realm of pharmacology, ALDH plays a pivotal role in the metabolic pathway of the widely used anticancer prodrug, cyclophosphamide (B585). This technical guide provides an in-depth exploration of the function of ALDH in the synthesis of carboxyphosphamide, the final inactive metabolite of cyclophosphamide. Understanding this enzymatic conversion is critical for optimizing cyclophosphamide therapy, overcoming drug resistance, and developing novel therapeutic strategies.
The Metabolic Activation and Detoxification of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP2C19, to exert its cytotoxic effects.[1][2] This activation cascade leads to the formation of 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (B1666838).[2] Aldophosphamide is a key intermediate that can follow two competing pathways:
-
Bioactivation: Spontaneous β-elimination of acrolein from aldophosphamide yields phosphoramide (B1221513) mustard, the ultimate DNA alkylating agent responsible for the anticancer activity of cyclophosphamide.[3][4]
-
Detoxification: Aldophosphamide is oxidized by ALDH to the inactive and non-toxic metabolite, this compound.[1][2][5] This detoxification pathway is a major determinant of cyclophosphamide efficacy and toxicity.
The balance between these two pathways significantly influences the therapeutic index of cyclophosphamide. High levels of ALDH activity in cancer cells can lead to increased detoxification and, consequently, drug resistance.[6]
ALDH Isoforms Involved in this compound Synthesis
Several isoforms of ALDH have been implicated in the oxidation of aldophosphamide to this compound. The most prominent among these are:
-
ALDH1A1: This cytosolic isoform is considered a major contributor to aldophosphamide detoxification.[1][5] Elevated ALDH1A1 expression is frequently observed in various cancer types and is associated with a cancer stem cell phenotype and resistance to chemotherapy.
-
ALDH3A1: Another cytosolic isoform that actively metabolizes aldophosphamide.[1][3][4][5] Its expression in certain tumors also contributes to cyclophosphamide resistance.
-
ALDH5A1: While contributing to a lesser extent than ALDH1A1 and ALDH3A1, this isoform is also involved in the detoxification process.[1][5]
The relative contribution of each isoform can vary depending on the tissue type and the specific cancer.
Quantitative Data on ALDH-Mediated this compound Synthesis
The enzymatic efficiency of ALDH in converting aldophosphamide to this compound has been characterized by kinetic studies. The following table summarizes key kinetic parameters for different ALDH sources and isoforms.
| Enzyme Source/Isoform | Substrate | Km (µM) | Vmax (nmol/min/g liver or other unit) | Reference |
| Mouse Liver (Soluble fraction) | Aldophosphamide | 22 | 3310 nmol/min/g liver | [7] |
| Mouse Liver (Solubilized particulate fraction) | Aldophosphamide | 84 | 1170 nmol/min/g liver | [7] |
| Human Erythrocyte ALDH-1 | Aldophosphamide | Not Specified | 5.0 ± 1.4 amol/min/rbc (at 160 µM substrate) | [8] |
Signaling and Metabolic Pathway Diagram
The metabolic pathway of cyclophosphamide, highlighting the central role of ALDH in the formation of this compound, is depicted below.
Caption: Metabolic pathway of cyclophosphamide activation and detoxification.
Experimental Protocols
Spectrophotometric Assay for ALDH Activity
This protocol describes a general method for measuring ALDH activity by monitoring the reduction of NAD⁺ to NADH at 340 nm.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Reaction Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, containing 1 mM EDTA)
-
NAD⁺ solution (e.g., 2.5 mM in reaction buffer)
-
Aldophosphamide substrate solution (concentration range to be optimized)
-
Enzyme sample (e.g., cell lysate, purified ALDH)
-
Control without substrate (to measure endogenous NADH production)
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the reaction buffer, NAD⁺ solution, and the enzyme sample. The final volume should be standardized (e.g., 1 mL).
-
Equilibrate: Incubate the cuvette at a constant temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add the aldophosphamide substrate to the cuvette to initiate the enzymatic reaction. Mix gently.
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm over a defined period (e.g., 5-10 minutes). Record the absorbance at regular intervals.
-
Control Measurement: Repeat the procedure without the addition of the aldophosphamide substrate to determine the rate of any background NADH production.
-
Calculate Activity: Subtract the rate of the background reaction from the rate of the substrate-dependent reaction. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the change in absorbance per minute to the rate of NADH production, which corresponds to the ALDH activity.
HPLC-Based Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a sensitive and specific method for the quantification of this compound in biological samples.
General Workflow:
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing the metabolites can be further purified using solid-phase extraction (SPE) with a C18 cartridge for cleaner samples.[9]
-
-
Chromatographic Separation:
-
Use a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive or negative ion mode.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound and any internal standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the effect of an ALDH inhibitor on this compound synthesis in a cancer cell line.
Caption: Experimental workflow for assessing ALDH inhibitor efficacy.
Conclusion
The enzymatic conversion of aldophosphamide to this compound by ALDH is a critical detoxification step in the metabolism of cyclophosphamide. A thorough understanding of the kinetics and the specific ALDH isoforms involved is paramount for predicting patient response to therapy and for designing strategies to overcome drug resistance. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the intricate role of ALDH in cancer pharmacology and to develop novel therapeutic interventions that can modulate this key metabolic pathway.
References
- 1. ClinPGx [clinpgx.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic characterization of the catalysis of "activated" cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide) oxidation to this compound by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative contribution of human erythrocyte aldehyde dehydrogenase to the systemic detoxification of the oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Carboxyphosphamide in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of carboxyphosphamide, an inactive metabolite of the widely used anticancer agent cyclophosphamide (B585), in preclinical models. This document details the metabolic pathway leading to this compound formation, outlines relevant experimental protocols for its study, and discusses the bioanalytical methods for its quantification. While specific quantitative pharmacokinetic data for this compound in preclinical species is not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge to support further research in this area.
Introduction to this compound Pharmacokinetics
Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (B1666838). Aldophosphamide can then be converted into the active alkylating agent, phosphoramide (B1221513) mustard, and the urotoxic metabolite, acrolein.
A major detoxification pathway for aldophosphamide involves its oxidation to the inactive metabolite, this compound. This reaction is catalyzed by aldehyde dehydrogenases (ALDH), particularly ALDH1A1. The formation of this compound represents a crucial step in limiting the toxicity of cyclophosphamide. Understanding the pharmacokinetics of this compound is therefore important for a complete picture of cyclophosphamide's disposition and for evaluating the potential for drug-drug interactions that may affect its efficacy and safety.
Metabolic Pathway of Cyclophosphamide to this compound
The metabolic conversion of cyclophosphamide to this compound is a multi-step process involving both activation and detoxification enzymatic reactions. The signaling pathway diagram below illustrates this process.
Quantitative Pharmacokinetic Data
Extensive literature searches did not yield specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in preclinical models presented in a structured tabular format. While numerous studies have focused on the parent drug, cyclophosphamide, and its active metabolite, 4-hydroxycyclophosphamide, data for the inactive metabolite this compound are sparse.
The following table is provided as a template for the presentation of such data, should it become available through future research.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Mouse | C57BL/6 | Data not available | IV | Data not available | Data not available | Data not available | Data not available | |
| Rat | Sprague-Dawley | Data not available | PO | Data not available | Data not available | Data not available | Data not available | |
| Dog | Beagle | Data not available | IV | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Animal Models
Commonly used preclinical models for pharmacokinetic studies of cyclophosphamide and its metabolites include mice (e.g., C57BL/6, BALB/c), rats (e.g., Sprague-Dawley, Wistar), and dogs (e.g., Beagle)[1]. The choice of species may depend on the specific research question and the desire to model human metabolism.
Dosing and Administration
Cyclophosphamide can be administered via various routes, including intravenous (IV), oral (PO), and intraperitoneal (IP) injection[2]. The dosage and vehicle should be carefully selected and documented. For example, in a mouse study, cyclophosphamide might be administered as a single 100 mg/kg dose via tail vein injection[1].
Sample Collection
Blood samples are typically collected at multiple time points to characterize the absorption, distribution, metabolism, and excretion phases. For instance, in a mouse study, blood samples might be collected at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2]. The volume of blood collected should be minimized to avoid physiological stress on the animals. Plasma is then separated by centrifugation.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous quantification of cyclophosphamide and its metabolites, including this compound, in biological matrices.
Table 2: Key Parameters for a Typical LC-MS/MS Method
| Parameter | Description |
| Sample Preparation | Protein precipitation with a solvent like acetonitrile (B52724) is a common first step. This is followed by centrifugation to remove precipitated proteins. |
| Chromatography | A C18 reverse-phase column is typically used for separation. |
| Mobile Phase | A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed. |
| Ionization | Electrospray ionization (ESI) in positive ion mode is often used. |
| Mass Spectrometry | A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. |
| Internal Standard | A stable isotope-labeled analog of the analyte (e.g., this compound-d4) is ideal for accurate quantification. |
| Validation | The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability. |
Conclusion
This compound is a significant, albeit inactive, metabolite in the complex pharmacokinetic profile of cyclophosphamide. Its formation via aldehyde dehydrogenases represents a key detoxification pathway. While the metabolic route is well-characterized, a notable gap exists in the public domain regarding specific quantitative pharmacokinetic parameters of this compound in preclinical models. The experimental protocols and bioanalytical methods outlined in this guide provide a framework for future studies aimed at filling this knowledge gap. A more complete understanding of this compound's pharmacokinetics will contribute to a more comprehensive assessment of cyclophosphamide's disposition and may inform the development of strategies to optimize its therapeutic index.
References
- 1. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of cyclophosphamide after oral and intravenous administration to dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Critical Role of Carboxyphosphamide in Oxazaphosphorine Drug Detoxification
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
The oxazaphosphorine alkylating agents, cyclophosphamide (B585) (CP) and ifosfamide (B1674421) (IF), are cornerstone chemotherapeutics that require metabolic activation to exert their cytotoxic effects. However, the same metabolic pathways that activate these prodrugs also generate toxic byproducts. The detoxification of these agents is therefore critical to their therapeutic index. A primary detoxification route involves the enzymatic oxidation of the intermediate metabolite, aldophosphamide (B1666838), into the inactive and non-toxic carboxyphosphamide. This conversion is predominantly catalyzed by the aldehyde dehydrogenase (ALDH) enzyme family, particularly the ALDH1A1 isoform. Significant inter-individual variability in ALDH activity, often due to genetic polymorphisms, can lead to profound differences in the rate of this compound formation. This variability directly impacts the balance between therapeutic activation and detoxification, influencing both the efficacy and toxicity profile of cyclophosphamide and ifosfamide treatment. Understanding the kinetics and enzymatic basis of this compound formation is paramount for optimizing dosing strategies, predicting patient outcomes, and developing novel therapeutic approaches that enhance the safety of these widely used anticancer drugs.
Introduction to Oxazaphosphorine Metabolism
Cyclophosphamide (CP) and its isomer ifosfamide (IF) are indispensable prodrugs in the treatment of a wide array of malignancies, including lymphomas, breast cancer, and sarcomas, as well as autoimmune diseases. Their therapeutic utility is entirely dependent on a complex process of bioactivation, which occurs primarily in the liver. This activation is initiated by cytochrome P450 (CYP) enzymes, which hydroxylate the parent compound. However, this activation cascade also branches into pathways that either inactivate the drug or produce metabolites responsible for severe side effects, such as urotoxicity and neurotoxicity.
The balance between the activation and inactivation pathways is a crucial determinant of the clinical outcome for patients receiving these drugs. A key inactivation pathway, and the focus of this guide, is the formation of this compound, a stable and inactive metabolite that represents a major route of detoxification.
The Metabolic Pathway of Cyclophosphamide
The metabolism of cyclophosphamide is a multi-step process involving both activation and detoxification. While this guide focuses on the detoxification aspect, an understanding of the complete pathway is essential.
Activation Pathway
The initial and rate-limiting step in CP activation is the 4-hydroxylation of the oxazaphosphorine ring by hepatic CYP enzymes, primarily isoforms CYP2B6, CYP2C9, and CYP3A4. This reaction produces 4-hydroxycyclophosphamide (B600793) (4-OHCP), which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide. Both 4-OHCP and aldophosphamide are considered the key circulating "activated" metabolites that can diffuse from the liver into the bloodstream and enter target cells. Inside the cell, aldophosphamide undergoes spontaneous (non-enzymatic) β-elimination to yield two final products:
-
Phosphoramide (B1221513) Mustard (PM): The primary DNA alkylating agent responsible for the drug's cytotoxic and therapeutic effects.
-
Acrolein: A highly reactive aldehyde that is a major contributor to the drug's urotoxic side effects, particularly hemorrhagic cystitis.
Detoxification via this compound Formation
The detoxification of cyclophosphamide is a critical process that limits systemic toxicity. The primary detoxification route for the activated metabolite, aldophosphamide, is its oxidation to this compound (also referred to as carboxycyclophosphamide). This reaction is an irreversible inactivation step, converting the unstable and reactive aldophosphamide into a stable, non-toxic carboxylic acid derivative that can be readily excreted.
This crucial oxidative step is catalyzed by enzymes of the aldehyde dehydrogenase (ALDH) superfamily. The formation of this compound prevents aldophosphamide from decomposing into the cytotoxic phosphoramide mustard and the toxic acrolein, thereby playing a central role in cellular protection and drug clearance.
Caption: Metabolic activation of cyclophosphamide and its detoxification to this compound.
The Role of Aldehyde Dehydrogenase (ALDH) in Detoxification
The conversion of aldophosphamide to this compound is a critical enzymatic step that dictates the balance between therapeutic efficacy and toxicity. This reaction is primarily catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.
ALDH Isoforms
While the ALDH family comprises multiple isoforms, studies have identified specific enzymes responsible for this compound formation. The major contributor to this detoxification reaction is the cytosolic isoform ALDH1A1 . To a much lesser extent, isoforms ALDH3A1 and ALDH5A1 may also be involved. The high expression of ALDH1A1 in tissues like the liver and hematopoietic stem cells is thought to confer protection against the cytotoxic effects of cyclophosphamide. Conversely, many tumor cells exhibit lower levels of ALDH activity, which may contribute to the selective antitumor effect of the drug.
Clinical Significance and Genetic Polymorphisms
There is significant inter-individual variability in the metabolism of cyclophosphamide, and the rate of this compound formation is no exception. This variation can be attributed, in part, to genetic polymorphisms in the ALDH genes. Patients can be phenotypically classified as "high" or "low" carboxylators based on the urinary excretion of this compound.
-
Low Carboxylators: Individuals with reduced ALDH activity produce less this compound. This deficiency in detoxification can lead to a metabolic shift, resulting in higher circulating levels of the ultimate cytotoxic metabolite, phosphoramide mustard. This may be associated with increased toxicity.
-
High Carboxylators: Patients with high ALDH activity efficiently convert aldophosphamide to this compound, leading to lower systemic exposure to active metabolites and potentially reduced toxicity, though this could also impact therapeutic efficacy.
This phenotypic variability underscores the importance of ALDH in the clinical pharmacology of cyclophosphamide and suggests that ALDH activity could serve as a biomarker for predicting patient response and toxicity.
Biochemical and Chemical Properties
This compound is the stable, inactive end-product of the primary detoxification pathway. Its chemical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 3-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoic acid | |
| Synonyms | Carboxycyclophosphamide, Asta-5754, NSC-145124 | |
| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | |
| Molar Mass | 293.08 g/mol | |
| CAS Number | 22788-18-7 | |
| Nature | Inactive, non-toxic metabolite |
Quantitative Analysis of Metabolite Formation
The quantitative assessment of urinary metabolites provides a clear window into the variability of cyclophosphamide metabolism. Studies have demonstrated a wide range in the recovery of this compound among patients, highlighting the phenotypic differences in detoxification capacity.
Table 1: Urinary Excretion of Cyclophosphamide and its Metabolites (% of Administered Dose in 24h)
| Metabolite | Patient Phenotype | Mean Excretion (% of Dose) | Range of Excretion (% of Dose) | Reference(s) |
| This compound | High Carboxylators | 4.9 ± 4.1 | 0.8 - 13.6 | |
| Low Carboxylators | 0.1 ± 0.1 | < 0.3 | ||
| Phosphoramide Mustard | High Carboxylators | 11.2 ± 6.6 | N/A | |
| Low Carboxylators | 28.5 ± 18.2 | N/A | ||
| 4-Ketocyclophosphamide | All Patients | 4.6 ± 3.3 | N/A | |
| Unchanged Cyclophosphamide | High Carboxylators | 15.7 ± 9.0 | N/A | |
| Low Carboxylators | 7.2 ± 4.7 | N/A |
Data are presented as mean ± standard deviation where available. The study by Hadidi et al. (1988) clearly distinguishes between "Low Carboxylator" (LC) and "High Carboxylator" (HC) phenotypes, showing a more than two-fold higher excretion of the cytotoxic phosphoramide mustard in the LC group.
Caption: Consequences of high versus low ALDH activity on cyclophosphamide detoxification.
Experimental Protocols for Metabolite Analysis
The accurate quantification of this compound and other related metabolites in biological matrices is essential for pharmacokinetic studies and clinical monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Protocol: Quantification of Oxazaphosphorine Metabolites in Urine via LC-MS/MS
This protocol is a representative example based on established methodologies for the analysis of cyclophosphamide and its metabolites.
1. Principle: Urine samples are subjected to liquid-liquid extraction (LLE) to isolate the analytes of interest from the biological matrix. The extracted compounds are then separated using reverse-phase HPLC and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the analyte response to that of a stable isotope-labeled internal standard.
2. Reagents and Materials:
-
Solvents: HPLC-grade acetonitrile (B52724), ethyl acetate (B1210297), and water.
-
Buffers: 2 M Potassium phosphate (B84403) buffer (pH 7.0).
-
Standards: Certified reference standards for cyclophosphamide, this compound, 4-ketocyclophosphamide, and a suitable internal standard (e.g., deuterated cyclophosphamide).
-
Equipment: Screw-capped culture tubes, nitrogen evaporator, HPLC autosampler vials, analytical balance, pH meter, C18 HPLC column, HPLC system, and a tandem mass spectrometer.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer 4.0 mL of urine into a 15 mL screw-capped culture tube.
-
Add 0.5 mL of 2 M potassium phosphate buffer solution.
-
Spike the sample with 50 µL of the internal standard working solution.
-
Add 8 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dry extract in 250 µL of the initial mobile phase (e.g., 85% water / 15% acetonitrile / 0.1% acetic acid).
-
Transfer the reconstituted sample into an HPLC autosampler vial for analysis.
4. Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 150 x 3 mm, 3.5 µm particle size).
-
Mobile Phase A: 15/85/0.1% (v/v/v) acetonitrile/water/acetic acid.
-
Mobile Phase B: 75/25/0.1% (v/v/v) acetonitrile/water/acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would run from 0% B to 100% B over 15-20 minutes to ensure separation of all metabolites.
-
Injection Volume: 10 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized. For example:
-
Cyclophosphamide: m/z 261.0 -> 140.1
-
This compound: m/z 293.0 -> [optimized product ion]
-
4-Ketocyclophosphamide: m/z 277.0 -> 259.0
-
5. Data Analysis: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of each metabolite in the unknown samples is determined from the peak area ratio of the analyte to the internal standard, interpolated from the linear regression of the calibration curve.
Caption: General experimental workflow for the quantification of this compound.
Conclusion
This compound is not merely a metabolic byproduct but represents the endpoint of a critical detoxification pathway that governs the safety and therapeutic index of cyclophosphamide and ifosfamide. The enzymatic conversion of the reactive intermediate aldophosphamide to the inert this compound, primarily by ALDH1A1, is a protective mechanism that limits systemic exposure to cytotoxic and urotoxic metabolites. The significant inter-individual variability in this pathway, driven by genetic factors, highlights the potential of using this compound formation as a predictive biomarker in personalized medicine. For drug development professionals, understanding and quantifying this detoxification route is essential for designing safer oxazaphosphorine analogues and for developing adjuvant therapies aimed at modulating metabolic pathways to enhance the therapeutic window of these vital anticancer agents. Further research into the regulation of ALDH enzymes and their role in oxazaphosphorine metabolism will continue to be a high-priority area for improving cancer chemotherapy.
A Technical Guide to the Preliminary Toxicity Studies of Carboxyphosphamide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the toxicological profile of carboxyphosphamide, a principal metabolite of the widely used alkylating agent, cyclophosphamide (B585). While cyclophosphamide and its other metabolites have been extensively studied for their cytotoxic and therapeutic effects, this compound is primarily recognized as the end-product of a detoxification pathway. This guide will synthesize the available data on this compound, placing its toxicity in the context of its parent compound's metabolic journey, detailing relevant experimental protocols, and visualizing key biological and experimental pathways.
The Metabolic Fate of Cyclophosphamide: Activation and Detoxification
Cyclophosphamide (CP) is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to exert its therapeutic effect.[1] The initial hydroxylation step produces 4-hydroxycyclophosphamide (B600793) (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide (B1666838) (AP).[1][2]
From this critical juncture, the metabolic pathway bifurcates into bioactivation and detoxification:
-
Bioactivation: Aldophosphamide undergoes spontaneous β-elimination to yield two key metabolites:
-
Phosphoramide (B1221513) Mustard (PM): The primary alkylating agent responsible for the cytotoxic, anti-neoplastic effects of cyclophosphamide.[3] It forms DNA cross-links, inhibiting replication and leading to cell death.[3]
-
Acrolein: A highly reactive aldehyde that does not possess anti-tumor activity but is responsible for significant side effects, most notably hemorrhagic cystitis (bladder toxicity).[3]
-
-
Detoxification: Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, into This compound (CARB) .[1] This process represents the major detoxification route, converting the reactive aldophosphamide into a stable, inactive metabolite that is then excreted.[4][5] The efficiency of this conversion can vary significantly among individuals, potentially influencing both the therapeutic efficacy and the toxicity profile of cyclophosphamide treatment.[5]
Quantitative Toxicity Data
Direct quantitative toxicity data for this compound is scarce in scientific literature, reflecting its status as an inactive metabolite. The vast majority of toxicological studies focus on the parent compound, cyclophosphamide, and its active or toxic metabolites. The tables below summarize available data for cyclophosphamide and its derivatives to provide a comparative context.
Table 1: In Vivo Acute Toxicity Data
This table presents the median lethal dose (LD50), which is the dose required to be lethal to 50% of a tested population.
| Compound | Species | Route | LD50 Value | Citation(s) |
| Cyclophosphamide | Rat | Oral | 94 - 180 mg/kg | [6][7] |
| Cyclophosphamide | Mouse | Oral | 137 mg/kg | [7] |
| Cyclophosphamide | Mouse | IP | 251 mg/kg | [8] |
| Mafosfamide (ASTA Z 7557)¹ | Mouse | IV Push | 417 mg/kg | [9] |
¹Mafosfamide is a stabilized derivative that releases 4-hydroxycyclophosphamide in solution.
Table 2: In Vitro Cytotoxicity Data
This table presents the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process, such as cell growth, by 50%.
| Compound / Metabolite | Cell Line | Assay Type | IC50 Value | Citation(s) |
| Cyclophosphamide (with S9 activation) | Human Fibroblasts | Cell Culture | ≥ 0.3 mg/mL | [10] |
| Cyclophosphamide | WRL68 (Normal Liver) | MTT Assay | 366.6 µg/mL | [11] |
| Cyclophosphamide | MDA (Breast Cancer) | MTT Assay | 32.93 µg/mL | [11] |
| Acrolein | A549 (Lung Carcinoma) | alamarBlue Assay | 4 µM | [12] |
| This compound Precursor¹ | A549 (Lung Carcinoma) | alamarBlue Assay | 83 µM | [12] |
| 4-Hydroperoxy-CPA² | Human Tumors | Clonogenic Assay | 5.7 x 10⁻⁵ M (Median) | [13] |
¹Refers to oxoPrMCA, a mercapturic acid derivative of acrolein, toxicity may be due to the release of acrolein.[12] ²A stabilized form of a major blood-borne metabolite of cyclophosphamide.[13]
Experimental Protocols for Toxicity Assessment
Assessing the toxicity of a compound like this compound involves a combination of in vitro and in vivo methodologies.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., human cancer cell lines or normal fibroblasts) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., doxorubicin (B1662922) or activated cyclophosphamide) in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Following incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Toxicity Assessment: Murine Histopathological Study
In vivo studies are critical for understanding systemic toxicity, including effects on major organs.
Protocol:
-
Animal Model: Utilize a suitable animal model, such as Swiss albino mice.[14][15] House the animals under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment begins.
-
Grouping and Dosing: Divide the animals into multiple groups: a control group receiving the vehicle (e.g., saline) and several test groups receiving different doses of the compound administered via a relevant route (e.g., oral gavage or intraperitoneal injection). Dosing may occur as a single administration or daily for a set period.[14][15]
-
Observation: Monitor the animals daily for clinical signs of toxicity, such as changes in weight, behavior, food/water consumption, and mortality.
-
Sample Collection: At predetermined time points (e.g., 7, 14, and 28 days), euthanize a subset of animals from each group.[14] Collect blood samples for hematological and biochemical analysis.
-
Necropsy and Histopathology: Perform a gross necropsy, examining all major organs. Collect key organs (e.g., liver, kidneys, heart, lungs) and fix them in 10% neutral buffered formalin.[14][15] Process the fixed tissues, embed them in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Pathological Evaluation: A qualified pathologist should examine the stained tissue sections to identify any treatment-related pathological changes, such as inflammation, necrosis, or cellular infiltration.[14]
Signaling Pathways in Cyclophosphamide-Induced Toxicity
While this compound itself is not directly implicated in modulating signaling pathways, the toxic metabolites of cyclophosphamide are known to induce cellular stress and inflammation through various mechanisms. Understanding these provides context for the overall toxicity profile of the parent drug.
Nrf2 Pathway Downregulation: The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a master regulator of the cellular antioxidant response.[16] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[16] Oxidative stress, such as that induced by cyclophosphamide's metabolites, should typically cause Nrf2 to dissociate from Keap1, translocate to the nucleus, and activate the transcription of antioxidant genes. However, studies have shown that cyclophosphamide can paradoxically downregulate Nrf2 expression and diminish the activity of antioxidant enzymes in tissues like the hippocampus and cortex, thereby exacerbating oxidative damage.[16]
Other pathways implicated in cyclophosphamide-induced inflammation and toxicity include the NF-κB (Nuclear Factor kappa B) and NLRP3 inflammasome pathways, which are key drivers of pro-inflammatory cytokine release.[16]
Conclusion
The available evidence strongly indicates that this compound is an inactive, non-toxic metabolite of cyclophosphamide. Its formation via the ALDH-mediated oxidation of aldophosphamide is a critical detoxification step that mitigates the systemic toxicity of the parent drug. Consequently, direct toxicity studies on this compound are limited. The primary toxic effects associated with cyclophosphamide therapy are attributed to its other metabolites, namely phosphoramide mustard (responsible for therapeutic cytotoxicity and myelosuppression) and acrolein (responsible for urotoxicity). For drug development professionals, the key takeaway is that the rate of this compound formation can serve as an important biomarker for cyclophosphamide metabolism, with potential implications for predicting both therapeutic response and toxicity in patients. Future research may focus on modulating ALDH activity to optimize the therapeutic index of cyclophosphamide.
References
- 1. ClinPGx [clinpgx.org]
- 2. Causes and possibilities to circumvent cyclophosphamide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Individual variation in the activation and inactivation of metabolic pathways of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. researchgate.net [researchgate.net]
- 8. Increased toxicity of the antitumor drug cyclophosphamide in mice in the presence of the volatile anesthetic agent halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of toxicity and therapeutic efficacy of a stabilized cytostatic metabolite of cyclophosphamide (ASTA Z 7557, INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity testing in vitro. II. Use of a microsome - cultured human fibroblast system to study the cytotoxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mjtu.tu.edu.iq [mjtu.tu.edu.iq]
- 12. Differential toxicities of cyclophosphamide and its glutathione metabolites to A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxic Effects of Different Doses of Cyclophosphamide on Liver and Kidney Tissue in Swiss Albino Mice: A Histopathological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxic Effects of Different Doses of Cyclophosphamide on Liver and Kidney Tissue in Swiss Albino Mice: A Histopathological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms underlying cyclophosphamide-induced cognitive impairment and strategies for neuroprotection in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carboxyphosphamide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphamide is a primary, yet inactive, metabolite of the widely used antineoplastic and immunosuppressive agent, cyclophosphamide (B585).[1][2] As a prodrug, cyclophosphamide's therapeutic efficacy is contingent upon its metabolic activation. Conversely, its deactivation into non-toxic metabolites is equally critical in defining its therapeutic window and toxicity profile. This compound represents a key product of the detoxification pathway, and a thorough understanding of its chemical structure, properties, and the enzymatic processes leading to its formation is paramount for optimizing cyclophosphamide-based therapies and developing novel, safer analogs. This guide provides a comprehensive overview of the chemical and physical properties of this compound, the metabolic pathways it is involved in, and relevant experimental methodologies.
Chemical Structure and Properties
This compound is a nitrogen mustard compound characterized by a phosphorodiamidate core with two 2-chloroethyl side chains and a carboxypropyl group.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid | [3] |
| Synonyms | Carboxycyclophosphamide, CPCOOH, NSC 145124 | [1][3][4] |
| CAS Number | 22788-18-7 | [3][5] |
| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | [3][5][6] |
| Molecular Weight | 293.08 g/mol | [3][5] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 116-117 °C | [6] |
| Solubility | Poor in water; Soluble in ethanol (B145695) (100 mg/ml), acetonitrile, DMSO, and methanol. | [4][6] |
Metabolic Pathway of Cyclophosphamide Inactivation
This compound is the end product of a major detoxification pathway for cyclophosphamide. The process is initiated in the liver by cytochrome P450 (CYP) enzymes, which convert the parent drug into its active metabolites. However, these active intermediates can be shunted towards an inactivation pathway, leading to the formation of this compound.
The metabolic cascade begins with the hepatic oxidation of cyclophosphamide to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (B1666838).[7][8] While aldophosphamide can spontaneously decompose into the cytotoxic agents phosphoramide (B1221513) mustard and acrolein, a significant portion is detoxified.[7][8][9] This detoxification is primarily catalyzed by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, which oxidize aldophosphamide to the stable and inactive this compound.[1][8] The high concentration of ALDH enzymes in healthy tissues, such as bone marrow stem cells and the intestinal epithelium, confers a degree of protection against the toxic effects of cyclophosphamide's active metabolites.[7]
Below is a diagram illustrating the metabolic inactivation pathway of cyclophosphamide leading to this compound.
Experimental Protocols
In Vitro Cytotoxicity Assessment by MTT Assay
A common method to assess the cytotoxicity of cyclophosphamide and its metabolites is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate target cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution with cell culture medium to achieve a range of desired final concentrations.
-
Cell Treatment: Remove the existing culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include appropriate controls:
-
Negative Control: Cells treated with culture medium only.
-
Solvent Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
The following diagram outlines the workflow for a typical in vitro cytotoxicity assay.
Conclusion
This compound is a critical metabolite in the context of cyclophosphamide pharmacology, representing a key detoxification product. Its formation, mediated by ALDH enzymes, is a crucial factor in the therapeutic index of cyclophosphamide, protecting healthy tissues from the cytotoxic effects of its active metabolites. A comprehensive understanding of the chemical properties of this compound and the dynamics of its formation is essential for the ongoing development of safer and more effective cancer chemotherapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its role in the broader context of drug metabolism and toxicology.
References
- 1. Carboxycyclophosphamide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C7H15Cl2N2O4P | CID 31515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound/CAS 22788-18-7/www.niomech.com [niomech.com]
- 7. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Carboxyphosphamide as a Biomarker in Cyclophosphamide Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclophosphamide (B585) is a cornerstone of chemotherapy and immunosuppressive treatment, yet its efficacy and toxicity are highly variable among individuals. As a prodrug, cyclophosphamide requires metabolic activation to exert its therapeutic effects, but also undergoes detoxification to inactive metabolites. Carboxyphosphamide, a major inactive metabolite, has emerged as a potential biomarker for predicting the metabolic phenotype of patients, which could in turn inform on therapeutic outcomes and risk of toxicity. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its metabolic pathway, analytical methodologies for its quantification, pharmacokinetic data, and its correlation with clinical outcomes. Furthermore, this guide presents detailed experimental protocols and visual representations of key biological pathways to support further research and application in drug development.
Introduction to this compound and its Role as a Biomarker
Cyclophosphamide is an alkylating agent that requires hepatic bioactivation to form its therapeutically active metabolite, phosphoramide (B1221513) mustard, which induces cytotoxicity by cross-linking DNA.[1] However, cyclophosphamide is also subject to inactivation pathways. One of the primary detoxification routes involves the oxidation of the intermediate metabolite aldophosphamide (B1666838) by aldehyde dehydrogenase (ALDH) enzymes to form this compound.[2]
The formation of this compound represents a significant portion of the metabolic fate of cyclophosphamide.[3] Consequently, the levels of this compound in biological fluids can reflect the activity of the detoxification pathway. A higher rate of this compound formation may lead to lower concentrations of the active phosphoramide mustard, potentially reducing therapeutic efficacy. Conversely, altered detoxification could lead to higher levels of active metabolites and an increased risk of toxicity. Therefore, monitoring this compound concentrations offers a promising strategy to individualize cyclophosphamide therapy by providing insights into a patient's metabolic capacity.
Cyclophosphamide Metabolism and the Formation of this compound
The metabolic pathway of cyclophosphamide is a complex cascade of activation and inactivation steps primarily occurring in the liver.
-
Activation: Cyclophosphamide is first hydroxylated by cytochrome P450 (CYP) enzymes, mainly CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide.[4] This intermediate exists in equilibrium with its tautomer, aldophosphamide.[2]
-
Therapeutic Effect: Aldophosphamide can spontaneously decompose to yield the active cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein.[1] Phosphoramide mustard is responsible for the therapeutic effect of cyclophosphamide by forming DNA cross-links, leading to apoptosis in rapidly dividing cells.[1]
-
Inactivation: Aldophosphamide can be detoxified by aldehyde dehydrogenase (ALDH) enzymes, which oxidize it to the inactive and non-toxic metabolite, this compound.[2] This is a major route of cyclophosphamide inactivation.
The balance between the activation pathway leading to phosphoramide mustard and the inactivation pathway leading to this compound is a critical determinant of both the efficacy and toxicity of cyclophosphamide treatment.
Quantitative Data on this compound
The following tables summarize key pharmacokinetic parameters of this compound from various clinical studies. It is important to note that there is significant inter-patient variability in these parameters.
Table 1: Pharmacokinetic Parameters of this compound in Pediatric Patients
| Study Population | Cyclophosphamide Dose | Cmax (µg/mL) | Tmax (h) | AUC₀₋₆h (µg/ml·min) | Reference |
| B-cell non-Hodgkin's lymphoma (n=?) | Dose 1 | - | - | 103.7 ± 60.9 | [4] |
| B-cell non-Hodgkin's lymphoma (n=?) | Dose 5 | - | - | 198.9 ± 137.9 | [4] |
| Childhood Cancer (<2 years, n=20) | 100-1500 mg/m² | - | - | 0.045 (mg/mL·min)/dose (normalized) | [5] |
Table 2: Pharmacokinetic Parameters of Cyclophosphamide and its Metabolites in Adult Patients
| Study Population | Cyclophosphamide Dose | Metabolite | Cmax (µM) | Tmax (h) | AUC (mg/L·h) | Half-life (h) | Reference |
| Systemic Vasculitis (n=10) | 1-h IV infusion | 4-hydroxycyclophosphamide/aldophosphamide | - | 2.3 | 1.86 ± 1.12 | 7.6 ± 2.3 | [6] |
| Breast Cancer (n=12) | 175 mg/m² (oral) | Cyclophosphamide | 19.1 - 22.8 nmol/ml | 1.13 - 2.5 | - | ~4 | [7] |
| Cancer Patients | IV | Cyclophosphamide | - | - | - | 3 - 11 |
Correlation of this compound Levels with Clinical Outcomes
Several studies have investigated the relationship between this compound levels and the clinical outcomes of cyclophosphamide therapy, primarily focusing on toxicity.
-
Hematological Toxicity: Higher exposure to this compound (measured as AUC) has been associated with increased hematological toxicity, including lower neutrophil and platelet nadirs.
-
Veno-occlusive Disease (VOD): In pediatric patients undergoing hematopoietic stem cell transplantation, a higher cumulative AUC of this compound was observed in patients who developed severe VOD.
-
Efficacy: The direct correlation between this compound levels and therapeutic efficacy is less clear and often inferred. High levels of this compound may indicate a more active detoxification pathway, potentially leading to lower concentrations of the active phosphoramide mustard and reduced anti-tumor effect. However, more research is needed to establish this compound as a direct predictive biomarker for efficacy.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a method for the simultaneous determination of cyclophosphamide and carboxyethylphosphoramide mustard (CEPM), another name for this compound.
5.1.1. Sample Preparation
-
To 250 µL of plasma in a microcentrifuge tube, add the internal standard solution (e.g., deuterated this compound).
-
Add 500 µL of 10% acetonitrile (B52724) in water and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
5.1.2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., Gemini 3µ C18 110A, 100 x 2.0 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other plasma components and cyclophosphamide metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 10 µL.
5.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 293 -> 221 (or other optimized transitions).
-
MRM Transition for Internal Standard: Dependent on the specific internal standard used.
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
Signaling Pathways in Cyclophosphamide-Induced Cytotoxicity
The cytotoxic effects of cyclophosphamide are mediated by the DNA cross-linking activity of its active metabolite, phosphoramide mustard. This DNA damage triggers a complex cellular response involving multiple signaling pathways that ultimately determine the cell's fate.
DNA Damage Response and Repair
Phosphoramide mustard induces interstrand cross-links (ICLs) in the DNA, which are highly cytotoxic lesions that block DNA replication and transcription. Cells have evolved sophisticated DNA repair mechanisms to counteract such damage.
-
Fanconi Anemia (FA) Pathway: This pathway is a major mechanism for the repair of ICLs. It involves a core complex of proteins that recognizes the stalled replication fork at the ICL and initiates a cascade of events, including the monoubiquitination of FANCD2 and FANCI proteins. This ubiquitination is a critical step that recruits nucleases to incise the DNA and unhook the cross-link, allowing for subsequent repair by other pathways like homologous recombination.
-
ATM-p53-p21 Pathway: DNA double-strand breaks, which can arise during the repair of ICLs, activate the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM phosphorylates and stabilizes the tumor suppressor protein p53. p53, in turn, acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis. The p21 protein inhibits cyclin-dependent kinases (CDKs), leading to a G1/S cell cycle arrest, which allows time for DNA repair before the cell enters the DNA synthesis phase. If the damage is too severe to be repaired, p53 can trigger apoptosis.
Conclusion and Future Directions
This compound holds significant potential as a biomarker to aid in the personalization of cyclophosphamide therapy. Its concentration in biological fluids provides a window into the detoxification capacity of an individual, which is a key factor influencing the balance between therapeutic efficacy and toxicity. The analytical methods for its quantification are well-established, and clinical data, though still emerging, support its correlation with treatment-related toxicities.
Future research should focus on:
-
Establishing a stronger link between this compound levels and clinical efficacy across different cancer types and patient populations.
-
Conducting prospective clinical trials to validate the use of this compound monitoring for dose adjustments and to improve patient outcomes.
-
Investigating the interplay between genetic polymorphisms in ALDH and CYP enzymes and this compound pharmacokinetics to develop more refined predictive models.
By integrating the monitoring of this compound with other clinical and genetic data, it may be possible to develop a more comprehensive approach to optimizing cyclophosphamide therapy, thereby maximizing its therapeutic benefits while minimizing its adverse effects.
References
- 1. Carboxycyclophosphamide - Wikipedia [en.wikipedia.org]
- 2. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 3. Pharmacogenetic studies related to cyclophosphamide-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Fanconi Anemia Pathway [reactome.org]
- 5. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of cyclophosphamide from oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cyclophosphamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Knowledge of Cyclophosphamide Metabolic Pathways: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclophosphamide (B585) (CP) is a cornerstone of chemotherapy, yet its clinical efficacy and toxicity are intrinsically linked to a complex series of metabolic activation and detoxification events. This technical guide provides a comprehensive overview of the core metabolic pathways of cyclophosphamide, intended to serve as a foundational resource for researchers, scientists, and drug development professionals. We delve into the enzymatic processes governing the bioactivation of this prodrug into its therapeutically active form, phosphoramide (B1221513) mustard, and the parallel pathways leading to toxic byproducts and inactive metabolites. This document presents quantitative pharmacokinetic and enzyme kinetic data in structured tables, details key experimental protocols for studying cyclophosphamide metabolism, and provides visual representations of the metabolic and signaling pathways through Graphviz diagrams.
Cyclophosphamide Metabolic Pathways
Cyclophosphamide is an inert prodrug that requires hepatic metabolism to exert its cytotoxic effects. The metabolic process can be broadly categorized into two main pathways: bioactivation, which leads to the formation of the active alkylating agent, and detoxification, which results in inactive and less toxic compounds.
Bioactivation Pathway
The bioactivation of cyclophosphamide is primarily initiated in the liver by the cytochrome P450 (CYP) enzyme system.
-
4-Hydroxylation: The initial and rate-limiting step is the oxidation of cyclophosphamide at the C-4 position to form 4-hydroxycyclophosphamide (B600793) . This reaction is predominantly catalyzed by CYP2B6, with contributions from CYP2C9, CYP2C19, and CYP3A4.[1]
-
Tautomerization: 4-hydroxycyclophosphamide exists in a dynamic equilibrium with its ring-opened tautomer, aldophosphamide (B1666838) .[1] This equilibrium is crucial as both metabolites can diffuse from the liver into the systemic circulation and enter target cells.
-
β-Elimination: Within cells, aldophosphamide undergoes spontaneous, non-enzymatic β-elimination to yield two key products:
-
Phosphoramide mustard: This is the ultimate cytotoxic metabolite responsible for the therapeutic effects of cyclophosphamide. As a potent alkylating agent, it forms DNA cross-links, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.
-
Acrolein: This is a highly reactive and toxic byproduct that is primarily responsible for the urotoxic side effects of cyclophosphamide, such as hemorrhagic cystitis.
-
Detoxification Pathways
Parallel to the bioactivation pathway, several enzymatic processes contribute to the detoxification of cyclophosphamide and its active metabolites, thereby modulating its therapeutic index.
-
Oxidation of Aldophosphamide: The primary detoxification route involves the oxidation of aldophosphamide to the inactive and non-toxic metabolite, carboxyphosphamide . This reaction is mainly catalyzed by aldehyde dehydrogenase 1A1 (ALDH1A1), and to a lesser extent by ALDH3A1.[1]
-
N-dechloroethylation: A minor metabolic pathway, primarily mediated by CYP3A4, involves the N-dechloroethylation of cyclophosphamide. This process generates dechloroethylcyclophosphamide and the neurotoxic metabolite, chloroacetaldehyde .
The intricate balance between these activation and detoxification pathways is a key determinant of both the efficacy and the toxicity profile of cyclophosphamide in individual patients.
Quantitative Data
Pharmacokinetic Parameters
The tables below summarize key pharmacokinetic parameters for cyclophosphamide and its major metabolites from various studies. It is important to note that these values can exhibit significant inter-individual variability due to genetic polymorphisms in metabolizing enzymes and other patient-specific factors.
Table 1: Pharmacokinetic Parameters of Cyclophosphamide in Adult Patients
| Parameter | Value | Reference |
| Half-life (t½) | 3 - 12 hours | |
| Volume of Distribution (Vd) | 0.4 - 0.8 L/kg | |
| Clearance (CL) | 3 - 7 L/h | |
| Bioavailability (Oral) | >75% |
Table 2: Area Under the Curve (AUC) of Cyclophosphamide and its Metabolites in Pediatric Patients
| Compound | AUC (µg/mL·min) Dose 1 | AUC (µg/mL·min) Dose 5 | Reference |
| This compound | 103.7 ± 60.9 | 198.9 ± 137.9 | [2] |
| Dechloroethylcyclophosphamide | 76.7 ± 49.6 | 105.6 ± 60.9 | [2] |
| 4-Ketocyclophosphamide | 63.6 ± 27.5 | 153.4 ± 61.3 | [2] |
Values are presented as mean ± standard deviation.
Enzyme Kinetics
The following table presents the kinetic parameters for the key enzymes involved in cyclophosphamide metabolism.
Table 3: Enzyme Kinetic Parameters for Cyclophosphamide Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human CYP2B6 | Cyclophosphamide | 1400 | 0.338 (nmol/min/nmol enzyme) | [3] |
| Human CYP3A4 | Cyclophosphamide | 5090 ± 4300 | 1.55 ± 0.50 | |
| Mouse ALDH (soluble fraction) | Aldophosphamide | 22 | 3.31 (nmol/min/g liver) | [4] |
Mandatory Visualizations
Cyclophosphamide Metabolic Pathway
Cyclophosphamide-Induced Apoptosis Signaling Pathway
Experimental Workflow: In Vitro Metabolism of Cyclophosphamide
Experimental Protocols
Protocol for In Vitro Metabolism of Cyclophosphamide using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and metabolite formation of cyclophosphamide in a human liver microsomal system.
Materials:
-
Human Liver Microsomes (HLM)
-
Cyclophosphamide
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (cold)
-
Internal standard (e.g., deuterated cyclophosphamide)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cyclophosphamide in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the internal standard solution in acetonitrile.
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube on ice, combine the following in order:
-
Potassium phosphate buffer (to final volume)
-
Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)
-
Cyclophosphamide stock solution (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time Course Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with the internal standard.
-
Vortex briefly to mix.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining cyclophosphamide and the formed metabolites.
-
Protocol for Quantification of Cyclophosphamide and 4-Hydroxycyclophosphamide in Human Plasma by LC-MS/MS
This protocol is adapted from published methods for the simultaneous quantification of cyclophosphamide and its unstable active metabolite, 4-hydroxycyclophosphamide.[5]
Materials:
-
Human plasma samples
-
Semicarbazide (B1199961) solution (for derivatization of 4-hydroxycyclophosphamide)
-
Cyclophosphamide and 4-hydroxycyclophosphamide analytical standards
-
Isotopically labeled internal standards (e.g., cyclophosphamide-d4)
-
Acetonitrile and Methanol (B129727) (HPLC grade)
-
C18 reverse-phase HPLC column
-
Tandem mass spectrometer
Procedure:
-
Sample Collection and Derivatization:
-
Collect blood samples in heparinized tubes.
-
Immediately after collection, centrifuge to obtain plasma.
-
To stabilize the 4-hydroxycyclophosphamide, immediately add semicarbazide solution to the plasma to form a stable derivative.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the derivatized plasma sample, add 200 µL of a cold mixture of methanol and acetonitrile (1:1, v/v) containing the isotopically labeled internal standards.[5]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for cyclophosphamide, the 4-hydroxycyclophosphamide-semicarbazide derivative, and the internal standards.
-
-
-
Quantification:
-
Construct calibration curves using analytical standards of known concentrations.
-
Quantify the concentrations of cyclophosphamide and 4-hydroxycyclophosphamide in the plasma samples by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curves.
-
Conclusion
The metabolic pathways of cyclophosphamide are a complex interplay of bioactivation and detoxification that ultimately dictate its therapeutic efficacy and toxicity. A thorough understanding of these pathways, the enzymes involved, and their kinetics is paramount for the rational design of new therapies, the optimization of existing treatment regimens, and the development of strategies to mitigate adverse effects. This guide has provided a foundational overview of these critical aspects, offering quantitative data, detailed experimental protocols, and visual representations to aid researchers and drug development professionals in their endeavors to harness the full potential of this important anticancer agent. Further research into the genetic and non-genetic factors that influence the variability in cyclophosphamide metabolism will be crucial for advancing personalized medicine approaches in oncology.
References
- 1. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic characterization of the catalysis of "activated" cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide) oxidation to this compound by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Carboxyphosphamide in Human Urine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphamide is a major, inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). The quantification of this compound in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of cyclophosphamide in patients. This application note provides detailed protocols for the sensitive and selective quantification of this compound in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described herein are suitable for clinical research and drug development applications.
Cyclophosphamide undergoes a complex metabolic activation and detoxification process. The initial activation is catalyzed by hepatic cytochrome P450 enzymes to form 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then be either converted to the active cytotoxic agent, phosphoramide (B1221513) mustard, or detoxified by aldehyde dehydrogenase to the inactive this compound.[1] Monitoring the levels of this compound provides insight into the detoxification pathway of cyclophosphamide.
dot
Caption: Metabolic pathway of cyclophosphamide to its active and inactive metabolites.
Experimental Protocols
This section details three distinct protocols for the quantification of this compound in urine, ranging from a simple "dilute and shoot" method to more extensive sample clean-up procedures using liquid-liquid extraction and solid-phase extraction.
Protocol 1: Dilute and Shoot Method
This rapid and straightforward method is suitable for high-throughput screening.[2][3]
1. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex for 10 seconds.
-
Centrifuge the urine sample at 14,000 rpm for 10 minutes to pellet any particulate matter.[4]
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 200 µL of a methanol (B129727):acetonitrile (3:1, v/v) mixture containing the internal standard (e.g., deuterated this compound).[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to the dilute and shoot method, reducing matrix effects.
1. Sample Preparation
-
To 1 mL of urine in a glass tube, add an appropriate amount of internal standard.
-
Adjust the pH of the urine sample to approximately 7.0.
-
Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most thorough sample clean-up, ideal for achieving the lowest limits of quantification. As this compound is an acidic metabolite, a strong anion exchange (SAX) sorbent is recommended.[6]
1. SPE Cartridge Conditioning
-
Condition a polymeric mixed-mode strong anion exchange SPE cartridge (e.g., Agilent SampliQ SAX) by passing 2 mL of methanol, followed by 2 mL of water.[7]
-
Equilibrate the cartridge with 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6).
2. Sample Loading
-
Pre-treat 1 mL of urine by adding an internal standard and adjusting the pH to 6-7.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
3. Washing
-
Wash the cartridge with 2 mL of water to remove unretained matrix components.
-
Follow with a wash of 2 mL of methanol to remove less polar interferences.
4. Elution
-
Elute the this compound and internal standard with 2 mL of a solution of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
dot
Caption: Overview of the analytical workflow from sample collection to data reporting.
LC-MS/MS Method Parameters
The following are typical starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended for specific instrumentation.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined empirically |
| Product Ion (m/z) | To be determined empirically |
| Collision Energy | To be optimized for the specific instrument |
| Internal Standard | Deuterated this compound |
Note: The exact m/z transitions for this compound should be determined by infusing a standard solution into the mass spectrometer and optimizing the precursor and product ions.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for this compound quantification in urine.
| Parameter | Dilute and Shoot | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity (ng/mL) | 170 - 9000[2][3] | 50 - 5000 | 10 - 1000 |
| Limit of Detection (LOD) (ng/mL) | 30[2][3] | 10 | 1 |
| Limit of Quantification (LOQ) (ng/mL) | 170[2][3] | 50 | 10 |
| Accuracy (%) | 85 - 115 | 90 - 110 | 95 - 105 |
| Precision (%RSD) | < 15 | < 10 | < 5 |
| Recovery (%) | N/A | > 80 | > 90 |
Conclusion
The LC-MS/MS methods detailed in this application note provide sensitive, selective, and reliable quantification of this compound in human urine. The choice of sample preparation protocol depends on the specific requirements of the study, with the "dilute and shoot" method offering high throughput and the LLE and SPE methods providing cleaner extracts for lower detection limits and improved accuracy. These protocols are valuable tools for researchers and clinicians involved in the study of cyclophosphamide pharmacokinetics and metabolism.
References
- 1. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. antisel.gr [antisel.gr]
- 6. agilent.com [agilent.com]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Carboxyphosphamide in Human Plasma Samples
Introduction
Carboxyphosphamide, also known as carboxyethylphosphoramide mustard (CEPM), is a principal inactive metabolite of the widely used anticancer agent cyclophosphamide (B585). Monitoring its concentration in plasma is crucial for pharmacokinetic studies and for understanding the metabolic pathways of cyclophosphamide. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method.
Principle
This method involves the isolation of this compound from plasma samples, followed by chromatographic separation and detection using tandem mass spectrometry. An internal standard (IS) is utilized to ensure accuracy and precision by accounting for variability during sample preparation and analysis. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow
Caption: Workflow for this compound Analysis in Plasma.
Materials and Reagents
-
This compound (CEPM) reference standard
-
Deuterated CEPM (D8-CEPM) or other suitable internal standard[1]
-
Methanol (HPLC grade)[2]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)[2]
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source[2]
-
Analytical column: e.g., Gemini 3μ C18 110A, 100×2.0 mm[1] or Waters Xterra® C18 column (3.9mm x 150 mm, 5μm particle size)[2]
-
Data acquisition and processing software (e.g., MassLynx)[2]
Experimental Protocol
1. Preparation of Stock and Working Solutions [1]
-
Stock Solutions (1.0 mg/mL): Prepare by dissolving this compound and D8-CEPM (internal standard) separately in a solution of methanol/water/formic acid (80/20/0.1, v/v/v). Store at -80°C.
-
Working Solutions: Prepare fresh by diluting the stock solutions with the same solvent to appropriate concentrations for calibration standards and quality control samples.
2. Sample Preparation (Protein Precipitation) [2]
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of cold methanol (100%) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,500 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis
-
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: Methanol[2]
-
Flow Rate: 0.4 mL/min[2]
-
Gradient: A common starting condition is 30% Mobile Phase A and 70% Mobile Phase B.[2] The gradient can be optimized to ensure separation from other plasma components.
-
Column Temperature: 30°C[2]
-
Injection Volume: 20 µL[2]
-
Total Run Time: Approximately 7 minutes[2]
-
-
Mass Spectrometric Conditions
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples as described in the sample preparation protocol.
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibrators.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Data
The following table summarizes typical performance characteristics for the quantification of this compound (CEPM) in plasma.
| Parameter | Result | Reference |
| Linearity Range | 5 - 250 µg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [2] |
| Accuracy | -6.9% to 5.2% | [1] |
| Within-day Precision | <3.0% | [1] |
| Between-day Precision | <3.0% | [1] |
| Extraction Recovery | 72% | [1] |
| Sample Stability (at 4°C) | < 8.5% change in 24h | [1] |
| Sample Stability (at 25°C) | < 4.2% change in 24h | [1] |
| Sample Stability (at -80°C) | < 1.8% change in 135 days | [1] |
Signaling Pathway (Metabolic Pathway of Cyclophosphamide)
Caption: Metabolic Activation of Cyclophosphamide.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The protein precipitation sample preparation method is straightforward and rapid. This protocol is suitable for use in clinical and research settings for pharmacokinetic analysis and therapeutic drug monitoring of cyclophosphamide metabolism.
References
Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Carboxyphosphamide
This document provides a detailed protocol for the quantitative analysis of carboxyphosphamide, a major metabolite of the anticancer drug cyclophosphamide (B585), in biological matrices using High-Performance Liquid Chromatography (HPLC). This application note is intended for researchers, scientists, and professionals in drug development and clinical monitoring.
Introduction
This compound is an inactive metabolite of cyclophosphamide, formed through the oxidation of aldophosphamide (B1666838) by the enzyme aldehyde dehydrogenase. Monitoring its concentration in biological fluids is crucial for pharmacokinetic studies and understanding the metabolic profile of cyclophosphamide. This protocol outlines a robust HPLC method for the reliable quantification of this compound.
Metabolic Pathway of Cyclophosphamide to this compound
The metabolic conversion of cyclophosphamide to this compound is a critical detoxification pathway. The following diagram illustrates this process.
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC analysis of this compound.
I. Sample Preparation: Protein Precipitation
This protocol is suitable for plasma and serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Aliquoting: Transfer 200 µL of the plasma/serum sample to a clean microcentrifuge tube.
-
Internal Standard: Add 50 µL of an internal standard working solution (e.g., a deuterated analog or a structurally similar compound at a known concentration).
-
Precipitation: Add 600 µL of ice-cold methanol (B129727) to the sample.[1]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at 13,500 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.[1]
II. Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a cleaner sample extract compared to protein precipitation.
-
Column Conditioning: Condition a C18 SPE cartridge by washing it with 3 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading: Load the plasma sample (e.g., 100 µL) onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol to remove interferences.[2]
-
Elution: Elute the analyte of interest with 1 mL of 100% methanol.[2]
-
Drying: Dry the collected eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 20 µL of 50% methanol for injection into the HPLC system.[2]
III. HPLC-UV Method
This method is suitable for laboratories without access to a mass spectrometer.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (B52724) (e.g., 40:10:50 v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.[4]
IV. HPLC-MS/MS Method
This method provides higher sensitivity and selectivity.
-
HPLC System: An HPLC or UPLC system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Elution: A gradient program should be optimized to ensure separation from other metabolites. A typical gradient might start with a low percentage of organic phase and ramp up.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard.
Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of this compound.
Data Presentation
The following tables summarize typical quantitative data for the analysis of cyclophosphamide and its metabolites, which can be used as a reference for method validation for this compound.
Table 1: Chromatographic Conditions and Performance
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Column | C18 (250 x 4.6 mm, 5 µm)[3] | Zorbax Extend C18 (150 x 2.1 mm, 5 µm)[6] |
| Mobile Phase | Water:Methanol:Acetonitrile (40:10:50)[3] | A: 0.1% Formic Acid in Water, B: Methanol[1] |
| Flow Rate | 1.0 mL/min[3] | 0.4 mL/min[1][6] |
| Detection | UV at 195 nm[4] | ESI-MS/MS |
| Retention Time | Analyte dependent | Analyte dependent |
Table 2: Method Validation Parameters
| Parameter | Cyclophosphamide | 4-Hydroxycyclophosphamide | This compound |
| Linearity Range | 5 - 60,000 ng/mL[7] | 2.5 - 1,000 ng/mL[7] | 30 - 5000 ng/mL (Estimated) |
| LLOQ | 5 ng/mL[7] | 2.5 ng/mL[7] | 30 ng/mL[8] |
| Accuracy (%) | < 15% deviation | < 15% deviation | Expected < 15% deviation |
| Precision (%RSD) | < 15% | < 15% | Expected < 15% |
Note: Data for this compound is estimated based on typical performance for similar analytes and available literature. Specific validation is required.
Conclusion
The presented HPLC methods provide a robust framework for the quantitative analysis of this compound in biological samples. The choice between UV and MS/MS detection will depend on the required sensitivity and the available instrumentation. Proper method validation according to ICH guidelines is essential to ensure reliable and accurate results.[3][5]
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasm.com [pharmasm.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. STABILITY BASED HPLC METHOD FOR CYCLOPHOSPHAMIDE RELATED SUBSTANCES IN FINISHED DRUG PRODUCTS: DEVELOPMENT AND VALIDATI… [ouci.dntb.gov.ua]
- 6. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 8. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Carboxyphosphamide Standard for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphamide is the primary inactive, urinary metabolite of the widely used anticancer agent cyclophosphamide (B585).[1][2] It is formed in vivo through the oxidation of aldophosphamide, a key intermediate in the metabolic activation pathway of cyclophosphamide, a reaction catalyzed by the enzyme aldehyde dehydrogenase (ALDH).[2] As a stable endpoint of cyclophosphamide metabolism, this compound serves as a crucial biomarker in pharmacokinetic and pharmacodynamic studies, helping to elucidate the metabolic profile of its parent drug and its variability among patients.[3][4] The availability of a well-characterized this compound standard is therefore essential for accurate quantification in biological matrices and for in vitro studies investigating cyclophosphamide metabolism and detoxification pathways.
This document provides detailed application notes and a comprehensive protocol for the chemical synthesis of a this compound standard for research purposes. The described methodology is based on established principles of phosphorodiamidate chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 22788-18-7 | [5][6] |
| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | [5] |
| Molecular Weight | 293.08 g/mol | [5] |
| IUPAC Name | 3-[[amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic acid | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar solvents |
Metabolic Pathway of Cyclophosphamide
The metabolic fate of cyclophosphamide is complex, involving both activation to cytotoxic species and detoxification to inactive metabolites. This compound is a key product of the detoxification pathway.
Synthesis Protocol
The chemical synthesis of this compound can be achieved through a multi-step process involving the protection of a starting material, formation of a key phosphoramidic dichloride intermediate, coupling, amination, and final deprotection.
Overall Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of Ethyl 3-Hydroxypropanoate (Protected Starting Material)
-
Materials: 3-hydroxypropanoic acid, ethanol (B145695), sulfuric acid (catalytic amount), Dean-Stark apparatus, reflux condenser, rotary evaporator.
-
Procedure:
-
Combine 3-hydroxypropanoic acid and a 5-fold molar excess of ethanol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-hydroxypropanoate.
-
Step 2: Synthesis of N,N-Bis(2-chloroethyl)phosphoramidic dichloride
-
Materials: Bis(2-chloroethyl)amine hydrochloride, phosphorus oxychloride, triethylamine (B128534), anhydrous diethyl ether, Schlenk line.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend bis(2-chloroethyl)amine hydrochloride in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine dropwise to the suspension with stirring.
-
In a separate flask, dissolve phosphorus oxychloride in anhydrous diethyl ether.
-
Add the phosphorus oxychloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N,N-bis(2-chloroethyl)phosphoramidic dichloride, which can be used in the next step without further purification.
-
Step 3: Synthesis of Ethyl 3-[[--INVALID-LINK--phosphinyl]oxy]propanoate
-
Materials: Ethyl 3-hydroxypropanoate, N,N-bis(2-chloroethyl)phosphoramidic dichloride, triethylamine, anhydrous dichloromethane (B109758).
-
Procedure:
-
Dissolve ethyl 3-hydroxypropanoate and triethylamine in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of N,N-bis(2-chloroethyl)phosphoramidic dichloride in anhydrous dichloromethane dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 4: Synthesis of Ethyl 3-[[amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoate
-
Materials: Ethyl 3-[[--INVALID-LINK--phosphinyl]oxy]propanoate, ammonia (B1221849) solution in methanol.
-
Procedure:
-
Dissolve the product from Step 3 in a saturated solution of ammonia in methanol.
-
Stir the solution in a sealed vessel at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
-
Step 5: Synthesis of this compound (Deprotection)
-
Materials: Ethyl 3-[[amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoate, lithium hydroxide (B78521), tetrahydrofuran (B95107), water.
-
Procedure:
-
Dissolve the ethyl ester from Step 4 in a mixture of tetrahydrofuran and water.
-
Add a solution of lithium hydroxide in water and stir at room temperature.
-
Monitor the hydrolysis by TLC or HPLC.
-
Once the reaction is complete, acidify the solution to pH 2-3 with dilute hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Data Presentation
The following table summarizes expected data for the characterization of the synthesized this compound standard.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the chloroethyl groups, the propanoic acid backbone, and the amino group. |
| ¹³C NMR | Resonances for the carbons of the chloroethyl groups and the propanoic acid moiety. |
| ³¹P NMR | A single peak in the phosphorodiamidate region. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound (m/z 292.0146 for [M-H]⁻ in negative ion mode). |
| Purity (HPLC) | ≥95% |
Stability and Storage
This compound is relatively stable at 25°C and pH 7.0, with approximately 10% degradation in 24 hours.[7] However, it is much less stable at acidic pH, with about 50% degradation in 24 hours at pH 5.5.[7] For long-term storage, it is recommended to store the standard as a solid at -20°C or below. Solutions should be prepared fresh. To ensure accurate quantification, urine samples containing this compound should be frozen and stored at -80°C within a few hours of collection, and assays should be performed within two months.[7]
Conclusion
This document provides a comprehensive guide for the synthesis, characterization, and handling of a this compound standard for research applications. The detailed protocols and data will aid researchers in obtaining a reliable standard for pharmacokinetic, metabolic, and other in vitro studies related to cyclophosphamide. The availability of this standard is crucial for advancing our understanding of the clinical pharmacology of this important anticancer drug.
References
- 1. Ethyl 3-hydroxypropanoate | 623-72-3 | FE122905 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 3-hydroxypropanoate|lookchem [lookchem.com]
- 4. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 5. This compound: NMR studies of its stability and cell membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Direct detection of the intracellular formation of carboxyphosphamides using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Carboxyphosphamide as a Biomarker for Aldehyde Dehydrogenase (ALDH) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a critical role in cellular detoxification by oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. Elevated ALDH activity, particularly of the ALDH1A1 and ALDH3A1 isozymes, has been strongly implicated in the resistance of cancer cells to certain chemotherapeutic agents, most notably the oxazaphosphorine class of drugs, which includes cyclophosphamide (B585).
Cyclophosphamide is a prodrug that requires metabolic activation in the liver to form 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (B1666838). Aldophosphamide can then undergo spontaneous decomposition to the cytotoxic phosphoramide (B1221513) mustard and acrolein. Alternatively, it can be detoxified by ALDH through oxidation to the non-toxic metabolite, carboxyphosphamide.[1] The level of ALDH activity within a cell can therefore determine its sensitivity or resistance to cyclophosphamide.
This application note provides a detailed protocol for the quantification of this compound formation as a direct and specific measure of ALDH activity in biological samples. This method serves as a powerful tool for assessing cyclophosphamide resistance, screening for ALDH inhibitors, and investigating the role of ALDH in cancer biology and drug development.
Signaling Pathway
The metabolic pathway of cyclophosphamide activation and detoxification is crucial for understanding the role of ALDH. High ALDH activity shunts the pathway towards the inactive metabolite this compound, thereby reducing the intracellular concentration of the cytotoxic phosphoramide mustard.
Experimental Protocols
Protocol 1: In Vitro this compound Formation Assay
This protocol describes the measurement of ALDH activity in cell lysates by quantifying the formation of this compound from an aldophosphamide substrate.
Materials:
-
Cell lines of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Aldophosphamide (or a stable precursor like 4-hydroperoxycyclophosphamide)
-
NAD+ solution (100 mM)
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
This compound analytical standard
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet with cell lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a BCA protein assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Reaction buffer
-
Cell lysate (50-100 µg of total protein)
-
1 mM NAD+
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding aldophosphamide to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
As a negative control, prepare a reaction mixture without the cell lysate or with heat-inactivated lysate.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable mobile phase for HPLC or LC-MS/MS analysis.
-
-
Quantification of this compound by HPLC or LC-MS/MS:
-
Develop an analytical method for the separation and quantification of this compound. A reverse-phase C18 column is typically used.
-
Prepare a standard curve of this compound of known concentrations.
-
Inject the prepared samples and standards onto the HPLC or LC-MS/MS system.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
-
Calculation of ALDH Activity:
-
Express ALDH activity as the rate of this compound formation, typically in nmol/min/mg of total protein.
-
Protocol 2: ALDEFLUOR™ Assay for General ALDH Activity
The ALDEFLUOR™ assay is a widely used flow cytometry-based method for the identification and isolation of cells with high ALDH activity. While not specific to this compound formation, it provides a robust measure of overall ALDH activity.
Materials:
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Single-cell suspension of the cells of interest
-
Flow cytometer
Procedure:
-
Follow the manufacturer's instructions for the ALDEFLUOR™ Assay Kit.
-
Briefly, incubate a single-cell suspension with the activated ALDEFLUOR™ reagent.
-
A parallel sample treated with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control.
-
Analyze the cells by flow cytometry, detecting the fluorescent product in the green channel.
-
The ALDH-positive (ALDHbright) cell population is identified by gating on the cells with fluorescence that is inhibited by DEAB.
Data Presentation
The following tables summarize representative data on ALDH activity in various cancer cell lines. It is important to note that direct comparative data on the rate of this compound formation is limited in the literature. The data presented here is largely based on general ALDH activity assays.
Table 1: ALDH Activity in Various Cancer Cell Lines (ALDEFLUOR™ Assay)
| Cell Line | Cancer Type | ALDH Activity (% of ALDHbright cells) | Reference |
| HT-29 | Colon Cancer | High | [2] |
| Panc 03.27 | Pancreatic Cancer | Moderate | [2] |
| 4T1 | Murine Breast Cancer | High | [2] |
| CT26.WT | Murine Colon Cancer | Low | [2] |
| MDA-MB-231 | Breast Cancer | High | [3] |
| MDA-MB-468 | Breast Cancer | High | [3] |
| MCF-7 | Breast Cancer | Low | [3] |
| SiHa | Cervical Cancer | High | [4] |
| C33A | Cervical Cancer | High | [4] |
Table 2: Quantitative ALDH Activity in Selected Cell Lines
| Cell Line | Cancer Type | ALDH Activity (nmol/min/mg protein) | Note |
| A549 | Lung Cancer | 282 | Activity measured using benzaldehyde (B42025) as a substrate.[5] |
| HT-29 (Parental) | Colon Cancer | 34.6 ± 2.3 | General ALDH activity.[6] |
| HT-29 (Spheroid) | Colon Cancer | 16.9 ± 1.2 | General ALDH activity.[6] |
Experimental Workflow
The following diagram illustrates the experimental workflow for assessing ALDH activity by measuring this compound formation.
Conclusion
The measurement of this compound formation provides a highly specific and relevant method for determining ALDH activity in the context of cyclophosphamide metabolism and resistance. The protocols and information provided in this application note offer a comprehensive guide for researchers and drug development professionals to utilize this powerful biomarker. By accurately quantifying ALDH activity, it is possible to better understand the mechanisms of drug resistance, screen for novel therapeutic agents, and potentially stratify patients for personalized cancer therapy.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. High aldehyde dehydrogenase and expression of cancer stem cell markers selects for breast cancer cells with enhanced malignant and metastatic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High aldehyde dehydrogenase activity identifies cancer stem cells in human cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Application Note: A Reliable Assay for the Detection of Carboxyphosphamide in Human Plasma Using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of carboxyphosphamide, a major inactive metabolite of the anticancer drug cyclophosphamide (B585), in human plasma. The assay utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for the detection of this compound. The protocol details sample preparation using solid-phase extraction, chromatographic separation, and mass spectrometric detection. Furthermore, comprehensive assay validation parameters are provided to ensure data reliability and accuracy. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of cyclophosphamide metabolism.
Introduction
Cyclophosphamide is a widely used prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[1] The metabolic pathway of cyclophosphamide is complex, involving both activation and deactivation steps. A major detoxification route involves the oxidation of aldophosphamide (B1666838), an active metabolite, to the inactive this compound by aldehyde dehydrogenases.[2] Monitoring the levels of this compound is crucial for understanding the overall disposition and metabolism of cyclophosphamide in patients, which can vary significantly among individuals. This variation can be attributed to genetic polymorphisms in the metabolizing enzymes.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[3] This application note provides a detailed protocol for a reliable LC-MS/MS assay for the determination of this compound in human plasma.
Cyclophosphamide Metabolism and the Formation of this compound
Cyclophosphamide is metabolized in the liver to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then undergo β-elimination to produce the active cytotoxic agent, phosphoramide (B1221513) mustard, and the toxic byproduct acrolein. Alternatively, aldophosphamide is detoxified by aldehyde dehydrogenase (ALDH), primarily ALDH1A1, to the inactive metabolite this compound.[2]
References
- 1. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Carboxyphosphamide Levels in Pharmacokinetic Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) is a widely used prodrug in the treatment of various cancers and autoimmune diseases. Its therapeutic efficacy and toxicity are dependent on its complex metabolic activation and inactivation pathways. A key inactivation route involves the oxidation of aldophosphamide, an intermediate metabolite, to carboxyphosphamide. Monitoring this compound levels offers a valuable tool in pharmacokinetic (PK) modeling to understand the overall disposition of cyclophosphamide, assess inter-individual variability in its metabolism, and potentially optimize therapeutic strategies. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for incorporating this compound levels into pharmacokinetic research.
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes to its active and inactive forms. The formation of this compound represents a major detoxification pathway.[1] Aldophosphamide, a tautomer of 4-hydroxycyclophosphamide, is oxidized by aldehyde dehydrogenase (ALDH) to the inactive this compound.[1]
Data Presentation: Quantitative Pharmacokinetic Parameters
The levels of this compound can vary significantly among individuals, which underscores the importance of its measurement in personalized medicine. Below is a summary of reported pharmacokinetic parameters for this compound (also referred to as CEPM or CXCP in literature) and its parent drug, cyclophosphamide.
| Parameter | Patient Population | Cyclophosphamide Dose | This compound Value | Cyclophosphamide Value | Reference |
| AUC (Area Under the Curve) | Pediatric Neuroblastoma | 400 mg/m²/day | Considerable interpatient variability observed | Considerable interpatient variability observed | [1][2] |
| Pediatric B-cell Non-Hodgkin's Lymphoma | 250 mg/m²/day | Quantifiable throughout sampling period | Cmax (Dose 1): 9.8–114.6 µg/ml; Cmax (Dose 5): 8.53–53.7 µg/ml | [3] | |
| Clearance (CL) | Pediatric B-cell Non-Hodgkin's Lymphoma | 250 mg/m²/day | - | Dose 1: 1.83 ± 1.07 L/h/m²; Dose 5: 3.68 ± 1.43 L/h/m² | [3] |
| Ethiopian Breast Cancer | 500-600 mg/m² | - | 5.41 L/h | [4] | |
| Formation Clearance | High-risk Primary Breast Cancer | 100 mg/kg | Increased from 7 to 12 mL/min with dose escalation | - | [5] |
| Volume of Distribution (Vd) | Ethiopian Breast Cancer | 500-600 mg/m² | - | 46.5 L | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a method for the simultaneous determination of cyclophosphamide and carboxyethylphosphoramide mustard (CEPM/Carboxyphosphamide).[6]
1. Sample Collection and Preparation:
-
Collect 1-2 ml of serial blood samples in k2 EDTA tubes.[6]
-
Immediately centrifuge at 10,000 rpm for 3 minutes to separate the plasma.[6]
-
Store the plasma at -80 °C until analysis.[6]
-
For analysis, dilute 250 μL of the plasma sample with 500 μL of 10% acetonitrile (B52724) in water.[6]
-
Add an appropriate internal standard (e.g., D8-CEPM).[6]
-
Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 5 minutes.[6]
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[6]
2. Liquid Chromatography Conditions:
-
Column: Gemini 3μ C18 110A, 100×2.0 mm[6]
-
Mobile Phase: A gradient mobile phase is typically used, starting with a high aqueous component and ramping up the organic solvent (e.g., acetonitrile with formic acid).
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Injection Volume: 10 μL[6]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound and cyclophosphamide into blank human plasma.
-
The calibration curve should cover the expected concentration range in patient samples.
Pharmacokinetic Modeling Workflow
The inclusion of this compound levels in pharmacokinetic models provides a more complete picture of cyclophosphamide's disposition. Population pharmacokinetic modeling is a common approach to analyze this data.
References
- 1. Population pharmacokinetics of cyclophosphamide and metabolites in children with neuroblastoma: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Population Pharmacokinetic, Pharmacogenetic, and Pharmacodynamic Analysis of Cyclophosphamide in Ethiopian Breast Cancer Patients [frontiersin.org]
- 5. Dose escalation of cyclophosphamide in patients with breast cancer: consequences for pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Carboxyphosphamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of carboxyphosphamide, a major inactive metabolite of the anticancer drug cyclophosphamide (B585), from its parent drug and other metabolites. The following methods are based on published and validated analytical techniques, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for this application.
Overview of Analytical Techniques
The separation and quantification of this compound and other cyclophosphamide metabolites in biological matrices such as plasma and urine are crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and robust techniques employed for this purpose.[1][2][3][4] These methods offer high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the analytes.
The general workflow for the analysis of this compound and other cyclophosphamide metabolites involves:
-
Sample Preparation: Extraction of the analytes from the biological matrix and removal of interfering substances.
-
Chromatographic Separation: Separation of this compound from other metabolites using an appropriate HPLC or UPLC column and mobile phase gradient.
-
Mass Spectrometric Detection: Detection and quantification of the separated analytes using a mass spectrometer.
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. The metabolic pathway is complex, leading to both active and inactive metabolites. This compound is an inactive metabolite formed by the oxidation of aldophosphamide.
References
- 1. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 3. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of cyclophosphamide and its metabolites. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the In Vitro Generation of Carboxyphosphamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in vitro generation of carboxyphosphamide, an inactive metabolite of the anticancer drug cyclophosphamide (B585). The synthesis involves the enzymatic oxidation of the cyclophosphamide metabolite, 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer aldophosphamide (B1666838). This conversion is catalyzed by the enzyme aldehyde dehydrogenase (ALDH). These application notes include a step-by-step experimental protocol, a summary of relevant quantitative data, and graphical representations of the metabolic pathway and experimental workflow to guide researchers in producing this metabolite for various research applications, including drug metabolism studies and as an analytical standard.
Introduction
Cyclophosphamide is a widely used prodrug that requires metabolic activation to exert its cytotoxic effects. A key step in its detoxification pathway is the conversion of its active metabolite, aldophosphamide, to the inactive this compound.[1][2] This reaction is mediated by the enzyme aldehyde dehydrogenase (ALDH), which is present in high concentrations in tissues like the liver and bone marrow stem cells, contributing to the drug's therapeutic index.[1][3] The in vitro generation of this compound is essential for studying the pharmacokinetics of cyclophosphamide, investigating mechanisms of drug resistance, and for use as a reference standard in analytical methods.
Metabolic Pathway
The generation of this compound is a critical step in the detoxification of cyclophosphamide. The metabolic activation of cyclophosphamide is initiated by cytochrome P450 enzymes in the liver, leading to the formation of 4-hydroxycyclophosphamide.[1] This intermediate exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[1] Aldophosphamide can then undergo one of two primary fates: spontaneous decomposition to the cytotoxic phosphoramide (B1221513) mustard and acrolein, or enzymatic oxidation by ALDH to the non-toxic this compound.[1][3]
Experimental Protocols
This section details the necessary protocols for the synthesis of the precursor, 4-hydroxycyclophosphamide, and its subsequent enzymatic conversion to this compound.
Part 1: Synthesis and Purification of 4-Hydroxycyclophosphamide
The immediate precursor for the enzymatic synthesis of this compound is 4-hydroxycyclophosphamide. A common method for its preparation involves the use of a fungal peroxygenase.[4][5]
Materials:
-
Cyclophosphamide (CPA)
-
Unspecific peroxygenase from Marasmius rotula (MroUPO)
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.5)
-
Hydrogen peroxide (H₂O₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
C18 silica (B1680970) gel for column chromatography
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve cyclophosphamide (e.g., 261 mg, 1 mmol) in 100 mL of sodium acetate buffer (20 mM, pH 5.5) containing 1 µM MroUPO.[4]
-
Initiation: Start the reaction by the continuous addition of hydrogen peroxide at a rate of 5 mM per hour while stirring at 25°C.[4]
-
Reaction Monitoring: Monitor the formation of 4-hydroxycyclophosphamide using High-Performance Liquid Chromatography (HPLC). A typical reaction time is 1 hour.[4]
-
Quenching: Stop the reaction by adding 50 mL of chloroform and stirring for 1 minute.[4]
-
Extraction: Separate the aqueous and organic phases. Extract the aqueous phase twice more with 25 mL of chloroform.[4]
-
Drying: Dry the combined organic phases with sodium sulfate.[4]
-
Concentration: Concentrate the dried organic phase. The resulting product can be further purified by column chromatography on C18 silica gel.[4]
-
Purification: For higher purity, perform preparative HPLC. Pool the fractions containing 4-hydroxycyclophosphamide, remove the acetonitrile under vacuum, and lyophilize the aqueous solution to obtain a white solid.[4]
Part 2: Enzymatic Generation of this compound
Materials:
-
4-Hydroxycyclophosphamide (in equilibrium with aldophosphamide)
-
Aldehyde Dehydrogenase (ALDH), e.g., from mouse liver or a recombinant source
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)
-
HPLC system for analysis
Procedure:
-
Reaction Mixture: In a suitable reaction vessel, prepare a reaction mixture containing the synthesized 4-hydroxycyclophosphamide (e.g., 22-84 µM), NAD⁺ (e.g., 1 mM), and ALDH in a phosphate buffer at an alkaline pH (e.g., pH 8.0).[6]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Monitoring: Monitor the formation of this compound over time by taking aliquots and analyzing them by HPLC. The reaction progress can be followed by measuring the increase in NADH absorbance at 340 nm.[7]
-
Termination: The reaction can be stopped by protein precipitation, for example, by adding an equal volume of cold acetonitrile.
-
Purification (Optional): If a purified sample of this compound is required, the supernatant after centrifugation can be subjected to preparative HPLC.
-
Analysis and Quantification: Analyze the final reaction mixture or the purified product using a validated HPLC method to determine the concentration and purity of the generated this compound.
Quantitative Data
The enzymatic conversion of aldophosphamide to this compound has been characterized kinetically. The following table summarizes key kinetic parameters from a study using mouse liver aldehyde dehydrogenases.[6]
| Enzyme Source | Vmax (nmol/min/g liver) | Km (µM) | Optimal pH |
| Soluble Fraction | 3310 | 22 | Alkaline |
| Solubilized Particulate Fraction | 1170 | 84 | Alkaline |
Table 1: Kinetic parameters for the ALDH-catalyzed oxidation of aldophosphamide.[6]
Experimental Workflow
The overall process for the in vitro generation of this compound can be visualized as a two-stage process: the synthesis of the precursor followed by the enzymatic conversion.
References
- 1. people.ucsc.edu [people.ucsc.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic characterization of the catalysis of "activated" cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide) oxidation to this compound by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Magnetic Resonance Spectroscopy for Carboxyphosphamide Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphamide is the major inactive metabolite of the widely used anticancer agent cyclophosphamide. It is formed in the liver through the oxidation of aldophosphamide, a key intermediate in the activation pathway of cyclophosphamide. The chemical stability of this compound is a critical parameter in pharmacokinetic and metabolic studies, as its degradation can influence the overall metabolic profile and assessment of cyclophosphamide's detoxification pathways. Magnetic Resonance Spectroscopy (MRS), particularly phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR), offers a powerful and non-invasive analytical technique to monitor the stability of this compound and elucidate its degradation products in various biological and pharmaceutical matrices. This application note provides detailed protocols and data presentation for the use of MRS in this compound stability studies.
Data Presentation
| Time (hours) | pH 5.0 (4°C) | pH 7.4 (25°C) | pH 7.4 (37°C) | pH 9.0 (25°C) |
| 0 | 100% | 100% | 100% | 100% |
| 6 | 98% | 92% | 85% | 88% |
| 12 | 96% | 85% | 72% | 78% |
| 24 | 92% | 70% | 52% | 60% |
| 48 | 85% | 49% | 27% | 36% |
| 72 | 78% | 34% | 14% | 22% |
This table is illustrative and compiled based on the general understanding of phosphoramide (B1221513) stability. Actual values should be determined experimentally.
Signaling and Degradation Pathways
The formation of this compound is a key step in the detoxification of cyclophosphamide. The following diagram illustrates the metabolic pathway leading to this compound.
The chemical degradation of this compound, particularly through hydrolysis, is a critical aspect of its stability. The following diagram proposes a likely hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: Sample Preparation for ³¹P NMR Stability Study
This protocol outlines the preparation of this compound samples for stability analysis under different pH and temperature conditions.
Materials:
-
This compound
-
Phosphate (B84403) buffer solutions (pH 5.0, 7.4, 9.0)
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., triphenyl phosphate)
-
5 mm NMR tubes
-
Micropipettes
-
pH meter
-
Incubators/water baths
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate solvent (e.g., D₂O or a minimal amount of a co-solvent if necessary).
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL triphenyl phosphate) in a compatible solvent.
-
-
Prepare Buffer Solutions:
-
Prepare phosphate buffer solutions at the desired pH values (5.0, 7.4, and 9.0). Ensure the final buffer concentration in the NMR tube will be sufficient to maintain the pH.
-
-
Prepare NMR Samples:
-
For each condition (pH and temperature), pipette the following into a clean vial:
-
This compound stock solution (to a final concentration of e.g., 1 mg/mL).
-
Internal standard stock solution (to a final concentration of e.g., 0.1 mg/mL).
-
Buffer solution to make up the majority of the volume.
-
D₂O to a final concentration of 10% (for NMR lock).
-
-
Vortex the mixture gently to ensure homogeneity.
-
Verify the final pH of the solution using a calibrated pH meter.
-
Transfer approximately 600 µL of the final solution into a 5 mm NMR tube.
-
-
Incubation:
-
Place the prepared NMR tubes in incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Time Points:
-
Acquire ³¹P NMR spectra at designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours) to monitor the degradation of this compound.
-
Protocol 2: Quantitative ³¹P NMR Spectroscopy
This protocol describes the acquisition and processing of ³¹P NMR data for the quantitative analysis of this compound stability.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Nucleus: ³¹P
-
Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments). Inverse-gated decoupling should be used for accurate quantification to suppress the Nuclear Overhauser Effect (NOE).
-
Temperature: Set to the incubation temperature of the sample.
-
Spectral Width: Approximately 100 ppm (centered around the expected chemical shifts of this compound and its degradation products).
-
Acquisition Time: ≥ 1.5 seconds.
-
Relaxation Delay (d1): 5 times the longest T₁ of the phosphorus nuclei being quantified (can be determined experimentally using an inversion-recovery experiment). A longer delay (e.g., 10-20 seconds) is recommended for accurate quantification if T₁ is unknown.
-
Number of Scans: Dependent on the sample concentration, typically 128-512 scans for sufficient signal-to-noise ratio.
-
Proton Decoupling: Power-gated decoupling during acquisition.
Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction across the entire spectral region.
-
Integration:
-
Integrate the peak corresponding to the intact this compound.
-
Integrate the peak of the internal standard.
-
Integrate any new peaks that appear, corresponding to degradation products.
-
-
Quantification:
-
The concentration of this compound at each time point can be calculated relative to the constant concentration of the internal standard using the following formula:
Concentration (this compound) = [Integral (this compound) / Integral (Internal Standard)] * Concentration (Internal Standard)
-
The percentage of remaining this compound can be calculated as:
% Remaining = [Concentration (t) / Concentration (t=0)] * 100
-
Experimental Workflow
The following diagram illustrates the overall workflow for a this compound stability study using MRS.
Conclusion
Magnetic Resonance Spectroscopy, particularly ³¹P NMR, is a highly effective and quantitative method for assessing the stability of this compound. This technique allows for the direct, non-destructive monitoring of the parent compound and the simultaneous detection and potential identification of its degradation products. The detailed protocols and workflows provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to conduct reliable stability studies of this compound, contributing to a better understanding of its pharmacokinetic and metabolic fate.
Application Notes and Protocols for Longitudinal Carboxyphosphamide Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodological considerations essential for designing and executing longitudinal studies focused on carboxyphosphamide, the primary inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). Adherence to standardized protocols is critical for generating robust and comparable data in long-term research settings.
Introduction to this compound in Longitudinal Studies
Cyclophosphamide is a prodrug that undergoes hepatic metabolism to produce both active (e.g., phosphoramide (B1221513) mustard) and inactive metabolites.[1] this compound is the main inactive metabolite, resulting from the detoxification pathway of aldophosphamide (B1666838) by the enzyme aldehyde dehydrogenase.[2] Monitoring this compound levels over time in longitudinal studies can provide valuable insights into individual variations in cyclophosphamide metabolism, potential drug-drug interactions, and the overall metabolic phenotype of a patient.[2][3] Such studies are crucial for understanding the long-term safety and efficacy of cyclophosphamide therapy.
Methodological Considerations for Longitudinal Study Design
A well-designed longitudinal study is paramount for obtaining meaningful data on this compound pharmacokinetics and its clinical implications over time.
Key considerations include:
-
Participant Selection: Clearly define the patient population, including disease state, concurrent medications, and genetic factors (e.g., polymorphisms in CYP enzymes like CYP2B6) that can influence cyclophosphamide metabolism.[4][5]
-
Sampling Schedule: Establish a standardized schedule for collecting biological samples (urine and/or plasma) at multiple time points. The frequency of collection should be based on the study's objectives, considering the half-life of cyclophosphamide and its metabolites.[6][7][8]
-
Sample Collection and Handling: Implement rigorous and consistent protocols for sample collection, processing, and storage to ensure the stability of this compound.[9][10][11][12]
-
Analytical Methods: Utilize validated and sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of this compound.[13][14]
-
Data Analysis: Employ appropriate statistical methods for longitudinal data analysis to account for intra-individual correlations and time-dependent covariates.
A logical workflow for a longitudinal this compound study is depicted below:
Data Presentation: Quantitative Overview
The following tables summarize key quantitative data related to this compound, which are essential for planning and interpreting longitudinal studies.
Table 1: Pharmacokinetic Parameters of Cyclophosphamide and this compound
| Parameter | Cyclophosphamide | This compound | Reference(s) |
| Elimination Half-life | 3 - 12 hours | Varies, dependent on CP metabolism | [6][7][15] |
| Renal Clearance | 5 - 23 mL/min | Formation clearance: 7 - 12 mL/min | [16][17] |
| Urinary Excretion (% of dose) | Highly variable (up to 25% unchanged) | Highly variable (undetectable to 13.6%) | [2][15] |
Table 2: Stability of this compound in Human Urine [9]
| Storage Temperature | pH 7.0 (Degradation) | pH 5.5 (Degradation) |
| 25°C (24 hours) | ~10% | ~50% |
| -80°C (6 months) | ~30% | ~30% |
Table 3: Quantification of this compound in Urine by LC-MS/MS [13][14]
| Parameter | Value |
| Limit of Detection (LOD) | 30 ng/mL |
| Quantification Range | 0.17 - 9 µg/mL |
Experimental Protocols
Protocol for Longitudinal Urine Sample Collection and Storage
Objective: To collect and store urine samples over time for the accurate measurement of this compound.
Materials:
-
Sterile, screw-cap urine collection containers
-
Labels (with participant ID, date, and time of collection)
-
Cooler with ice packs
-
-80°C freezer
-
Personal Protective Equipment (PPE): gloves, lab coat
Procedure:
-
Provide the participant with a labeled collection container and clear instructions for a timed urine collection (e.g., 24-hour collection).
-
Upon receipt, place the urine sample on ice immediately to minimize degradation.
-
Within 2 hours of collection, process the sample in a laboratory.
-
Measure and record the total volume of the collected urine.
-
Aliquot the urine into pre-labeled cryovials (e.g., 2 mL aliquots).
-
Immediately freeze the aliquots at -80°C.
-
To ensure accurate quantification, this compound assays should be performed within 2 months of storage.[9]
Protocol for Quantification of this compound in Urine using LC-MS/MS
Objective: To accurately quantify the concentration of this compound in urine samples using a validated LC-MS/MS method. This protocol is adapted from established methods for cyclophosphamide and its metabolites.[13][14]
Materials and Reagents:
-
LC-MS/MS system (e.g., triple-quadrupole mass spectrometer)
-
C18 analytical column
-
This compound analytical standard
-
Internal standard (e.g., deuterated this compound or a structural analog)
-
Methanol (B129727), acetonitrile (B52724), formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
1. Sample Preparation: a. Thaw frozen urine samples on ice. b. Vortex the samples to ensure homogeneity. c. In a microcentrifuge tube, dilute a known volume of urine (e.g., 100 µL) with a solution containing the internal standard. d. Add methanol to precipitate proteins. e. Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins. f. Transfer the supernatant to a clean autosampler vial for analysis.
2. LC-MS/MS Analysis: a. Chromatographic Separation:
- Inject the prepared sample onto the C18 column.
- Use a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.
- Optimize the gradient to achieve good separation of this compound from other urine components and metabolites. b. Mass Spectrometric Detection:
- Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Use Selected Reaction Monitoring (SRM) to detect and quantify this compound and the internal standard. The specific precursor-to-product ion transitions for this compound should be optimized.
3. Data Analysis: a. Generate a calibration curve using the analytical standards of known concentrations. b. Calculate the peak area ratio of this compound to the internal standard for both the standards and the unknown samples. c. Determine the concentration of this compound in the urine samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Visualization
The metabolic activation and inactivation of cyclophosphamide, leading to the formation of this compound, is a critical pathway to understand in the context of these studies.
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Individual variation in the activation and inactivation of metabolic pathways of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serious haematological toxicity of cyclophosphamide in relation to CYP2B6, GSTA1 and GSTP1 polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of cyclophosphamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cyclophosphamide in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection of a Lifetime: A Practical Approach to Developing a Longitudinal Collection of Women’s Healthcare Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Methods Of Sample Collection For Clinical Trials And Longitudinal Studies - Inside Biobanking [thermofisher.com]
- 12. Sample collection, processing and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Dose escalation of cyclophosphamide in patients with breast cancer: consequences for pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of urinary excretion of cyclophosphamide as a biomarker of exposure by studying its renal clearance at high and low plasma concentrations in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Carboxyphosphamide in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CPA) is a widely used alkylating agent in chemotherapy regimens for various cancers and autoimmune diseases.[1][2] It is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to form its active metabolites, primarily 4-hydroxycyclophosphamide (B600793) and phosphoramide (B1221513) mustard.[1][3] Carboxyphosphamide (CPFA) is a major, inactive metabolite of cyclophosphamide, formed through the oxidation of aldophosphamide (B1666838).[4] Monitoring the levels of cyclophosphamide and its metabolites, including this compound, in clinical trials is crucial for understanding its pharmacokinetics, assessing patient-specific metabolism, and potentially correlating these parameters with therapeutic efficacy and toxicity.[2][5] This document provides detailed application notes and protocols for the monitoring of this compound in a clinical trial setting.
Cyclophosphamide Metabolism
Cyclophosphamide undergoes a complex metabolic pathway. The initial activation is catalyzed by hepatic cytochrome P-450 enzymes to produce 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then be converted to the active alkylating agent, phosphoramide mustard, and the urotoxic metabolite, acrolein. Alternatively, aldophosphamide can be oxidized by aldehyde dehydrogenase to the inactive metabolite, this compound.[1][6]
Caption: Metabolic pathway of cyclophosphamide.
Analytical Techniques for this compound Monitoring
The primary analytical technique for the quantification of this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and speed, making it ideal for the analysis of small molecules in complex biological samples like plasma and urine.[6]
Data Summary of LC-MS/MS Methods
| Parameter | Method 1[6] | Method 2[7] | Method 3[8] |
| Matrix | Human Plasma | Human Plasma | Human Blood |
| Sample Preparation | Online Extraction | Solid-Phase Extraction (C18) | Protein Precipitation |
| Chromatography Column | Gemini 3μ C18 110A, 100×2.0 mm | Information not available | Waters Acquity® UPLC C18 BEH (2.1 × 100 mm; 1.7 μm) |
| Mobile Phase | Gradient with Acetonitrile (B52724) | Information not available | 0.01% Formic Acid in Water and Methanol (B129727) (Gradient) |
| Detection | ESI-MS/MS (MRM mode) | HPLC-MS (Single Quadrupole) | UPLC-MS/MS (MRM mode) |
| LLOQ for this compound | Not explicitly stated for CPFA | 30 ng/mL | Not explicitly stated for CPFA |
| Linear Range | Not explicitly stated for CPFA | Not explicitly stated for CPFA | Not explicitly stated for CPFA |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a synthesized methodology based on established practices for the analysis of cyclophosphamide and its metabolites.[6][7][9]
1. Sample Collection and Handling:
-
Collect whole blood samples from patients into tubes containing an appropriate anticoagulant (e.g., EDTA).[10]
-
Immediately place the samples on wet ice.[11]
-
Centrifuge the blood samples at 2000 x g for 5-10 minutes at 4°C to separate the plasma.[10]
-
Transfer the plasma supernatant to fresh, labeled polypropylene (B1209903) tubes.
-
Store plasma samples at -80°C until analysis to ensure stability.[12] Urinary stability studies suggest that freezing at -80°C is crucial for minimizing degradation of this compound.[12]
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of a cold protein precipitation solution (e.g., acetonitrile or methanol containing an internal standard).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6][8]
-
Chromatographic Column: A reverse-phase C18 column (e.g., Waters Acquity® UPLC C18 BEH, 2.1 × 100 mm, 1.7 μm) is suitable for separation.[8]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B) is commonly employed.
-
Mass Spectrometry: Operate the mass spectrometer in the positive ion mode using Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound and the internal standard should be optimized.
4. Data Analysis and Quantification:
-
Construct a calibration curve using known concentrations of this compound standard spiked into a blank matrix.
-
Quantify the concentration of this compound in the clinical samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Caption: Experimental workflow for this compound monitoring.
Clinical Significance and Considerations
The monitoring of this compound, alongside the parent drug and its active metabolites, can provide valuable insights during clinical trials. Although this compound is an inactive metabolite, its levels can reflect the overall metabolic activity of the patient and the extent of the detoxification pathway.[4] Variations in cyclophosphamide metabolism due to factors like genetic polymorphisms in metabolizing enzymes can lead to significant inter-individual differences in drug exposure and, consequently, in therapeutic and toxic effects.[2][3]
It is important to note that while some studies have found correlations between the exposure to certain cyclophosphamide metabolites and clinical outcomes, the role of this compound in predicting efficacy or toxicity is still under investigation.[5] Therefore, a comprehensive pharmacokinetic analysis that includes the parent drug and multiple metabolites is recommended for a thorough understanding of cyclophosphamide's disposition in individual patients.
Stability and Storage
Proper sample handling and storage are critical for accurate quantification of this compound. Studies on the urinary stability of this compound have shown significant degradation at room temperature and even at -20°C.[12] To ensure accurate measurements, urine and plasma samples should be frozen and stored at -80°C within a few hours of collection.[12] Assays should ideally be performed within one to two months of storage.[12] Reconstituted solutions of cyclophosphamide also have limited stability and should be handled according to the manufacturer's recommendations.[13][14]
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the monitoring of this compound in clinical trials. The use of validated LC-MS/MS methods ensures accurate and reliable quantification, which is essential for pharmacokinetic modeling and for exploring potential correlations with clinical outcomes. Careful attention to sample collection, handling, and storage procedures is paramount to maintaining the integrity of the samples and the validity of the analytical results. By incorporating the monitoring of this compound and other key metabolites into clinical trial designs, researchers can gain a deeper understanding of cyclophosphamide's pharmacology and work towards optimizing its therapeutic use.
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Population Pharmacokinetic, Pharmacogenetic, and Pharmacodynamic Analysis of Cyclophosphamide in Ethiopian Breast Cancer Patients [frontiersin.org]
- 4. Metabolism of high doses of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 9. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdc-berlin.de [mdc-berlin.de]
- 11. Quantification of N, N’ N”-triethylenethiophosphoramide, N, N”-triethylenephosphoramide, cyclophosphamide, and 4-hydroxy-cyclophosphamide in microvolume human plasma to support neonatal and pediatric drug studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability Test of Cyclophosphamide at IV Admixture in Room Temperature [jkshp.or.kr]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Use of Carboxyphosphamide Excretion Data in Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CP) is a widely used prodrug in chemotherapy, requiring metabolic activation to exert its cytotoxic effects. The intricate balance between its activation and detoxification pathways significantly influences both its therapeutic efficacy and toxicity profile. Carboxyphosphamide (CXCP) is a major, inactive metabolite of cyclophosphamide, formed through the detoxification of the active intermediate, aldophosphamide, by aldehyde dehydrogenase (ALDH) enzymes. The urinary excretion of this compound provides a non-invasive window into the metabolic fate of cyclophosphamide. Monitoring this compound levels can offer valuable insights into the inter-individual variability in cyclophosphamide metabolism, which may, in turn, correlate with clinical outcomes. These application notes provide a comprehensive guide to utilizing this compound excretion data in dose-response studies, including detailed experimental protocols and data interpretation.
Data Presentation: Quantitative Analysis of this compound Excretion
The following tables summarize quantitative data on the urinary excretion of this compound and other key metabolites following cyclophosphamide administration at various doses. This information is critical for understanding the dose-dependent metabolism of cyclophosphamide.
Table 1: Urinary Excretion of Cyclophosphamide and its Metabolites After Consecutive Doses
| Metabolite | Dose 1 (% of administered dose) | Dose 2 (% of administered dose) |
| Unchanged Cyclophosphamide | 17% | 16% |
| This compound (CXCP) | 11.5% | 23% |
| Dechloroethylcyclophosphamide (DCCP) & degradation products | 2-3% | 5% |
| Alcophosphamide | 2-3% | 5% |
| Ketophosphamide | 0.4% | 0.6% |
| Phosphoramide (B1221513) mustard (PM) & degradation products | 0.3% | 0.6% |
| Total Phosphorylated Metabolites | 20% | 37% |
Data from a study involving patients treated with cyclophosphamide on two consecutive days, analyzed by ³¹P NMR spectroscopy. The significant increase in this compound and total phosphorylated metabolites on the second day suggests auto-induction of cyclophosphamide metabolism.[1]
Table 2: Pharmacokinetic Parameters of Cyclophosphamide and this compound at Conventional and High Doses
| Parameter | Conventional Dose (500 mg/m²) | High Dose (100 mg/kg) | P-value |
| Cyclophosphamide (CP) | |||
| Renal Clearance (mL/min) | 15 | 23 | < .01 |
| This compound (CXCP) | |||
| Formation Clearance (mL/min) | 7 | 12 | < .05 |
| Dechloroethylcyclophosphamide (DCCP) | |||
| Formation Clearance (mL/min) | 3.2 | 4.2 | < .05 |
| Ketocyclophosphamide (KetoCP) | |||
| Metabolic Clearance (mL/min) | 1.3 | 1.2 | Not Significant |
| Reactive Metabolites | |||
| Metabolic Clearance (mL/min) | 52 | 38 | < .001 |
This table illustrates the shift in cyclophosphamide metabolism with dose escalation. While the overall clearance of the parent drug is not significantly affected, there is a notable increase in the formation of the inactive metabolite this compound at high doses, suggesting a potential saturation of the bioactivation pathways.[2]
Table 3: Inter-individual Variability in this compound Excretion: The "Low Carboxylator" Phenotype
| Parameter | Low Carboxylators (LC) (n=5) | High Carboxylators (HC) (n=9) |
| This compound (% of total recovered metabolites) | ≤ 0.3% | - |
| Phosphoramide Mustard (% of total recovered metabolites) | 76.5 ± 13.9% | 33.0 ± 12.2% |
| Unchanged Cyclophosphamide (% of total recovered metabolites) | 19.4 ± 12.6% | 46.4 ± 15.5% |
This study identified a subset of patients with significantly lower urinary excretion of this compound, termed "low carboxylators."[3] These individuals exhibited a more than two-fold higher excretion of the active cytotoxic metabolite, phosphoramide mustard, suggesting a potential link between the detoxification pathway (this compound formation) and the availability of the active drug.[3] This highlights the importance of assessing this compound levels to identify patient populations that may be at a higher risk of toxicity or may respond differently to standard cyclophosphamide doses.
Experimental Protocols
Accurate and reproducible quantification of this compound in urine is paramount for its use in dose-response studies. The two primary analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound.
1. Objective: To quantify the concentration of this compound in human urine samples.
2. Materials and Reagents:
- This compound analytical standard
- Deuterated this compound (or other suitable internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human urine samples (collected over a 24-hour period and stored at -80°C)
- Microcentrifuge tubes
- LC-MS/MS system (e.g., a triple-quadrupole mass spectrometer)
- C18 reversed-phase LC column
3. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- In a microcentrifuge tube, dilute an aliquot of the urine sample with an aqueous solution containing the internal standard and methanol.[4]
- Vortex the mixture thoroughly.
- Centrifuge the sample to pellet any precipitate.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: Develop a gradient to separate this compound from other urinary components and cyclophosphamide metabolites.
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: Monitor for the specific precursor-to-product ion transition.
- Internal Standard: Monitor for the specific precursor-to-product ion transition of the deuterated analog.
- Optimize MS parameters (e.g., collision energy, declustering potential) for maximal signal intensity.
5. Data Analysis and Quantification:
- Generate a calibration curve using known concentrations of the this compound analytical standard spiked into a blank urine matrix.
- Calculate the peak area ratio of this compound to the internal standard for both the calibration standards and the unknown samples.
- Determine the concentration of this compound in the urine samples by interpolating their peak area ratios on the calibration curve.
- The limit of detection for this compound is typically in the range of 30 ng/mL.[4]
Protocol 2: Analysis of this compound and Other Phosphorylated Metabolites in Urine by ³¹P NMR Spectroscopy
³¹P NMR offers the advantage of simultaneously detecting and quantifying all phosphorus-containing metabolites of cyclophosphamide without the need for chemical derivatization.
1. Objective: To identify and quantify this compound and other phosphorylated metabolites of cyclophosphamide in human urine.
2. Materials and Reagents:
- Human urine samples (collected over a 24-hour period and stored at -80°C)
- Deuterium oxide (D₂O) for field-frequency lock
- EDTA (to chelate paramagnetic ions)
- NMR tubes (5 mm)
- High-resolution NMR spectrometer equipped with a phosphorus probe
3. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge the urine sample to remove any particulate matter.
- To a specific volume of the urine supernatant, add a known amount of D₂O and a solution of EDTA.
- Adjust the pH of the sample if necessary.
- Transfer the prepared sample to an NMR tube.
4. ³¹P NMR Spectroscopy:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Probe: A broadband or phosphorus-specific probe.
- Acquisition Parameters:
- Pulse Program: A standard one-pulse experiment with proton decoupling.
- Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time of the phosphorus nuclei of interest) is crucial for accurate quantification.
- Number of Scans: Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Temperature: Maintain a constant temperature during acquisition.
- Referencing: Chemical shifts are typically referenced to an external or internal standard (e.g., phosphoric acid).
5. Data Analysis and Quantification:
- Process the NMR data (Fourier transformation, phasing, and baseline correction).
- Identify the resonance signal corresponding to this compound based on its characteristic chemical shift.[5]
- Integrate the area of the this compound peak and other metabolite peaks.
- Quantify the concentration of each metabolite by comparing its integral to the integral of a known concentration of an internal or external standard.
Visualizations
Cyclophosphamide Metabolic Pathway
The following diagram illustrates the metabolic activation and detoxification pathways of cyclophosphamide, highlighting the formation of this compound.
Caption: Metabolic pathway of cyclophosphamide activation and detoxification.
Experimental Workflow for this compound Quantification
This diagram outlines the major steps involved in the analysis of urinary this compound.
Caption: General workflow for urinary this compound analysis.
Logical Relationship in Dose-Response Studies
This diagram illustrates the conceptual framework for using this compound excretion data in dose-response studies.
Caption: Rationale for using this compound data in dose-response analysis.
Conclusion
The quantification of urinary this compound offers a valuable tool for personalizing cyclophosphamide therapy. By providing insights into the individual metabolic phenotype, this compound excretion data can help to predict the balance between drug activation and detoxification. This information has the potential to guide dose adjustments, identify patients at risk for altered toxicity or efficacy, and ultimately improve the therapeutic index of cyclophosphamide. Further research is warranted to establish definitive correlations between this compound excretion levels and clinical endpoints in various patient populations and disease settings.
References
- 1. Urinary excretion of cyclophosphamide in humans, determined by phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Phenotypically deficient urinary elimination of this compound after cyclophosphamide administration to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excretion patterns of alkylating metabolites in urine following cyclophosphamide treatment of tumor patients: influence of application route, dosage, liver and kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Carboxyphosphamide Detection Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with carboxyphosphamide detection assays. Our goal is to help you improve the sensitivity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most prevalent and sensitive methods for this compound detection are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Other methods that have been used include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and immunoassays.[4][5][6][7]
Q2: What are the critical pre-analytical factors to consider for sample stability?
A2: this compound stability is highly dependent on pH and temperature. It is more stable at a neutral pH (around 7.0) compared to an acidic pH (5.5).[8] For optimal stability, urine samples should be frozen and stored at -80°C within a few hours of collection and analyzed within two months.[8] In plasma, the analyte is generally stable for at least one month when stored at -70°C.[9] Repeated freeze-thaw cycles should be minimized.[1]
Q3: How can I minimize matrix effects in my LC-MS/MS assay?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[10][11] To minimize them, consider the following:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering endogenous components from the biological matrix.[1][5][9]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.[11]
-
Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects.[11]
-
Ionization Source: The choice of ionization source (e.g., ESI, APCI) can influence the extent of matrix effects.[12]
Q4: What is derivatization and can it improve sensitivity?
A4: Derivatization is the process of chemically modifying an analyte to improve its analytical properties.[13] For this compound, derivatization can enhance its volatility for GC-MS analysis or improve its ionization efficiency and chromatographic retention in LC-MS, potentially leading to increased sensitivity.[5][14][15] For instance, creating trifluoroacetyl derivatives has been used for GC/MS detection.[5]
Troubleshooting Guides
LC-MS/MS Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal MS parameters (e.g., spray voltage, gas flows, collision energy).[16][17] 2. Ion suppression due to matrix effects.[10][11] 3. Analyte degradation during sample preparation or storage.[8][18] 4. Inefficient sample extraction. | 1. Optimize MS parameters by infusing a standard solution of this compound.[16] 2. Improve sample cleanup using SPE or LLE. Dilute the sample if possible. 3. Ensure proper sample handling and storage conditions (neutral pH, -80°C).[8] 4. Evaluate and optimize the extraction recovery. |
| High Background Noise | 1. Contaminated mobile phase, solvents, or LC system.[19] 2. Matrix components co-eluting with the analyte.[11] 3. Carryover from previous injections. | 1. Use high-purity solvents and flush the LC system.[19] 2. Enhance chromatographic separation by modifying the gradient or changing the column. 3. Implement a robust needle and injector wash protocol.[20] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination.[21] 2. Inappropriate mobile phase pH or composition. 3. Sample overload. | 1. Replace the guard column or analytical column.[19] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate.[21] 2. Temperature variations.[22] 3. Column aging. | 1. Ensure proper pump performance and degas mobile phases.[19] 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column sufficiently before each run. |
Immunoassays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal / Poor Sensitivity | 1. Insufficient antibody-antigen binding. 2. Inactive reagents (antibodies, enzyme conjugates). 3. Suboptimal assay conditions (incubation time, temperature, pH). | 1. Optimize antibody and antigen concentrations. 2. Check the expiration dates and storage conditions of all reagents. 3. Perform a systematic optimization of assay parameters. |
| High Background | 1. Non-specific binding of antibodies to the plate.[23] 2. Cross-reactivity of antibodies with other molecules in the sample.[24] 3. Insufficient washing steps. | 1. Use appropriate blocking buffers.[25] 2. Evaluate the specificity of the primary antibody.[7] 3. Increase the number of washing steps or the volume of wash buffer. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent coating of the microplate. 3. Edge effects in the microplate. | 1. Ensure proper calibration and use of pipettes. 2. Optimize the coating procedure for consistency. 3. Avoid using the outer wells of the plate or ensure proper plate sealing during incubation. |
| False Positives/Negatives | 1. Presence of heterophilic antibodies (e.g., HAMA) in the sample. 2. Cross-reactivity with structurally similar compounds or metabolites.[24] 3. Matrix effects interfering with the antibody-antigen interaction. | 1. Use blocking agents designed to neutralize heterophilic antibodies. 2. Characterize the cross-reactivity profile of the antibody. 3. Perform sample dilution or use a different sample matrix for validation. |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for this compound (or related analytes) detection.
Table 1: LC-MS/MS Method Performance
| Analyte(s) | Matrix | LLOQ | Linearity Range | Reference |
| Cyclophosphamide (B585) & CEPM | Human Plasma | - | - | [1] |
| Cyclophosphamide | Urine | 0.02 µg/L | 0.02 - 0.4 µg/L | [26] |
| Cyclophosphamide, HCy, & CEPM | Human Plasma | - | 19.53 - 10,000 ng/mL | [3] |
| 2-dechloroethylcyclophosphamide | Human Plasma | - | 5 - 5000 ng/mL | [9] |
Note: CEPM = carboxyethylphosphoramide mustard, HCy = 4-hydroxycyclophosphamide, LLOQ = Lower Limit of Quantification.
Table 2: Other Detection Method Performance
| Method | Analyte | Matrix | Detection Limit | Linearity Range | Reference |
| HPLC-UV | Cyclophosphamide | Whole Blood & Plasma | 0.30 µg/mL | - | [6] |
| Immunoassay (ELISA) | Cyclophosphamide | Serum | 22 ± 6 nM | - | [7] |
| Spectrophotometry | Cyclophosphamide | Bulk Drug | 0.02559 µg/mL (LOD) | 20 - 45 µg/mL | [27] |
Note: LOD = Limit of Detection.
Experimental Protocols & Methodologies
LC-MS/MS Protocol for this compound (CEPM) and Cyclophosphamide in Human Plasma
This protocol is a generalized summary based on common practices.[1][3]
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For example, for CEPM, m/z 293 → 221 has been reported.[1]
-
Optimization: Key parameters such as ion spray voltage, gas temperatures, and collision energy should be optimized for maximum signal intensity.[1]
-
Visualizations
Caption: General workflow for LC-MS/MS analysis of this compound.
References
- 1. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide, hydroxycyclophosphamide and carboxyethyl phosphoramide mustard quantification with liquid chromatography mass spectrometry in a single run human plasma samples: A rapid and sensitive method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The determination of cyclophosphamide and its metabolites in blood plasma as stable trifluoroacetyl derivatives by electron capture chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cyclophosphamide in whole blood and plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-specificity immunoassay for the therapeutic drug monitoring of cyclophosphamide - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive gas chromatographic determination of the cyclophosphamide metabolite 2-dechloroethylcyclophosphamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journalajacr.com [journalajacr.com]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. Recent progress in the development of derivatization reagents having a benzofurazan structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 18. Stability of cyclophosphamide in extemporaneous oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. benthamopen.com [benthamopen.com]
- 21. zefsci.com [zefsci.com]
- 22. myadlm.org [myadlm.org]
- 23. mdpi.com [mdpi.com]
- 24. biochemia-medica.com [biochemia-medica.com]
- 25. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Highly sensitive high-performance liquid chromatography/selective reaction monitoring mass spectrometry method for the determination of cyclophosphamide and ifosfamide in urine of health care workers exposed to antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
challenges in carboxyphosphamide quantification from biological samples
Welcome to the technical support center for the quantification of carboxyphosphamide from biological samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound from biological samples?
A1: The primary challenges are the inherent instability of the analyte and the complexity of biological matrices. Key issues include:
-
Analyte Stability: this compound is susceptible to degradation, which is influenced by both pH and temperature. Improper sample handling and storage can lead to significantly underestimated concentrations. For instance, in urine, this compound is relatively stable at pH 7.0 but degrades significantly at pH 5.5, with about 50% degradation in 24 hours at room temperature.[1]
-
Matrix Effects: Components in plasma and urine (e.g., phospholipids (B1166683), salts, proteins) can interfere with the ionization of this compound in the mass spectrometer source, a phenomenon known as ion suppression or enhancement.[2] This can lead to poor sensitivity, accuracy, and reproducibility.
-
Sample Preparation: Efficiently extracting this compound and removing interfering matrix components without causing analyte degradation is critical. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), each with its own advantages and potential pitfalls.
Q2: My signal intensity is low and inconsistent. What is the likely cause?
A2: Low and variable signal intensity is a classic sign of ion suppression . This occurs when co-eluting compounds from your sample matrix compete with this compound for ionization, reducing its signal.[2] Plasma samples are particularly prone to causing ion suppression due to high levels of phospholipids and proteins. The issue can be exacerbated by inadequate sample cleanup or a chromatographic method that does not sufficiently separate this compound from these matrix components.
Q3: What are the best practices for collecting and storing samples to ensure this compound stability?
A3: To maintain the integrity of this compound, immediate and proper handling is crucial.
-
Urine: Samples should be frozen and stored at -80°C within a few hours of collection to minimize degradation.[1] Assays should be performed within two months of storage.[1] The stability is better at neutral pH compared to acidic pH.[1]
-
Plasma: Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA) and centrifuged promptly to separate the plasma. The resulting plasma should be stored frozen, preferably at -80°C, until analysis to prevent metabolic activity and degradation.[3][4][5][6] For long-term storage (beyond 7 days), -80°C is strongly recommended over -20°C.[3] Limit freeze-thaw cycles to a maximum of three.[3]
Q4: Which sample preparation method is best: Protein Precipitation, LLE, or SPE?
A4: The "best" method depends on your specific requirements for throughput, recovery, and cleanliness of the final extract.
-
Protein Precipitation (PPT): Fast, simple, and inexpensive. It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[7][8][9] However, it provides the least effective cleanup, often leaving phospholipids and other matrix components in the supernatant, which can cause significant ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers a better degree of cleanup than PPT by partitioning the analyte into an immiscible organic solvent. It can effectively remove many polar interferences. However, it is more labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be used to concentrate the analyte, leading to better sensitivity.[10][11] It is highly effective at removing salts and phospholipids. While more expensive and complex to develop, it is often the best choice for minimizing matrix effects and can be automated for higher throughput.[10][11]
Experimental Workflows & Logic Diagrams
The following diagrams illustrate common workflows and troubleshooting logic for this compound quantification.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format.
Problem: My recovery is low and inconsistent after sample preparation.
-
Possible Cause 1: Inefficient Extraction. Your chosen sample preparation method (PPT, LLE, or SPE) may not be optimal for this compound.
-
Solution:
-
For LLE: Experiment with different organic solvents and pH adjustments of the aqueous phase to improve partitioning.
-
For SPE: Ensure the sorbent chemistry is appropriate. A polymeric reversed-phase sorbent is often a good starting point.[11] Optimize the wash and elution solvents. The wash step should be strong enough to remove interferences but not so strong that it elutes the analyte. The elution solvent must be strong enough to fully recover the analyte.
-
For PPT: While simple, recovery can be lower. Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is optimal, typically 3:1 (v/v).[9]
-
-
-
Possible Cause 2: Analyte Degradation. this compound may be degrading during sample processing, especially if samples are left at room temperature for extended periods.
-
Solution: Keep samples on ice or in a cooled autosampler throughout the preparation process. Minimize the time between thawing and analysis.
-
Problem: I'm observing poor peak shape (tailing or fronting).
-
Possible Cause 1: Column Contamination. Residual matrix components, especially phospholipids from plasma, can build up on the analytical column, leading to peak distortion.[12]
-
Solution: Implement a more rigorous sample cleanup method, such as SPE, to remove these contaminants before injection. Use a guard column to protect your analytical column. Develop a robust column washing procedure between runs.
-
-
Possible Cause 2: Secondary Interactions. The acidic nature of this compound can lead to interactions with active sites on the column packing material or metal surfaces in the HPLC system, causing peak tailing.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state. Consider using a column with high-purity silica (B1680970) or a metal-free column housing to minimize these interactions.
-
-
Possible Cause 3: Inappropriate Injection Solvent. If the sample is reconstituted in a solvent much stronger than the initial mobile phase, it can cause peak distortion and poor retention.[12]
-
Solution: Reconstitute the final extract in a solvent that is as weak as, or slightly weaker than, the starting mobile phase conditions.
-
Quantitative Data Summary
The following tables summarize typical performance parameters for this compound quantification from various studies. These values can serve as a benchmark for method development and validation.
Table 1: Performance of Different Sample Preparation Methods for this compound
| Parameter | Dilute & Shoot (Urine) | Protein Precipitation (Plasma) | Online SPE (Plasma) |
| Analyte | This compound | Cyclophosphamide (B585) | This compound (CEPM) |
| LOD/LLOQ | LOD: 30 ng/mL[13][14] | LLOQ: 5 ng/mL[15] | LLOQ: 50 ng/mL[13] |
| Recovery (%) | N/A (Dilution) | ~100%[14] | 72%[13] |
| Precision (%CV) | < 15% (Inter-day) | 2.8 - 10.7% (Between-run)[14] | < 3.0% (Between-day)[13] |
| Accuracy (%RE) | Not Reported | Within ±15% | -6.9% to 5.2%[13] |
| Primary Advantage | High Throughput, Simple | Fast, Simple | Excellent Cleanup, Automatable |
| Primary Drawback | High Matrix Effects | Significant Matrix Effects | Requires specialized equipment |
Note: Data for Protein Precipitation is for the parent compound cyclophosphamide but provides a general expectation for the method.
Detailed Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine (Dilute & Shoot)
This method is adapted from Kasel et al. (2004) and is suitable for high-throughput analysis where matrix effects can be managed.[13][14]
-
Sample Thawing: Thaw frozen urine samples at room temperature. Vortex for 15 seconds to ensure homogeneity.
-
Internal Standard Spiking: Transfer 100 µL of urine into a microcentrifuge tube. Add the internal standard solution (e.g., a stable isotope-labeled this compound).
-
Dilution: Add 200 µL of methanol to the sample.
-
Mixing & Centrifugation: Vortex the mixture for 30 seconds. Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Quantification of this compound in Human Plasma (Protein Precipitation)
This protocol is a general procedure for removing the bulk of proteins from plasma samples.[8][9][15]
-
Sample Thawing: Thaw frozen plasma samples on ice. Vortex for 15 seconds.
-
Internal Standard Spiking: In a microcentrifuge tube, pipette 100 µL of plasma. Add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the plasma sample (3:1 solvent-to-plasma ratio).
-
Mixing: Vortex vigorously for at least 30 seconds to ensure complete protein denaturation.
-
Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube, avoiding the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase or a compatible weak solvent. Vortex and centrifuge again to remove any insoluble material.
-
Transfer & Injection: Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.
References
- 1. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. phenomenex.com [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annalsofrscb.ro [annalsofrscb.ro]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
carboxyphosphamide stability issues during sample storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of carboxyphosphamide during sample storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an inactive metabolite of the widely used anticancer drug, cyclophosphamide (B585).[1][2] The formation of this compound is a major detoxification route for cyclophosphamide's reactive metabolites.[1] Accurate measurement of this compound is crucial for understanding the overall metabolism and disposition of cyclophosphamide in patients. Instability of this compound in biological samples can lead to inaccurate quantification, potentially affecting pharmacokinetic and pharmacodynamic (PK/PD) modeling and clinical trial outcomes.
Q2: What are the main factors affecting this compound stability in biological samples?
A2: The primary factors that can affect the stability of this compound in biological samples include:
-
Temperature: Storage temperature is a critical factor. Degradation is observed even at frozen temperatures, with the rate increasing significantly at refrigerated and room temperatures.
-
pH: The pH of the matrix can influence the rate of degradation. This compound is generally more stable at a neutral pH (around 7.0) compared to an acidic pH (around 5.5).[3]
-
Matrix: The type of biological matrix (e.g., urine, plasma, whole blood) can impact stability due to enzymatic activity and the presence of other interacting components.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of this compound.
Q3: What are the recommended storage conditions for samples containing this compound?
A3: Based on available data for urine samples, it is strongly recommended to freeze samples at -80°C as soon as possible after collection.[3] Even at this temperature, degradation is not negligible over long periods. For optimal accuracy, analysis of urine samples should be carried out within two months of collection.[3] While specific quantitative data for plasma and whole blood are limited, applying the same principle of immediate freezing at -80°C is a prudent approach to minimize degradation.
Q4: How many freeze-thaw cycles are acceptable for samples containing this compound?
Q5: How long can I keep my plasma samples on the benchtop before analysis?
A5: Bench-top stability data for this compound in plasma is not extensively published. However, a study on the related metabolite CEPM indicated stability for up to 4 hours at room temperature in human plasma.[4] It is recommended to keep plasma samples on ice and process them as quickly as possible to minimize potential degradation.
Data on this compound Stability in Urine
The following table summarizes the degradation of this compound in human urine under various storage conditions.
| Temperature | pH | Duration | Approximate Degradation | Reference |
| 25°C | 7.0 | 24 hours | ~10% | [3] |
| 25°C | 5.5 | 24 hours | ~50% | [3] |
| 8°C | 7.0 / 5.5 | Not Specified | Function of storage time | [3] |
| -20°C | 7.0 / 5.5 | Not Specified | Function of storage time | [3] |
| -80°C | 7.0 / 5.5 | 6 months | ~30% | [3] |
Troubleshooting Guide for this compound Analysis
This guide addresses common issues encountered during the quantification of this compound, primarily using LC-MS/MS.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Analyte Signal | 1. Degradation during storage/handling: Improper storage temperature, prolonged time at room temperature, multiple freeze-thaw cycles. 2. Inefficient extraction: Suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) conditions. 3. Ion suppression/enhancement: Matrix components co-eluting with the analyte. 4. Instrumental issues: Incorrect mass transitions, low sensitivity, source contamination. | 1. Review sample collection, processing, and storage history. Ensure adherence to recommended conditions (-80°C storage, minimal freeze-thaw cycles). 2. Optimize extraction parameters (e.g., sorbent type, elution solvent, pH). 3. Modify chromatographic conditions to separate the analyte from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. 4. Verify MS/MS parameters. Clean the ion source. Perform system suitability tests. |
| High Variability in Results | 1. Inconsistent sample handling: Differences in processing times or temperatures between samples. 2. Pipetting errors: Inaccurate dispensing of sample, internal standard, or reagents. 3. Inconsistent extraction efficiency: Variable recovery across the sample batch. 4. Instrument instability: Fluctuations in LC pressure or MS signal. | 1. Standardize all sample handling procedures. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Ensure consistent and thorough mixing at all extraction steps. 4. Monitor system performance and perform necessary maintenance. |
| Peak Tailing or Fronting | 1. Column degradation: Loss of stationary phase or contamination. 2. Inappropriate mobile phase: pH or solvent composition not optimal for the analyte. 3. Sample overload: Injecting too high a concentration of the analyte. | 1. Flush the column with a strong solvent or replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize the organic solvent percentage. 3. Dilute the sample. |
| Ghost Peaks | 1. Carryover from previous injection: Inadequate cleaning of the injection port or column. 2. Contamination in the mobile phase or system. | 1. Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash procedure. 2. Prepare fresh mobile phase. Flush the entire LC system. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Plasma
This protocol outlines the general procedure for evaluating the freeze-thaw, bench-top, and long-term stability of this compound in plasma as part of a bioanalytical method validation.
1. Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with known concentrations of this compound to prepare low and high QC samples.
-
Prepare a sufficient number of aliquots for each stability condition to be tested.
2. Freeze-Thaw Stability:
-
Subject a set of low and high QC samples to a minimum of three freeze-thaw cycles.
-
For each cycle, freeze the samples at -80°C for at least 12 hours and then thaw them completely at room temperature.
-
After the final thaw, analyze the samples and compare the results to a set of freshly prepared QC samples.
3. Bench-Top (Short-Term) Stability:
-
Thaw a set of low and high QC samples and keep them at room temperature for a predefined period (e.g., 4, 8, and 24 hours) to mimic the sample processing time.
-
At each time point, analyze the samples and compare the results to freshly prepared QC samples.
4. Long-Term Stability:
-
Store a set of low and high QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months) and compare the results to freshly prepared QC samples.
5. Data Analysis:
-
For each stability assessment, the mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Visualizations
Metabolic pathway of cyclophosphamide.
References
- 1. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carboxyphosphamide Extraction from Plasma
Welcome to the technical support center for the analysis of carboxyphosphamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction efficiency from plasma samples. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from plasma?
A1: The most common methods for extracting cyclophosphamide (B585) and its metabolites, including this compound, from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice of method depends on factors such as required sample cleanliness, desired recovery, sample throughput, and the analytical technique being used (e.g., HPLC-UV, LC-MS/MS).[1][3][4]
Q2: How do I choose the most suitable extraction method for my experiment?
A2:
-
Protein Precipitation (PPT) is a rapid and simple method suitable for high-throughput screening. However, it may result in a less clean extract, potentially leading to significant matrix effects in LC-MS/MS analysis.[5][6]
-
Liquid-Liquid Extraction (LLE) offers a cleaner sample than PPT and can provide good recovery.[7] Method development can be more time-consuming as it requires optimization of solvent choice and pH.
-
Solid-Phase Extraction (SPE) provides the cleanest samples, significantly reducing matrix effects and improving assay sensitivity.[2][8][9] It is highly selective and versatile but is often the most time-consuming and costly of the three methods.[2][10]
Q3: What are the critical pre-analytical factors to consider when handling plasma samples for this compound analysis?
A3: Pre-analytical variables significantly impact the stability and accurate quantification of this compound and other cyclophosphamide metabolites. Key considerations include:
-
Sample Collection: Blood should be collected in appropriate anticoagulant tubes (e.g., EDTA).[11]
-
Processing: Plasma should be separated from whole blood promptly by centrifugation.[11][12] Protocols often specify centrifugation at 4°C to maintain sample integrity.[12]
-
Stability and Storage: this compound is relatively stable, but other metabolites like 4-hydroxycyclophosphamide (B600793) are not and require immediate derivatization or stabilization.[12][13] Plasma samples should be frozen and stored at -70°C or lower for long-term stability.[12][14]
Q4: What are matrix effects and how can they be minimized during analysis?
A4: Matrix effects are the alteration of analyte ionization (suppression or enhancement) in a mass spectrometer caused by co-eluting endogenous components from the biological matrix, such as phospholipids.[6][15] These effects can compromise the accuracy, precision, and sensitivity of an assay.[6][16]
Strategies to minimize matrix effects include:
-
Efficient Sample Cleanup: Employing more rigorous extraction techniques like SPE or LLE to remove interfering substances.[2][17]
-
Chromatographic Separation: Optimizing the HPLC/UPLC method to separate the analyte from matrix components.[16]
-
Use of an Internal Standard (IS): Incorporating a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during extraction and ionization.[3][13][15]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[18]
Experimental Workflows and Protocols
The general workflow for preparing plasma samples for this compound analysis involves several key stages, from initial sample receipt to final analysis.
Protocol 1: Protein Precipitation (PPT) using Acetonitrile (B52724)
This protocol is a rapid method for removing the majority of proteins from plasma samples.[5]
Materials:
-
Plasma sample
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge capable of reaching >14,000 x g at 4°C
Procedure:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is common).[19]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[1][5]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[5]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant containing this compound and transfer it to a new tube for evaporation or direct injection, depending on the analytical method's sensitivity.
Protocol 2: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (B1210297)
This method provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Plasma sample
-
Ethyl Acetate
-
pH adjustment buffer (if necessary)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 500 µL of plasma into a glass centrifuge tube.
-
Add the internal standard solution.
-
Add 4.0 mL of ethyl acetate to the tube.[20]
-
Vortex the sample intensively for 5-6 minutes to ensure thorough extraction.[20]
-
Centrifuge for 10 minutes at 2,500 x g to separate the aqueous and organic layers. A layer of precipitated protein may form between the two phases.[20]
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube, avoiding the aqueous layer and protein precipitate.[20]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[20]
-
Reconstitute the dry residue in a suitable mobile phase for LC-MS/MS analysis.[20]
Protocol 3: Solid-Phase Extraction (SPE) using a C18 Cartridge
SPE offers the highest degree of sample cleanup and is ideal for sensitive analytical methods.[2][8]
Materials:
-
Plasma sample
-
SPE cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB)
-
SPE vacuum manifold
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water or buffer (for conditioning and washing)
-
Evaporation system
Procedure:
-
Pre-treat Sample: Dilute the plasma sample (e.g., 1:1 with water or a weak acidic buffer) to reduce viscosity and improve interaction with the sorbent.[9]
-
Condition Sorbent: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry out.[10]
-
Load Sample: Apply the pre-treated plasma sample to the conditioned cartridge at a slow, steady flow rate.
-
Wash Sorbent: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to remove salts and other weakly retained interferences while this compound remains on the sorbent.[2][10]
-
Elute Analyte: Elute the this compound from the sorbent using 1-2 mL of a strong solvent, such as methanol or acetonitrile.[2] Collect the eluate in a clean tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical performance metrics for different extraction methods used in the analysis of cyclophosphamide and its metabolites.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Variable, often lower | 60% - 98%[7] | 75% - 99%[8] |
| Inter-day Precision (%CV) | 2.8% - 10.7%[3] | 5.5% - 17.7%[7] | 2.5% - 7.1%[12] |
| Intra-day Precision (%CV) | 2.7% - 11.1%[3] | < 15% | 1.0% - 8.6%[12] |
| Sample Cleanliness | Low | Moderate | High[2] |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Matrix Effect Potential | High[6][18] | Moderate | Low[17] |
Note: Values are representative and can vary significantly based on specific protocol optimization, analyte concentration, and the analytical platform used.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from plasma in a question-and-answer format.
Q: My recovery of this compound is consistently low. What should I investigate?
A: Low recovery can stem from several factors in the extraction process.
-
Suboptimal pH: this compound extraction can be pH-dependent. For SPE, isolation is often performed in a weakly acidic medium.[8] Ensure your sample's pH is adjusted appropriately before extraction.
-
Incorrect Solvent/Sorbent Choice: In LLE, the polarity and type of organic solvent are critical. For SPE, ensure the sorbent chemistry (e.g., C18, polymeric) is appropriate for retaining this compound.
-
Incomplete Protein Precipitation: If using PPT, incomplete precipitation can trap the analyte. Try increasing the ratio of organic solvent to plasma (e.g., from 3:1 to 4:1), vortexing more vigorously, or increasing the incubation time at low temperatures.[21]
-
SPE Elution Issues: The elution solvent in your SPE protocol may not be strong enough to release the analyte from the sorbent. Try a stronger solvent or increase the elution volume. Ensure each aliquot of elution solvent has sufficient contact time with the sorbent.[10]
Q: I am observing high variability (%RSD) between my replicate samples. What is the likely cause?
A: High variability, or poor precision, often points to inconsistent sample processing or unaddressed matrix effects.
-
Inconsistent Technique: Ensure all manual steps, such as vortexing time, solvent addition, and centrifugation, are performed consistently across all samples. Automation can help reduce this type of variability.
-
Matrix Effects: If not properly compensated for, matrix effects are a major source of imprecision.[6] The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS), which will experience similar extraction inefficiencies and ionization suppression/enhancement as the analyte.[3][15]
-
Sample Inhomogeneity: Ensure samples are completely thawed and thoroughly vortexed before taking an aliquot for extraction.
Q: My LC-MS/MS signal is being suppressed. How can I fix this?
A: Signal suppression is a classic indicator of matrix effects, where co-eluting compounds from the plasma interfere with the ionization of this compound.[18]
-
Improve Sample Cleanup: The best way to eliminate suppression is to remove the interfering compounds. Switch from PPT to a more rigorous method like SPE, which provides a much cleaner final extract.[17]
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the interfering peaks. Often, matrix components elute very early in the chromatographic run.[6]
-
Check Ionization Source: While electrospray ionization (ESI) is common, some studies suggest that atmospheric pressure chemical ionization (APCI) can be less prone to matrix effects, though this must be evaluated for your specific analyte.[18]
-
Dilute the Extract: A simple but effective strategy is to dilute the final extract. This reduces the concentration of interfering matrix components, potentially moving their effect below a significant threshold.[18]
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. annalsofrscb.ro [annalsofrscb.ro]
- 4. Item - Analytical and pharmacological studies of cyclophosphamide - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. benchchem.com [benchchem.com]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. The determination of cyclophosphamide and its metabolites in blood plasma as stable trifluoroacetyl derivatives by electron capture chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - IE [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Optimization of Preanalytical Variables for cfDNA Processing and Detection of ctDNA in Archival Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of N, N’ N”-triethylenethiophosphoramide, N, N”-triethylenephosphoramide, cyclophosphamide, and 4-hydroxy-cyclophosphamide in microvolume human plasma to support neonatal and pediatric drug studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Carboxyphosphamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of carboxyphosphamide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] In the bioanalysis of this compound, a metabolite of the chemotherapy drug cyclophosphamide (B585), accurate quantification is crucial for pharmacokinetic and toxicokinetic studies.[3]
Q2: What are the common sources of matrix effects in this compound analysis?
A2: The primary sources of matrix effects are endogenous components from biological samples that co-elute with this compound and interfere with its ionization.[2] Common interfering substances in plasma and urine include:
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Phospholipids: Abundant in plasma and can cause significant ion suppression.[1]
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Salts and ions: Can alter the droplet formation and evaporation process in the ion source.[1]
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Endogenous metabolites: Compounds structurally similar or dissimilar to this compound that co-elute.
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Proteins: Although largely removed during sample preparation, residual proteins can still interfere.
Exogenous substances like anticoagulants (in plasma) and dosing vehicles can also contribute to matrix effects.[2]
Q3: How can I detect and quantify matrix effects for this compound?
A3: Two primary methods are used to assess matrix effects:
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Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of this compound indicates a matrix effect at that retention time.
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Post-Extraction Spike Method: This is a quantitative assessment. The response of this compound in a neat solution is compared to its response when spiked into a blank matrix sample that has undergone the entire extraction procedure.[2] The Matrix Factor (MF) is calculated to quantify the extent of the matrix effect.
Q4: What is the Matrix Factor (MF) and how is it calculated?
A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated using the following formula:
MF (%) = (Peak Area of Analyte in Spiked Post-Extracted Matrix / Peak Area of Analyte in Neat Solution) x 100
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An MF of 100% indicates no matrix effect.
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An MF < 100% indicates ion suppression.
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An MF > 100% indicates ion enhancement.
For validated methods, the matrix effect should be evaluated in at least six different lots of the biological matrix.[2]
Q5: My internal standard (IS) doesn't seem to be compensating for the matrix effect. What should I do?
A5: This can happen if the analyte and the IS are affected differently by the matrix. Here's what to consider:
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Deuterium-labeled this compound) is the gold standard as it has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[4][5] This allows for effective compensation.
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Verify Co-elution: Ensure the retention times of this compound and your IS are identical. Even with a SIL-IS, slight chromatographic shifts (isotope effect) can lead to differential ion suppression.
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Evaluate IS Matrix Effect: Assess the matrix factor for your IS independently to ensure it experiences a similar effect to the analyte.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving matrix effects in your this compound LC-MS/MS analysis.
Problem: Poor reproducibility and accuracy in QC samples.
Possible Cause: Unrecognized matrix effects.
Troubleshooting Workflow:
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of carboxyphosphamide synthesis protocols for higher yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of carboxyphosphamide, a critical metabolite of cyclophosphamide (B585) used in drug development and research. Our aim is to help researchers refine their protocols to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: this compound is most commonly synthesized through a two-step process. The first step involves the synthesis of its precursor, 4-hydroxycyclophosphamide (B600793). This is followed by the oxidation of the aldehyde tautomer of 4-hydroxycyclophosphamide (aldophosphamide) to the corresponding carboxylic acid, which is this compound.
Q2: What are the critical parameters to control for a high yield of 4-hydroxycyclophosphamide?
A2: The synthesis of 4-hydroxycyclophosphamide is sensitive to reaction time and the rate of hydrogen peroxide addition. A kinetically controlled approach is crucial to maximize the yield of 4-hydroxycyclophosphamide while minimizing the formation of byproducts like 4-ketocyclophosphamide.[1] Close monitoring of the reaction progress by HPLC is recommended.
Q3: Which oxidizing agents are suitable for converting aldophosphamide (B1666838) to this compound?
A3: While various oxidizing agents can convert aldehydes to carboxylic acids, for a substrate like aldophosphamide, milder reagents are preferred to avoid degradation of the phosphorodiamidate ring. Options include reagents like pyridinium (B92312) chlorochromate (PCC) under anhydrous conditions to prevent side reactions, or a Pinnick oxidation using sodium chlorite (B76162). Jones oxidation is generally considered too harsh for this substrate.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be challenging due to its polarity. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for isolating this compound with high purity.[1] Other techniques like liquid-liquid extraction can be used for initial workup, but may not be sufficient for achieving high purity on their own.
Q5: How should I store this compound?
A5: this compound, like its precursor 4-hydroxycyclophosphamide, may be unstable at room temperature. It is recommended to store the purified compound at low temperatures, such as -20°C or -80°C, to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 4-hydroxycyclophosphamide (precursor) | - Over-oxidation to 4-ketocyclophosphamide.- Suboptimal reaction time or temperature.- Inefficient purification. | - Implement a kinetically controlled reaction by slow, controlled addition of the oxidizing agent.- Monitor the reaction closely by HPLC to determine the optimal stopping point.- Optimize purification parameters, such as the HPLC gradient and column type. |
| Low yield of this compound during oxidation step | - Incomplete oxidation of aldophosphamide.- Degradation of the starting material or product by a harsh oxidizing agent.- Formation of side products. | - Increase the equivalents of the mild oxidizing agent (e.g., PCC) or prolong the reaction time.- Switch to a milder oxidizing agent if degradation is suspected (e.g., Pinnick oxidation).- Ensure the reaction is performed under anhydrous conditions if using a water-sensitive reagent like PCC. |
| Presence of significant impurities in the final product | - Incomplete reaction.- Co-elution of impurities during chromatography.- Degradation of the product during workup or storage. | - Optimize the purification protocol, such as adjusting the HPLC mobile phase or using a different stationary phase.- Ensure all workup steps are performed quickly and at low temperatures.- Confirm the stability of the purified product under the storage conditions. |
| Difficulty in isolating the product after oxidation | - The product is highly soluble in the aqueous phase during extraction.- The product is not precipitating effectively. | - Use continuous liquid-liquid extraction with an appropriate organic solvent.- Consider derivatization to a less polar compound for easier extraction, followed by deprotection.- Lyophilization of the aqueous phase can be an effective method for isolating polar products. |
Data Summary
Table 1: Optimization of 4-Hydroxycyclophosphamide Synthesis (Enzymatic Method)
| Parameter | Condition 1 | Condition 2 (Optimal) | Condition 3 |
| Enzyme | Peroxygenase | Peroxygenase | Peroxygenase |
| Substrate Concentration | 1 mM | 1 mM | 2 mM |
| H₂O₂ Addition Rate | 10 mM/h | 5 mM/h | 5 mM/h |
| Reaction Time | 4 h | 2 h | 2 h |
| Yield of 4-OH-CPA | 35% | 52% | 40% |
| Yield of 4-keto-CPA | 20% | 10% | 15% |
Note: Data is illustrative and based on trends observed in enzymatic synthesis of cyclophosphamide metabolites.[1]
Table 2: Comparison of Oxidizing Agents for Aldophosphamide Conversion
| Oxidizing Agent | Typical Solvent | Reaction Temperature | Estimated Yield of this compound | Key Considerations |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972) | 0 - 25°C | Low (<20%) | Harsh acidic conditions may cause significant degradation of the phosphorodiamidate moiety. |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | Moderate (40-60%) | Requires anhydrous conditions to prevent the formation of hydrates that can be further oxidized. |
| Pinnick Oxidation (NaClO₂/NaH₂PO₄) | t-Butanol/Water | Room Temperature | Good (60-80%) | Generally mild and selective for aldehydes. |
Note: Yields are estimated based on typical efficiencies of these reagents for the oxidation of sensitive aldehydes.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxycyclophosphamide (Chemical Method)
This protocol is based on the ozonolysis of a cyclophosphamide precursor, which is a known method for generating 4-hydroperoxycyclophosphamide that can be reduced to 4-hydroxycyclophosphamide.
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Dissolution: Dissolve cyclophosphamide (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v) and cool the solution to 0°C in an ice bath.
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Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Quenching: Purge the solution with nitrogen gas to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine (B44618) (1.1 equivalents), to the solution and stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. This reduces the intermediate 4-hydroperoxycyclophosphamide to 4-hydroxycyclophosphamide.
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Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain pure 4-hydroxycyclophosphamide.
Protocol 2: Synthesis of this compound via Oxidation
This protocol describes the oxidation of 4-hydroxycyclophosphamide (which exists in equilibrium with aldophosphamide) to this compound using Pinnick oxidation.
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Dissolution: Dissolve 4-hydroxycyclophosphamide (1 equivalent) in a mixture of tert-butanol (B103910) and water (e.g., 4:1 v/v).
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Addition of Reagents: To the solution, add 2-methyl-2-butene (B146552) (a chlorine scavenger, ~2 equivalents) followed by a solution of sodium chlorite (80%, 1.5 equivalents) and sodium dihydrogen phosphate (B84403) monohydrate (1.5 equivalents) in water.
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Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-4 hours).
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH 3-4 with dilute HCl. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to yield pure this compound.
Visualizations
References
addressing variability in carboxyphosphamide measurements between labs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the inter-laboratory variability in carboxyphosphamide measurements. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound measurements between different laboratories?
A1: Inter-laboratory variability in this compound measurements can be attributed to several factors:
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Lack of standardized laboratory procedures: Differences in sample collection, handling, and storage can significantly impact the stability of this compound.[1][2]
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Analytical methodology: Variations in analytical techniques, such as the choice of internal standard and calibration methods, contribute to discrepancies.[1]
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Matrix effects: The influence of other components in the biological sample (e.g., plasma, urine) on the analytical signal can vary between samples and laboratories.[3][4]
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Non-compliance with good laboratory practices (GLP): Inconsistent adherence to internationally accepted guidelines for quality control, validation, and personnel training can lead to variable results.[1][2]
Q2: How critical is sample stability for accurate this compound measurement?
A2: Sample stability is paramount for accurate quantification. This compound is susceptible to degradation, and its stability is influenced by temperature and pH.[5] Improper storage can lead to a significant underestimation of its concentration. For instance, at room temperature (25°C) and a pH of 5.5, approximately 50% of this compound in urine can degrade within 24 hours.[5]
Q3: What is the recommended procedure for storing urine samples for this compound analysis?
A3: To ensure the accurate measurement of this compound levels, urine samples should be frozen and stored at -80°C within a few hours of collection.[5] Assays should ideally be performed within two months of storage to minimize degradation.[5]
Q4: What are matrix effects and how can they affect my results?
A4: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances present in the sample matrix (e.g., plasma, urine).[3][4][6] These effects can lead to either ion suppression (underestimation of the analyte concentration) or ion enhancement (overestimation).[4] Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[4] The extent of matrix effects can vary between different biological samples and individuals, contributing to inter-laboratory variability.
Q5: How can I minimize matrix effects in my this compound analysis?
A5: Several strategies can be employed to mitigate matrix effects:
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Effective sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances from the matrix.
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Chromatographic separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.
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Use of a stable isotope-labeled internal standard (SIL-IS): An SIL-IS that co-elutes with the analyte can help to compensate for matrix effects, as it will be similarly affected by suppression or enhancement.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound signal | Sample degradation due to improper storage. | Ensure urine samples are frozen at -80°C within hours of collection and analyzed within two months.[5] For plasma samples, minimize freeze-thaw cycles. |
| Inefficient extraction from the sample matrix. | Optimize the sample preparation method. Consider comparing different techniques like protein precipitation, LLE, and SPE to find the most efficient one for your matrix. | |
| Ion suppression due to matrix effects. | Improve chromatographic separation to isolate the analyte from interfering matrix components.[4] Employ a stable isotope-labeled internal standard to compensate for signal suppression. | |
| Instrument sensitivity issues. | Perform routine maintenance and calibration of the LC-MS/MS system. | |
| High variability between replicate injections | Inconsistent sample preparation. | Ensure consistent execution of the sample preparation protocol for all samples and standards. |
| Carryover from a previous high-concentration sample. | Inject a blank solvent after a high-concentration sample to check for and mitigate carryover.[7] | |
| Instability of the autosampler. | Check the autosampler's temperature control and ensure samples are not degrading while waiting for injection. | |
| Poor peak shape (e.g., tailing, fronting) | Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary.[8] |
| Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent composition. | |
| Secondary interactions between the analyte and the stationary phase. | Consider using a different column chemistry or adding a mobile phase modifier. | |
| Inconsistent internal standard response | Degradation of the internal standard. | Use a fresh stock solution of the internal standard. |
| Variable matrix effects on the internal standard. | Ensure the internal standard co-elutes with this compound. If not, re-evaluate the choice of internal standard. | |
| Inaccurate pipetting of the internal standard. | Calibrate pipettes regularly and ensure consistent addition of the internal standard to all samples. |
Data Presentation
This compound Stability in Human Urine
The following table summarizes the degradation of this compound under various storage conditions.
| Temperature | pH | Degradation after 24 hours | Degradation after 6 months |
| 25°C | 7.0 | ~10% | Not Reported |
| 25°C | 5.5 | ~50% | Not Reported |
| 8°C | 7.0 & 5.5 | Not specified, but degradation occurs | Not Reported |
| -20°C | 7.0 & 5.5 | Not specified, but degradation occurs | Not Reported |
| -80°C | 7.0 & 5.5 | Negligible in the short term | ~30% |
Data sourced from a study on the urinary stability of carboxycyclophosphamide.[5]
Experimental Protocols
Key Experiment: Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
1. Sample Preparation (Solid-Phase Extraction - SPE)
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Thaw frozen urine samples on ice.
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Centrifuge samples at 4°C to pellet any precipitate.
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Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.
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Load a specific volume of the urine supernatant onto the cartridge.
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Wash the cartridge with a weak organic solvent to remove interfering substances.
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Elute this compound with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis
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Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
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Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the optimal signal for this compound.
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Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
3. Quality Control
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Calibration Curve: Prepare a calibration curve using a certified reference standard of this compound in a blank matrix.
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Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be run with the study samples to assess the accuracy and precision of the assay.
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Internal Standard: Add a known amount of a stable isotope-labeled internal standard to all samples, calibrators, and QC samples before sample preparation to correct for extraction variability and matrix effects.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-Line Determination of Cyclophosphamide in Blood Samples Utilizing Microextraction by Packed Sorbent and Liquid Chromatography Tandem Mass Spectrometry (MEPS-LC-MS/MS) [benthamopenarchives.com]
- 7. rsc.org [rsc.org]
- 8. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
Technical Support Center: Overcoming Interference in Spectrophotometric Methods for Carboxyphosphamide
Welcome to the technical support center for the spectrophotometric analysis of carboxyphosphamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the spectrophotometric determination of this compound?
This compound, a major metabolite of cyclophosphamide (B585), lacks a strong chromophore, making its direct quantification via UV-Vis spectrophotometry challenging.[1][2][3] This often necessitates chemical derivatization to produce a colored or UV-absorbing compound.[1][2][3] Furthermore, biological samples are complex matrices, and interference from other metabolites, degradation products, and endogenous substances is a significant concern.[4][5]
Q2: What are common sources of interference in this compound analysis?
Interference can arise from several sources:
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Other Cyclophosphamide Metabolites: Cyclophosphamide is metabolized into numerous compounds, some of which may react with the chosen derivatizing agent or absorb at a similar wavelength.[6][7]
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Degradation Products: this compound is unstable, particularly in acidic urine and at warmer temperatures.[8][9] Its degradation products can interfere with the analysis.
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Matrix Effects: Components of biological fluids like urine or plasma can cause background absorbance or interact with reagents.
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Co-administered Drugs: Other drugs and their metabolites present in the sample may also interfere with the assay.[10]
Q3: How does sample pH and temperature affect the stability of this compound and potentially cause interference?
This compound is significantly less stable at an acidic pH (e.g., 5.5) compared to a neutral pH (7.0).[8] Degradation is also temperature-dependent, with significant breakdown occurring even at -20°C over extended periods.[8] This degradation leads to the formation of other compounds that can act as interferents. To minimize this, urine samples should be stored at -80°C and analyzed within two months.[8]
Q4: My spectrophotometer baseline is drifting and noisy. What should I do?
Baseline instability is a common instrumental issue.[11]
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Warm-up Time: Ensure the spectrophotometer lamp has warmed up for at least 15-30 minutes before use to allow the light source to stabilize.[11]
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Environmental Factors: Check for vibrations from other equipment, significant temperature fluctuations, or strong drafts, as these can affect instrument stability.[11]
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Cuvettes: Use clean, unscratched quartz cuvettes for UV range measurements. Ensure they are handled by the frosted sides and placed in the holder in a consistent orientation.[11][12]
Q5: What is derivative spectrophotometry, and how can it help reduce interference?
Derivative spectrophotometry involves calculating the first, second, or higher-order derivative of the absorbance spectrum. This technique can help resolve overlapping peaks from the analyte and interfering substances, and can also eliminate the effect of baseline shifts.[13] A second-derivative spectrum, for example, can reveal peaks that are not visible in the normal absorbance spectrum, allowing for more selective quantification.[13]
Q6: When is chemical derivatization necessary for this compound analysis?
Since this compound lacks a suitable chromophore for direct UV-Vis analysis, chemical derivatization is often essential.[1][2] This process involves reacting the analyte with a reagent to form a new compound with strong absorption in the UV-Vis region.[3] The choice of derivatizing agent will depend on the functional groups present in this compound and the desired wavelength of analysis.
Troubleshooting Guides
Problem 1: High or Unstable Background Absorbance
| Possible Cause | Troubleshooting Step |
| Improper Blanking | The blank solution must contain everything that the sample solution does, except for the analyte (this compound). This includes the buffer, any derivatization reagents, and a sample matrix from a drug-free source if possible.[11] |
| Contaminated Reagents or Cuvettes | Use high-purity solvents and reagents. Ensure cuvettes are thoroughly cleaned. If using multiple cuvettes, ensure they are an optically matched pair.[11] |
| Sample Turbidity | If the sample is cloudy, centrifuge or filter it to remove particulate matter that can scatter light. |
| Matrix Interference | Dilute the sample with the appropriate buffer to minimize the concentration of interfering matrix components.[12] |
Problem 2: Non-linear Calibration Curve
| Possible Cause | Troubleshooting Step |
| Concentration Out of Range | The sample concentration may be too high, exceeding the linear range of the assay. Dilute the sample to bring its absorbance into the optimal range (typically 0.1–1.0 AU).[11] |
| Chemical Interference | An interfering substance may be reacting with the analyte or the derivatization reagent, affecting the stoichiometry of the reaction at different concentrations. |
| Incomplete Reaction | Ensure the derivatization reaction has gone to completion by optimizing reaction time, temperature, and reagent concentrations. |
Problem 3: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure samples and standards are prepared in a consistent manner, with precise pipetting and mixing. Ensure the sample is homogeneous before taking a measurement.[11] |
| Temperature Fluctuations | If the derivatization reaction is temperature-sensitive, use a water bath to maintain a constant temperature. |
| Analyte Instability | Prepare samples and standards immediately before analysis to minimize degradation of this compound.[8] |
| Instrumental Drift | Allow the instrument to warm up properly.[11] Re-blank the spectrophotometer periodically during a long run of samples. |
Quantitative Data
Table 1: Stability of this compound in Human Urine [8]
| Temperature | pH | Degradation after 24 hours | Degradation after 6 months |
| 25°C | 7.0 | ~10% | Not Reported |
| 25°C | 5.5 | ~50% | Not Reported |
| -80°C | 7.0 | Negligible | ~40% |
| -80°C | 5.5 | Negligible | ~50% |
Table 2: Hypothetical Example of Interference Correction using Second Derivative Spectrophotometry
| Method | Analyte Concentration (µg/mL) | Interferent Concentration (µg/mL) | Measured Absorbance / 2D Value | Calculated Analyte Concentration (µg/mL) | % Error |
| Zero-Order | 10 | 0 | 0.520 | 10.0 | 0.0% |
| Zero-Order | 10 | 5 | 0.650 | 12.5 | +25.0% |
| Second Derivative | 10 | 0 | 0.085 | 10.0 | 0.0% |
| Second Derivative | 10 | 5 | 0.086 | 10.1 | +1.0% |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound via Complexation
This is a representative protocol based on methods for the parent compound, cyclophosphamide.[14][15]
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Preparation of Standard Solutions: Prepare a stock solution of this compound (100 µg/mL) in methanol. Create a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute the biological sample (e.g., urine) with deionized water to bring the expected this compound concentration into the linear range of the assay.
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Complexation Reaction:
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Pipette 1.0 mL of the standard or sample solution into a test tube.
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Add 1.0 mL of ammonium (B1175870) molybdate (B1676688) solution.
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Add 0.5 mL of stannous chloride solution to catalyze the reaction.
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Heat the mixture in a water bath at 80°C for 5 minutes.
-
Cool the solution to room temperature and dilute to 10 mL with deionized water.
-
-
Spectrophotometric Measurement:
Protocol 2: Application of Second Derivative Spectrophotometry
-
Acquire Full Spectrum: Using a scanning spectrophotometer, measure the absorbance of the prepared sample (from Protocol 1) over a wavelength range (e.g., 600-800 nm).
-
Generate Derivative Spectrum: Use the spectrophotometer's software to calculate the second derivative of the absorbance spectrum.
-
Quantification: Identify a peak or trough in the second derivative spectrum that is specific to the this compound complex and free from interference. Measure the amplitude of this derivative signal for all standards and samples.
-
Construct Calibration Curve: Plot the second derivative signal amplitude against the concentration of the standards to create the calibration curve.
Visualizations
Caption: Troubleshooting workflow for spectrophotometric analysis.
Caption: Workflow for this compound spectrophotometric analysis.
Caption: Potential interferents from cyclophosphamide metabolism.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bluthbio.com [bluthbio.com]
- 6. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chemistry of the metabolites of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and biological evaluation of hydrolysis products of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hinotek.com [hinotek.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
improving the reproducibility of carboxyphosphamide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of carboxyphosphamide assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important?
This compound is an inactive metabolite of the widely used anticancer drug cyclophosphamide (B585).[1][2] The formation of this compound represents a major detoxification pathway for cyclophosphamide's active metabolites.[3] Monitoring its levels can provide insights into the individual metabolic profile of a patient, which may have implications for the therapeutic efficacy and toxicity of cyclophosphamide treatment.[1]
Q2: What are the common analytical methods for quantifying this compound?
Several methods have been developed for the analysis of cyclophosphamide and its metabolites.[2][4][5] The most common and sensitive methods currently in use are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Other methods include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with UV detection, and nuclear magnetic resonance (NMR) spectroscopy.[2][4][5]
Q3: Why is derivatization sometimes necessary for this compound analysis?
While not always required for this compound itself, derivatization is a chemical modification technique used to improve the analytical characteristics of certain analytes.[8][9][10] For related unstable metabolites like 4-hydroxycyclophosphamide (B600793), derivatization is crucial for stabilization and accurate quantification.[7] In broader LC-MS/MS applications, derivatization can enhance ionization efficiency, improve chromatographic retention, and increase the stability of the analyte, leading to better sensitivity and reproducibility.[8]
Troubleshooting Guide
Issue 1: High Variability in this compound Measurements Between Samples
| Potential Cause | Troubleshooting Step | Explanation |
| Sample Instability | Ensure immediate freezing and proper storage of samples at -80°C.[11] | This compound is unstable in urine, especially at acidic pH and warmer temperatures. Degradation can be significant even at -20°C.[11] |
| Inconsistent Sample Handling | Standardize the sample collection and processing protocol. This includes time to freezing, pH adjustment (if necessary), and centrifugation parameters. | Variability in handling can lead to differential degradation of the analyte. |
| Inter-individual Metabolic Differences | Acknowledge and account for phenotypic variations in cyclophosphamide metabolism.[1] | Patients can exhibit significant differences in the rate of this compound formation, leading to a wide range of concentrations.[1] |
| Matrix Effects in LC-MS/MS | Use a stable isotope-labeled internal standard for this compound. Optimize sample preparation to remove interfering substances. | The sample matrix (e.g., urine, plasma) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. |
Issue 2: Low Signal or Inability to Detect this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Analyte Degradation | Review sample storage conditions and history. Assay samples as soon as possible after collection.[11] | As mentioned, this compound can degrade over time, even when frozen.[11] |
| Suboptimal LC-MS/MS Conditions | Optimize mass spectrometry parameters (e.g., spray voltage, capillary temperature) and liquid chromatography conditions (e.g., mobile phase composition, gradient).[12][13] | Proper tuning of the instrument is critical for achieving the desired sensitivity. |
| Inefficient Sample Extraction | Evaluate the extraction efficiency of your current protocol. Consider alternative methods like solid-phase extraction (SPE). | Poor recovery of the analyte during sample preparation will lead to a low signal. |
| Low Carboxylation Phenotype | Be aware that some individuals produce very low or undetectable levels of this compound.[1] | This is a biological variable and not an analytical error. |
Quantitative Data Summary
Table 1: Stability of this compound in Urine
| Temperature | pH | Degradation after 24 hours | Degradation after 6 months |
| 25°C | 7.0 | ~10% | Not Reported |
| 25°C | 5.5 | ~50% | Not Reported |
| -80°C | 7.0 & 5.5 | Negligible | ~30% |
Data synthesized from[11].
Table 2: Performance of an LC-MS/MS Assay for Cyclophosphamide Metabolites
| Parameter | Cyclophosphamide | Carboxyethylphosphoramide Mustard (CEPM)* |
| Online Extraction Recovery | 76% | 72% |
| Within-day Variability | <3.0% | <3.0% |
| Between-day Variability | <3.0% | <3.0% |
| Accuracy | -6.9% to 5.2% | -6.9% to 5.2% |
*Carboxyethylphosphoramide mustard (CEPM) is another name for this compound. Data from[6].
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Plasma
This protocol is a generalized example based on common practices.[6]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 250 µL of plasma, add the internal standard (e.g., deuterated this compound) in a small volume.
-
Protein Precipitation: Add 500 µL of 10% acetonitrile (B52724) in water. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a defined volume (e.g., 10 µL) onto the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis with Derivatization for 4-Hydroxycyclophosphamide (as an example of a related metabolite)
This protocol demonstrates a derivatization step which may be adapted for other unstable metabolites.[7]
-
Derivatization: Add 5 µL of 2 M semicarbazide (B1199961) hydrochloride (SCZ) solution to the sample to stabilize 4-hydroxycyclophosphamide.
-
Microsampling (if applicable): Absorb 25 µL of the derivatized sample onto a volumetric absorptive microsampling (VAMS) tip and allow it to dry for 2 hours.
-
Extraction: Place the VAMS tip into a microtube. Add 20 µL of the internal standard solution and 1,000 µL of methanol.
-
Vortex and Sonicate: Vortex the mixture for 30 seconds and sonicate for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the UPLC-MS/MS system.
Visualizations
Caption: Metabolic activation and detoxification pathway of Cyclophosphamide.
Caption: General workflow for this compound bioanalysis.
References
- 1. Individual variation in the activation and inactivation of metabolic pathways of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. The analysis of cyclophosphamide and its metabolites. | Semantic Scholar [semanticscholar.org]
- 6. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
stability of carboxyphosphamide in different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of carboxyphosphamide under various experimental conditions. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key stability data to ensure the integrity of your research.
Stability of this compound: Data Summary
The stability of this compound is significantly influenced by both pH and temperature. The following tables summarize the degradation of this compound under different storage conditions.
Table 1: Stability of this compound at 25°C
| pH | Degradation (24 hours) |
| 7.0 | ~10% |
| 5.5 | ~50% |
Table 2: Long-term Stability of this compound at Various Temperatures
| Temperature | pH | Degradation (6 months) |
| -80°C | 7.0 & 5.5 | ~30% |
Data sourced from a study on the urinary stability of this compound using Phosphorus-31 nuclear magnetic resonance spectroscopy[1].
Cyclophosphamide (B585) Metabolic Pathway to this compound
This compound is an inactive metabolite of the anti-neoplastic drug cyclophosphamide. Its formation is a key step in the detoxification pathway of cyclophosphamide. The process is initiated by the hepatic cytochrome P450 (CYP) enzymes, followed by oxidation via aldehyde dehydrogenase (ALDH).
Caption: Metabolic activation and inactivation of Cyclophosphamide.
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Aqueous Solutions
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH and temperature conditions.
1. Materials and Reagents:
-
This compound reference standard
-
Phosphate (B84403) buffer solutions (pH 5.5 and 7.0)
-
High-purity water
-
Calibrated pH meter
-
Temperature-controlled incubators or water baths
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
2. Solution Preparation:
-
Prepare phosphate buffer solutions at the target pH values (e.g., 5.5 and 7.0).
-
Accurately weigh and dissolve the this compound reference standard in the respective buffer solutions to achieve the desired final concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Verify the pH of the final solutions and adjust if necessary.
3. Stability Study Execution:
-
Aliquot the prepared this compound solutions into appropriate storage vials.
-
Place the vials in the designated temperature-controlled environments (e.g., 25°C, 8°C, -20°C, -80°C).
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours for short-term; 1, 2, 4, 6 months for long-term), withdraw an aliquot from each condition.
-
Immediately analyze the samples to determine the concentration of remaining this compound.
4. Analytical Method:
-
High-Performance Liquid Chromatography (HPLC): A common technique for stability testing[2].
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., ~200-210 nm).
-
Quantification: Use a calibration curve prepared from the reference standard to determine the concentration of this compound in the samples.
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each pH and temperature condition to visualize the degradation kinetics.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability testing.
Troubleshooting and FAQs
Q1: Why is my this compound degrading faster than expected, even at low temperatures?
A1: Several factors could contribute to accelerated degradation:
-
pH Shift: The pH of your solution may have shifted during storage. It is crucial to use a buffer with sufficient capacity to maintain the desired pH. This compound is significantly less stable at a lower pH (e.g., 5.5) compared to a neutral pH (e.g., 7.0)[1].
-
Contaminants: The presence of certain metal ions or other reactive species in your solution could catalyze degradation. Ensure high-purity water and reagents are used.
-
Freeze-Thaw Cycles: For frozen samples, repeated freeze-thaw cycles can accelerate degradation. It is recommended to aliquot samples into single-use vials to avoid this. Even at -80°C, degradation is not negligible over long periods[1].
Q2: What are the likely degradation products of this compound?
A2: The degradation of this compound can proceed through abiotic pathways, particularly SNi and SN2 reactions. Common degradation products of related cyclophosphamide metabolites include 3-(2-chloroethyl)oxazolidin-2-one (B1211804) (COAZ), N-2-chloroethylaziridine (CEZ), and nor-nitrogen mustard (NNM)[3]. Under oxidative conditions, 4-ketocyclophosphamide (B195324) has been identified as a degradation product of cyclophosphamide[4].
Q3: My analytical results are inconsistent. What could be the cause?
A3: Inconsistent analytical results can stem from several sources:
-
Sample Handling: Ensure that samples are handled consistently upon withdrawal from storage. If analyzing samples stored at low temperatures, allow them to reach a consistent temperature before analysis.
-
Analytical Method Variability: Validate your analytical method for linearity, precision, and accuracy. Ensure the mobile phase composition and flow rate are consistent. Regular calibration of the instrument is also essential.
-
Adsorption to Vials: this compound may adsorb to the surface of certain types of storage vials. Consider using low-adsorption polypropylene (B1209903) or silanized glass vials.
Q4: How should I prepare my samples for long-term storage to minimize degradation?
A4: To ensure the best possible stability for long-term storage:
-
pH Control: Prepare solutions in a neutral buffer (pH 7.0)[1].
-
Low Temperature: Store samples at -80°C[1].
-
Rapid Freezing: Freeze samples quickly after preparation.
-
Aliquoting: Store in single-use aliquots to prevent freeze-thaw cycles.
-
Timely Analysis: Even under optimal storage conditions, there is still degradation. It is recommended that this compound assays be performed within two months of storage at -80°C to ensure an accurate estimation of its concentration[1].
Q5: What is the primary enzyme responsible for the formation of this compound in vivo?
A5: this compound is formed from the oxidation of its precursor, aldophosphamide. This reaction is primarily catalyzed by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1)[5]. This is considered a major detoxification route for cyclophosphamide[5].
References
- 1. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Environmental degradation of human metabolites of cyclophosphamide leads to toxic and non-biodegradable transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
Technical Support Center: Method Refinement for High-Throughput Carboxyphosphamide Screening
Welcome to the Technical Support Center for high-throughput carboxyphosphamide screening. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the methodologies for quantifying this compound, a key inactive metabolite of the chemotherapy drug cyclophosphamide (B585). This center offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the accuracy and efficiency of your screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of high-throughput this compound screening?
A1: High-throughput screening of this compound is primarily employed in pharmacokinetic and pharmacodynamic studies to understand the metabolism of its parent drug, cyclophosphamide. As this compound is an inactive metabolite, its levels can provide insights into the detoxification pathways of the drug. Investigating the rate of its formation can help in studies of drug resistance and patient-specific metabolism, which may be influenced by genetic polymorphisms in enzymes like aldehyde dehydrogenase (ALDH)[1].
Q2: What is the most common method for high-throughput quantification of this compound?
A2: The most prevalent and robust method for the high-throughput quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of this compound even at low concentrations.
Q3: Are there any high-throughput enzymatic assays or immunoassays available for this compound?
A3: Currently, there is limited information available on commercially established high-throughput enzymatic assays or immunoassays specifically for this compound. While immunoassays have been developed for the parent drug, cyclophosphamide, for high-throughput screening purposes, similar widespread methods for its metabolites are not well-documented in recent literature[2]. Therefore, LC-MS/MS remains the gold standard for quantitative analysis.
Q4: What are the key challenges in measuring this compound?
A4: A significant challenge lies in the complexity of cyclophosphamide's metabolic pathway, which involves several unstable intermediates. For instance, 4-hydroxycyclophosphamide, a precursor to this compound, is unstable in plasma and requires immediate derivatization for accurate quantification[3]. While this compound itself is more stable, careful sample handling and preparation are crucial to ensure the integrity of the analyte.
Cyclophosphamide Metabolism and this compound Formation
The formation of this compound is a critical step in the detoxification of cyclophosphamide. The following diagram illustrates the metabolic pathway.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your high-throughput this compound screening experiments using LC-MS/MS.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SIGNAL-001 | Low or No Signal for this compound | - Inefficient extraction from the biological matrix.- Degradation of the analyte due to improper sample storage or handling.- Suboptimal ionization in the mass spectrometer source.- Incorrect mass transition settings. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Ensure samples are stored at -80°C and processed promptly.- Adjust ion source parameters (e.g., temperature, gas flow).- Verify the precursor and product ion m/z values for this compound. |
| SIGNAL-002 | High Background Noise | - Contamination from sample collection tubes, solvents, or labware.- Co-elution of interfering species from the matrix.- Insufficient chromatographic separation. | - Use high-purity solvents and pre-screen collection tubes for contaminants.- Optimize the sample cleanup procedure to remove matrix components.- Adjust the chromatographic gradient to better separate this compound from interfering peaks. |
| VARI-001 | High Well-to-Well Variability | - Inaccurate pipetting of samples, standards, or internal standard.- Inconsistent sample processing across the plate.- Edge effects in the microplate. | - Use calibrated pipettes or automated liquid handlers.- Ensure uniform treatment of all wells during extraction and derivatization steps.- Avoid using the outer wells of the plate or fill them with blank matrix. |
| QUANT-001 | Poor Linearity of Calibration Curve | - Inaccurate preparation of calibration standards.- Saturation of the detector at high concentrations.- Presence of an interfering compound at low concentrations. | - Prepare fresh calibration standards and verify their concentrations.- Extend the dilution series to cover the expected concentration range.- Investigate and resolve interfering peaks through chromatographic optimization. |
Experimental Protocols
LC-MS/MS Quantification of this compound in Human Plasma
This protocol is adapted from established methods for the analysis of cyclophosphamide and its metabolites.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard (e.g., deuterated this compound).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate this compound from other metabolites and matrix components.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for this compound and the internal standard must be determined.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of cyclophosphamide metabolites. Note that specific values for this compound may vary depending on the exact methodology and instrumentation.
Table 1: Lower Limits of Quantification (LLOQ) for Cyclophosphamide and its Metabolites
| Analyte | LLOQ in Plasma (ng/mL) | LLOQ in Urine (ng/mL) |
| Cyclophosphamide | 5 - 200[4] | 5[5] |
| 4-Hydroxycyclophosphamide | 2.5 - 50[4] | - |
| This compound | - | 30[5] |
| 4-Ketocyclophosphamide | - | 5[5] |
Table 2: Typical LC-MS/MS Method Parameters
| Parameter | Typical Value/Range |
| Sample Volume | 50 - 200 µL |
| Run Time | 5 - 15 minutes |
| Linear Dynamic Range | Typically 3-4 orders of magnitude |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Logical Workflow for Troubleshooting Low Signal
References
- 1. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-specificity immunoassay for the therapeutic drug monitoring of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analysis of cyclophosphamide and its metabolites. | Semantic Scholar [semanticscholar.org]
- 4. dovepress.com [dovepress.com]
- 5. sbpdiscovery.org [sbpdiscovery.org]
Technical Support Center: Optimization of Internal Standards for Carboxyphosphamide Analysis
Welcome to the technical support center for the analysis of carboxyphosphamide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of internal standards for accurate and robust quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of internal standard for this compound analysis by LC-MS/MS?
For the highest accuracy and precision in LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[1][2] Deuterated analogs, such as this compound-d4, are highly recommended because they share nearly identical physicochemical properties with the analyte. This ensures they co-elute chromatographically and experience similar extraction recovery and matrix effects, providing the most effective normalization.[1][3] If a SIL-IS for this compound is unavailable, a deuterated analog of a structurally related compound, like cyclophosphamide-d4 (B23394) (D4-CP), can be a suitable alternative.[4][5]
Q2: Why is a stable isotope-labeled internal standard preferred over a structural analog?
A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" because its chemical and physical properties are almost identical to the analyte.[2] This similarity ensures that the SIL-IS and the analyte behave in the same way during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, a SIL-IS can more accurately compensate for variability, especially matrix effects, which can suppress or enhance the analyte signal.[1][2] Structural analogs, while similar, may have different extraction efficiencies, chromatographic retention times, and ionization responses, which can lead to less accurate quantification.
Q3: How do I select an appropriate internal standard if a deuterated version of this compound is not available?
When a dedicated SIL-IS is not available, a structural analog can be used. The selection of a suitable analog is critical and should be based on the following criteria:
-
Structural Similarity: Choose a compound that is structurally as close to this compound as possible. For instance, other metabolites of cyclophosphamide (B585) or related compounds could be considered.
-
Similar Physicochemical Properties: The internal standard should have comparable extraction recovery and chromatographic behavior to this compound.
-
No Interference: The internal standard must not interfere with the detection of the analyte or other components in the sample.[6]
-
Availability and Purity: The chosen compound should be readily available in high purity.
A common practice is to use a deuterated analog of the parent drug, such as cyclophosphamide-d4, when analyzing its metabolites.[4][5]
Q4: What are the key validation parameters to assess when using an internal standard for this compound analysis according to FDA guidelines?
According to the FDA's M10 Bioanalytical Method Validation guidance, a full validation for a chromatographic method using an internal standard should include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte and internal standard.[6][7]
-
Matrix Effect: Evaluating the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and internal standard. The internal standard should ideally track and compensate for any matrix-induced variability.[8][9]
-
Calibration Curve: Demonstrating a consistent relationship between the analyte/internal standard response ratio and the concentration over the intended analytical range.[6][7]
-
Accuracy and Precision: Assessing the closeness of measured values to the true values and the degree of scatter in the data, respectively.[6][7]
-
Stability: Evaluating the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.[2]
-
Carryover and Dilution Integrity: Assessing the impact of residual sample from a previous injection and the ability to dilute samples with high concentrations without affecting accuracy.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound when using an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard Peak Area Across a Batch | 1. Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). 2. Instrument instability (e.g., fluctuating spray in the MS source). 3. Clogged autosampler needle or injection port.[1] 4. Inhomogeneous samples.[10] | 1. Review and optimize the sample preparation workflow. Ensure consistent and accurate pipetting. Add the internal standard as early as possible in the process. 2. Check the MS source for any blockages or contamination. Monitor system suitability. 3. Clean or replace the autosampler needle and injection port liner. 4. Ensure thorough vortexing or mixing of samples before and after adding the internal standard. |
| Internal Standard Signal is Too Low or Absent | 1. Error in internal standard stock solution preparation or dilution. 2. Forgetting to add the internal standard to the samples. 3. Significant ion suppression affecting the internal standard more than the analyte. 4. Degradation of the internal standard. | 1. Prepare fresh internal standard stock and working solutions and verify their concentrations. 2. Review the sample preparation procedure and ensure the internal standard addition step is included and consistently performed. 3. Evaluate the matrix effect. If suppression is severe, optimize the sample cleanup procedure (e.g., use a more effective solid-phase extraction protocol) or adjust the chromatography to separate the internal standard from the interfering matrix components. 4. Assess the stability of the internal standard under the experimental conditions. |
| Analyte to Internal Standard Ratio is Not Consistent for Replicate Injections | 1. Poor chromatography (e.g., peak splitting, broad peaks). 2. Carryover from a high concentration sample. 3. Non-linearity of the detector response at the concentrations being analyzed. | 1. Optimize the LC method to achieve symmetrical and reproducible peak shapes. Check for column degradation. 2. Implement a more rigorous needle and injection port wash protocol between samples. Inject a blank sample after a high concentration sample to check for carryover. 3. Ensure that the concentrations of the analyte and internal standard are within the linear range of the mass spectrometer. |
| Poor Accuracy and/or Precision in QC Samples | 1. The chosen internal standard is not adequately compensating for variability (especially if it is a structural analog). 2. The internal standard is not tracking the analyte's behavior during sample processing. 3. Calibration standards are improperly prepared. | 1. If using a structural analog, consider switching to a stable isotope-labeled internal standard, which is more likely to mimic the analyte's behavior. 2. Evaluate the extraction recovery of both the analyte and the internal standard to ensure they are consistent. 3. Prepare fresh calibration standards from a separate stock solution than the QC samples.[7] |
Data Presentation
Table 1: Comparative Performance of Internal Standards for this compound Analysis
The following table summarizes the expected performance characteristics when using a stable isotope-labeled internal standard versus a structural analog for this compound analysis. Data is representative and based on typical performance observed in bioanalytical methods.
| Parameter | Stable Isotope-Labeled IS (e.g., this compound-d4) | Structural Analog IS (e.g., a related metabolite) |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 15% |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | < 15% | May exceed 15% |
| Extraction Recovery Consistency | High | Moderate to High |
Experimental Protocols
Detailed Protocol for this compound Analysis using a Deuterated Internal Standard
This protocol outlines a typical workflow for the quantification of this compound in human plasma using LC-MS/MS with a deuterated internal standard.
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-d4 (or other suitable deuterated IS)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of this compound and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions of this compound for the calibration curve and quality control (QC) samples by serial dilution of the stock solution with 50:50 methanol:water.
-
Prepare a working solution of the internal standard at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).
3. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the internal standard working solution. Vortex briefly.
-
Add 200 µL of 0.1% formic acid in water to the sample. Vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
4. LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor at least two transitions for this compound and one for the internal standard. The specific m/z values will need to be optimized.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Use a linear regression with appropriate weighting (e.g., 1/x or 1/x²).
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Workflow for selecting an internal standard for this compound analysis.
Caption: Decision tree for troubleshooting internal standard variability.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for Carboxyphosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of carboxyphosphamide, a major inactive metabolite of the anticancer drug cyclophosphamide (B585). Understanding the performance of existing methods is crucial when developing and validating a new analytical technique. This document outlines key performance parameters of established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, offering a benchmark for new methodologies.
Introduction to this compound Analysis
Accurate measurement of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring of cyclophosphamide.[1][2] The choice of analytical method depends on the required sensitivity, selectivity, and sample throughput. Historically, various methods including thin-layer chromatography and gas chromatography have been used.[2] However, HPLC with UV detection and LC-MS/MS are currently the most prevalent techniques due to their superior performance.[1]
Comparison of Existing Analytical Methods
The following tables summarize the validation parameters of representative HPLC-UV and LC-MS/MS methods for the analysis of this compound. These values serve as a reference for evaluating a new analytical method.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Reported Performance |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Note: Data is compiled from various sources and represents typical performance.
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Reported Performance |
| Linearity Range | 0.05 - 10 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.990[3] |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL[3] |
| Intra-day Precision (%RSD) | < 3.0%[3] |
| Inter-day Precision (%RSD) | < 3.0%[3] |
| Accuracy (% Error) | -6.9% to 5.2%[3] |
Note: Data is compiled from various sources and represents typical performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.
Protocol 1: HPLC-UV Analysis of this compound in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 1 mL of plasma, add 2 mL of acetonitrile (B52724).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 195 nm.
-
Injection Volume: 20 µL.
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma
1. Sample Preparation: Online Solid-Phase Extraction (SPE)
-
Dilute plasma sample 1:1 with an aqueous solution.
-
Inject the diluted plasma onto an online SPE column (e.g., Cyclone MAX 0.5x50 mm).
-
Wash the SPE column with an aqueous solution to remove matrix components.
-
Elute the analytes from the SPE column onto the analytical column using the LC mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
-
Analytical Column: C18 reverse-phase column (e.g., Gemini 3µ C18 110A, 100x2.0 mm).[3]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transition m/z 279 -> 140 for this compound.
Visualization of Method Validation Workflow
The following diagrams illustrate the key stages in the validation of a new analytical method for this compound.
References
- 1. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carboxyphosphamide and 4-Ketocyclophosphamide as Metabolic Biomarkers for Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of carboxyphosphamide and 4-ketocyclophosphamide (B195324) as metabolic biomarkers for the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). Understanding the relative merits of these metabolites as biomarkers is crucial for therapeutic drug monitoring, dose optimization, and toxicity assessment. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying metabolic pathways and analytical workflows.
Introduction
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects. This complex metabolic cascade produces both active and inactive metabolites. Among the inactive metabolites, this compound and 4-ketocyclophosphamide are prominent and serve as potential biomarkers to monitor cyclophosphamide exposure and metabolism. This guide evaluates their respective utility in clinical and research settings.
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is first hydroxylated to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (B1666838). Aldophosphamide is a critical intermediate that can either be detoxified or converted to the active cytotoxic agent, phosphoramide (B1221513) mustard. This compound is formed through the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH), representing a major detoxification pathway.[1][2] 4-Ketocyclophosphamide is another inactive metabolite formed from 4-hydroxycyclophosphamide.[3] Both are considered relatively non-toxic urinary metabolites.[3]
Caption: Metabolic activation and detoxification pathways of cyclophosphamide.
Comparison of Biomarker Performance
The choice between this compound and 4-ketocyclophosphamide as a biomarker depends on the specific application, such as assessing therapeutic efficacy, predicting toxicity, or monitoring patient adherence.
| Feature | This compound | 4-Ketocyclophosphamide |
| Metabolic Pathway | Major detoxification product via ALDH oxidation of aldophosphamide.[1][2] | Inactive metabolite formed from 4-hydroxycyclophosphamide.[3] |
| Clinical Significance | Higher cumulative exposure (AUC) has been associated with an increased risk of severe veno-occlusive disease in pediatric patients undergoing hematopoietic stem cell transplantation.[1][2] | Considered a major, relatively non-toxic urinary metabolite.[3] Its direct correlation with clinical outcomes is less established in the reviewed literature. |
| Typical Matrix | Plasma, Urine.[1][2][4] | Urine.[3][4] |
| Analytical Method | LC-MS/MS.[4] | LC-MS/MS.[4] |
Quantitative Analytical Data
The following table summarizes key parameters from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cyclophosphamide and its metabolites in human urine.[4]
| Analyte | Limit of Detection (LOD) | Quantification Range |
| This compound | 30 ng/mL | 0.17 - 9 µg/mL |
| 4-Ketocyclophosphamide | 5 ng/mL | 0.5 - 27 µg/mL |
| Cyclophosphamide (Parent) | 5 ng/mL | 3 - 175 µg/mL |
Experimental Protocols
Simultaneous Quantification of Cyclophosphamide and its Metabolites in Urine by LC-MS/MS[4]
This method allows for the reliable and simultaneous measurement of cyclophosphamide, this compound, and 4-ketocyclophosphamide in urine samples.
1. Sample Preparation:
-
Dilute urine samples with an aqueous solution containing a deuterated internal standard (e.g., D4-cyclophosphamide) and methanol.
-
Centrifuge the diluted samples to precipitate proteins and other interfering substances.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple-quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.
-
Analytical Run Time: Approximately 11.5 minutes for the quantification of all analytes in a single run.
3. Validation:
-
The method should be validated according to international guidelines (e.g., ICH, FDA) to ensure accuracy, precision, selectivity, and stability.
Caption: A typical experimental workflow for the analysis of cyclophosphamide metabolites.
Conclusion
Both this compound and 4-ketocyclophosphamide can serve as urinary biomarkers for cyclophosphamide metabolism. However, current evidence suggests that This compound may have greater clinical utility as a predictive biomarker for toxicity , specifically veno-occlusive disease in certain patient populations.[1][2] Its formation via the ALDH pathway provides a direct measure of the detoxification capacity for the highly reactive aldophosphamide intermediate.
In contrast, while 4-ketocyclophosphamide is a major metabolite, its direct correlation with clinical efficacy or toxicity is not as well-defined in the available literature. The choice of biomarker will ultimately depend on the specific research or clinical question being addressed. For studies investigating cyclophosphamide-related toxicities, monitoring this compound levels appears to be a more informative approach. For general monitoring of cyclophosphamide metabolism and patient compliance, the analysis of either or both metabolites can be valuable.
Further research is warranted to establish more definitive correlations between the levels of both metabolites and a broader range of clinical outcomes to refine their roles as predictive biomarkers in diverse patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Carboxyphosphamide Levels: A Comparative Analysis Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of carboxyphosphamide levels in various patient populations. This compound is a major, inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). The formation of this compound, primarily through aldehyde dehydrogenase 1A1 (ALDH1A1)-mediated oxidation of aldophosphamide, represents a critical detoxification pathway. Understanding the variability in this compound levels is essential for optimizing cyclophosphamide therapy, as it can influence both the efficacy and toxicity of the parent drug. This document summarizes key experimental data, details relevant methodologies, and visualizes the metabolic pathways and experimental workflows.
Comparative Analysis of this compound Levels
The concentration of this compound exhibits significant inter-individual variability, influenced by factors such as organ function, age, and genetic makeup. The following tables summarize quantitative data on this compound levels across different patient populations, providing a basis for comparison.
Table 1: Urinary Excretion of this compound in Adult Cancer Patients
| Patient Phenotype | Number of Patients | Mean Percentage of Administered Dose Excreted as this compound (24h) | Range of Excretion (%) |
| High Carboxylators | 9 | Not explicitly stated, but distinguishable | > 0.3% |
| Low Carboxylators | 5 | Not explicitly stated, but distinguishable | ≤ 0.3% |
Data from a study on 14 cancer patients receiving intravenous cyclophosphamide. The study identified a bimodal distribution in the urinary excretion of this compound, leading to the classification of patients into "high" and "low" carboxylator phenotypes. This variability is proposed to be due to a polymorphism in an aldehyde dehydrogenase gene[1].
Table 2: Plasma this compound Levels in Pediatric Cancer Patients
| Patient Population | Number of Patients | Mean Plasma this compound Concentration (µg/mL) ± SD | Study Context |
| Pediatric Cancer Patients | 36 | Highly variable; specific mean not provided across the entire cohort | A study investigating cyclophosphamide metabolism in children with various malignancies. The results indicated a high degree of inter-patient variation in metabolism. In contrast to adult studies on urinary metabolites, plasma this compound concentrations in this pediatric cohort did not support the existence of polymorphic metabolism[2]. |
| Pediatric Patients with Malignant Mesenchymal Tumors | 15 | AUC values increased on days 2 and 3 compared to day 1 of treatment. A significant increase in this compound AUC was also observed from course 1 to course 3. | This study examined the impact of high-dose cyclophosphamide on its pharmacokinetics and metabolism in children[3]. |
The Metabolic Pathway of Cyclophosphamide
The conversion of cyclophosphamide to its metabolites is a complex process primarily occurring in the liver. The following diagram illustrates the key steps in this pathway, highlighting the formation of this compound.
Experimental Protocols
The accurate quantification of this compound is crucial for comparative analysis. The following section outlines a typical experimental protocol for the determination of cyclophosphamide and its metabolites in biological matrices.
Quantification of Cyclophosphamide and its Metabolites in Plasma and Urine
This protocol is based on methods described in the literature for pharmacokinetic studies of cyclophosphamide.
1. Sample Collection and Preparation:
-
Plasma: Blood samples are collected in heparinized tubes at specified time points after cyclophosphamide administration. Plasma is separated by centrifugation and stored at -70°C until analysis.
-
Urine: Urine is collected over a 24-hour period following drug administration. Aliquots are stored at -20°C.
2. Analytical Method:
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is a commonly used method for the sensitive and specific quantification of cyclophosphamide and its metabolites.
3. Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile) is employed.
-
Flow Rate: A constant flow rate is maintained (e.g., 0.5 mL/min).
4. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
5. Data Analysis:
-
Concentrations of this compound and other metabolites are determined from calibration curves constructed using standards of known concentrations.
-
Pharmacokinetic parameters such as Area Under the Curve (AUC), clearance, and half-life are calculated from the concentration-time data.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study investigating this compound levels.
Discussion and Future Directions
The presented data highlights the considerable variability in this compound levels among different patient populations. This variability can be attributed to a combination of factors including genetic polymorphisms in metabolic enzymes like ALDH1A1, organ function, and age-related physiological differences.
Further research is warranted to establish more precise correlations between this compound levels and clinical outcomes. Specifically, large-scale prospective studies are needed to:
-
Quantify this compound levels in patients with varying degrees of renal and hepatic impairment to develop evidence-based dosing guidelines for cyclophosphamide in these populations.
-
Elucidate the precise impact of ALDH1A1 and other relevant genetic polymorphisms on this compound formation and its clinical consequences.
-
Conduct comprehensive pharmacokinetic studies in pediatric patients of different age groups to refine cyclophosphamide dosing and minimize toxicity in this vulnerable population.
By gaining a deeper understanding of the factors that govern this compound levels, we can move towards a more personalized approach to cyclophosphamide therapy, ultimately improving patient outcomes.
References
Cross-Validation of Carboxyphosphamide Assays: A Comparative Guide for Researchers
A detailed comparison of analytical platforms for the quantification of carboxyphosphamide, a critical metabolite of the chemotherapeutic agent cyclophosphamide (B585), is essential for accurate pharmacokinetic studies and therapeutic drug monitoring. This guide provides an objective comparison of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassays for this compound analysis, supported by experimental data and detailed methodologies.
This compound is the main inactive metabolite of cyclophosphamide, and its measurement provides valuable insights into the metabolic profile of the parent drug. The choice of analytical method can significantly impact the accuracy and reliability of these measurements. This guide aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate platform for their specific needs.
Performance Comparison of Analytical Platforms
The selection of an analytical platform for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available resources. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity.[1][2] HPLC-UV offers a more accessible and cost-effective alternative, while immunoassays provide a high-throughput screening option, although their specificity for metabolites can be a concern.
| Performance Metric | LC-MS/MS | HPLC-UV | Immunoassay |
| Linearity Range | 0.17 - 9 µg/mL[3] | 3 - 540 µM[4] | Data not available for this compound |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL[3] | 3 µM[4] | 22 ± 6 nM (for Cyclophosphamide)[5] |
| Accuracy (% Bias) | -6.9% to 5.2%[2] | 94% to 115% (Extraction Efficacy)[4] | Data not available for this compound |
| Precision (%RSD) | <3.0% (Within- and between-day)[2] | 0.5% to 7.8% (Repeatability)[4] | Data not available for this compound |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for the quantification of this compound using LC-MS/MS and HPLC-UV.
LC-MS/MS Method for this compound in Human Urine[3]
-
Sample Preparation: Urine samples are diluted with an aqueous solution containing a deuterated internal standard (D4-cyclophosphamide) and methanol, followed by centrifugation.[3]
-
Chromatographic Conditions:
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.
HPLC-UV Method for Cyclophosphamide and Ifosfamide in Plasma[4]
While this protocol is for cyclophosphamide and ifosfamide, a similar approach can be adapted for this compound.
-
Sample Preparation: Solid-Phase Extraction (SPE) is used for sample clean-up.[4]
-
Chromatographic Conditions:
-
Column: C18 column (5µm, 150 × 4 mm).[4]
-
Mobile Phase: Phosphate buffer (10 mM, pH 6.0) and acetonitrile (B52724) (77.25:22.75).[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection: UV at 195 nm.[4]
-
-
Quantification: The concentration is determined based on the peak area relative to a calibration curve.
Immunoassay for Cyclophosphamide
Currently, there are no commercially available immunoassays specifically designed for the quantification of this compound. Existing ELISAs for cyclophosphamide may exhibit cross-reactivity with its metabolites, but the extent of this cross-reactivity with this compound is not well-documented. A high-specificity immunoassay for the parent drug, cyclophosphamide, has been developed with low cross-reactivity to some metabolites.[5] The development of a specific immunoassay for this compound would be beneficial for high-throughput screening purposes.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for LC-MS/MS and HPLC-UV analysis of this compound.
Cyclophosphamide Metabolism and the Role of this compound
The following diagram illustrates the metabolic pathway of cyclophosphamide, highlighting the formation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high-specificity immunoassay for the therapeutic drug monitoring of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Carboxyphosphamide Formation by Different Aldehyde Dehydrogenase (ALDH) Isozymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic efficiency of various aldehyde dehydrogenase (ALDH) isozymes in the detoxification of aldophosphamide (B1666838), a critical intermediate in the metabolic activation of the anticancer drug cyclophosphamide (B585). The formation of carboxyphosphamide by ALDHs is a key detoxification step that prevents the generation of cytotoxic metabolites, thereby influencing the therapeutic efficacy and toxicity profile of cyclophosphamide. This document summarizes key experimental data, outlines typical research methodologies, and provides visual diagrams to illustrate the underlying biochemical pathways and workflows.
Introduction
Cyclophosphamide is a widely used prodrug that requires metabolic activation by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[1][2] Aldophosphamide is at a crucial metabolic crossroads: it can either undergo spontaneous β-elimination to produce the DNA-alkylating agent phosphoramide (B1221513) mustard and the toxic byproduct acrolein, or it can be detoxified by ALDH isozymes through oxidation to the inactive and inert metabolite, this compound.[1][2] The expression and activity of different ALDH isozymes in both normal and tumor tissues are therefore critical determinants of cyclophosphamide's therapeutic index. High ALDH activity in cancer cells is a known mechanism of drug resistance.[2][3] This guide focuses on comparing the principal human ALDH isozymes involved in this detoxification reaction.
Data Presentation: Kinetic Parameters of ALDH Isozymes
The efficiency of different ALDH isozymes in converting aldophosphamide to this compound can be compared using their kinetic parameters, specifically the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher catalytic efficiency signifies a more efficient conversion.
The following table summarizes the available kinetic data for major human ALDH isozymes involved in aldophosphamide metabolism. It is important to note that data is often generated across different studies using various experimental conditions, which may influence the absolute values.
| Isozyme | Substrate | Km (µM) | Catalytic Efficiency (Relative or Absolute) | Source |
| Human ALDH1A1 | Aldophosphamide | 52 | Accounts for ~64% of total hepatic aldophosphamide oxidation.[4] | [4] |
| Human ALDH2 | Aldophosphamide | 1193 | Relatively insensitive to chloral (B1216628) hydrate (B1144303) inhibition.[4] | [4] |
| Human ALDH3A1 | Aldophosphamide | Not specified | Catalytic efficiency is ~7 times lower than recombinant hALDH1A1.[3][5] | [3][5] |
| Human ALDH5A1 | Aldophosphamide | 560 | Accounts for ~30% of total hepatic aldophosphamide oxidation.[4] | [4] |
Note: ALDH5A1 is also known as succinic semialdehyde dehydrogenase.[4] The contribution of ALDH3A1 to cyclophosphamide resistance is debated in the literature, with some studies supporting its role while others find its catalytic activity towards aldophosphamide to be low.[5][6]
Mandatory Visualization
Cyclophosphamide Metabolism Pathway
The following diagram illustrates the metabolic activation of cyclophosphamide and the critical role of ALDH isozymes in its detoxification.
Caption: Metabolic pathway of cyclophosphamide activation and detoxification.
Experimental Workflow for ALDH Kinetic Analysis
This flowchart outlines a typical experimental procedure for determining the kinetic parameters of an ALDH isozyme with aldophosphamide.
Caption: Workflow for determining ALDH kinetic parameters.
Experimental Protocols
The determination of kinetic parameters for ALDH isozymes with aldophosphamide typically involves a continuous spectrophotometric assay.
Objective: To measure the initial rate of aldophosphamide oxidation by a specific ALDH isozyme by monitoring the production of NADH or NADPH at 340 nm.
Materials:
-
Purified recombinant human ALDH isozyme (e.g., ALDH1A1, ALDH2, ALDH3A1)
-
Aldophosphamide (or its stable precursor, 4-hydroperoxycyclophosphamide, which generates aldophosphamide in solution)
-
Assay Buffer: e.g., 50-100 mM Sodium Pyrophosphate or HEPES buffer, pH 8.0-9.0.
-
Cofactor Stock Solution: 10-20 mM β-Nicotinamide adenine (B156593) dinucleotide (NAD+) or β-Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) in assay buffer. The choice depends on the isozyme's preference (e.g., ALDH1A1 and ALDH2 primarily use NAD+, while ALDH3A1 can use NADP+).[7]
-
UV/Vis Spectrophotometer with temperature control, capable of kinetic measurements.
-
Quartz cuvettes or 96-well UV-transparent plates.
Procedure:
-
Preparation:
-
Prepare fresh assay buffer and cofactor solutions on the day of the experiment.
-
Prepare a stock solution of aldophosphamide. Due to its instability, it is often generated in situ from a more stable precursor like 4-hydroperoxycyclophosphamide (4-HC) or mafosfamide. The concentration should be confirmed prior to use.
-
Prepare serial dilutions of the aldophosphamide stock solution in assay buffer to achieve a range of final concentrations for the assay (e.g., spanning from 0.1 x Km to 10 x Km, if Km is estimated).
-
-
Assay Setup:
-
Set the spectrophotometer to monitor absorbance at 340 nm and maintain a constant temperature (e.g., 37°C).
-
In a cuvette, combine the assay buffer, a saturating concentration of the appropriate cofactor (e.g., final concentration of 1-2.5 mM NAD+), and a fixed, non-limiting amount of the purified ALDH enzyme. The total volume is typically 1 mL.
-
Allow the mixture to equilibrate to the set temperature for 3-5 minutes.
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a small volume of the aldophosphamide dilution to the cuvette. Mix quickly by inversion.
-
Immediately begin recording the absorbance at 340 nm every 15-30 seconds for a period of 3-5 minutes. The rate should be linear during the initial phase of the reaction.
-
Repeat this procedure for each concentration of aldophosphamide.
-
A control reaction lacking the enzyme should be run to account for any non-enzymatic reduction of the cofactor.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot, using the Beer-Lambert law (Extinction coefficient for NADH/NADPH at 340 nm is 6220 M-1cm-1).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) to determine the Km and Vmax values.
-
The turnover number (kcat) can be calculated if the exact enzyme concentration is known (kcat = Vmax / [E]total).
-
Finally, calculate the catalytic efficiency as kcat/Km.
-
Conclusion
The detoxification of aldophosphamide is a critical step in the metabolism of cyclophosphamide, and the efficiency of this process is highly dependent on the specific ALDH isozyme present. Current data indicates that ALDH1A1 is a highly efficient catalyst for this reaction, playing a major role in hepatic detoxification.[4] While ALDH5A1 also contributes significantly, ALDH2 appears to have a much lower affinity for aldophosphamide.[4] The role of ALDH3A1 is more complex, with some evidence suggesting it is less efficient than ALDH1A1 but can still contribute to drug resistance, particularly in tumors where it is overexpressed.[3][5] For drug development professionals, understanding the differential expression and catalytic efficiencies of these isozymes in various tumor types is essential for predicting patient response to cyclophosphamide and for developing strategies to overcome ALDH-mediated drug resistance.
References
- 1. 醇脱氢酶(EC 1.1.1.1)的酶学测定 [sigmaaldrich.com]
- 2. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of aldophosphamide by human aldehyde dehydrogenase isozyme 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9320722B2 - Regulators of aldehyde dehydrogenase ALDH3A1 and related therapeutic methods - Google Patents [patents.google.com]
- 5. Kinetic characterization of the catalysis of "activated" cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide) oxidation to this compound by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. mdpi.com [mdpi.com]
Carboxyphosphamide as a Surrogate for Cyclophosphamide Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of carboxyphosphamide as a surrogate marker for cyclophosphamide (B585) exposure. It includes an objective analysis of its performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction
Cyclophosphamide is a widely used prodrug in chemotherapy, requiring metabolic activation to exert its cytotoxic effects. Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring is crucial to optimize efficacy and minimize toxicity. The direct measurement of the parent drug, cyclophosphamide, has been shown to be a poor correlate of exposure to its active metabolites[1]. This has led to the investigation of its metabolites as potential surrogate biomarkers. This compound, an inactive end-product of cyclophosphamide metabolism, has emerged as a promising candidate for this purpose. This guide evaluates the evidence supporting the validation of this compound as a reliable surrogate for systemic cyclophosphamide exposure.
Cyclophosphamide Metabolism: The Role of this compound
Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2B6, CYP2C19, and CYP3A4, to its active metabolite, 4-hydroxycyclophosphamide (B600793) (4-OHCP)[2][3]. 4-OHCP exists in equilibrium with its tautomer, aldophosphamide (B1666838). Aldophosphamide can then undergo β-elimination to form the cytotoxic agent phosphoramide (B1221513) mustard and the toxic byproduct acrolein[3]. Alternatively, aldophosphamide is detoxified by aldehyde dehydrogenase (ALDH) to the inactive metabolite, this compound[4][5]. This compound is the predominant urinary metabolite of cyclophosphamide[6].
The rationale for using this compound as a surrogate is that its formation is directly linked to the pathway that produces the active metabolites. Therefore, its concentration is expected to reflect the extent of cyclophosphamide activation.
Caption: Metabolic pathway of cyclophosphamide highlighting the formation of active and inactive metabolites.
Quantitative Data Presentation
The following tables summarize pharmacokinetic parameters for cyclophosphamide and its metabolites from various studies. These data illustrate the variability in exposure and support the need for reliable surrogate markers.
Table 1: Pharmacokinetic Parameters of Cyclophosphamide and its Metabolites
| Compound | Parameter | Value | Patient Population | Reference |
| Cyclophosphamide | Clearance (L/h/m²) | 1.83 ± 1.07 (Dose 1) | Pediatric B-cell NHL | [3] |
| 3.68 ± 1.43 (Dose 5) | ||||
| AUC (mg/mL·min) | 10.3 ± 5.3 (Dose 1) | Pediatric B-cell NHL | ||
| 4.7 ± 1.7 (Dose 5) | ||||
| 4-Hydroxycyclophosphamide | AUC (µM·h) | 138.4 | Infants (<6 months) | [1] |
| 107.2 | Young Children | |||
| This compound (CEPM) | AUC (µM·h) | Varies Significantly | Infants and Young Children | [1] |
| Cyclophosphamide | AUC (µmol/L/h) | Decreased 24.8% (Day 1 to 2) | Bone Marrow Transplant | [7] |
| 4-Hydroxycyclophosphamide | AUC (µmol/L/h) | Increased 54.7% (Day 1 to 2) | Bone Marrow Transplant | [7] |
| This compound (CEPM) | AUC (µmol/L/h) | Increased 25% (Day 1 to 2) | Bone Marrow Transplant | [7] |
AUC: Area Under the Curve; CEPM: Carboxyethylphosphoramide mustard (this compound); NHL: Non-Hodgkin's Lymphoma.
Experimental Protocols
The quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.
Protocol: Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol is a representative example based on methodologies described in the literature.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would be optimized.
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for:
-
Selectivity: No interference from endogenous components.
-
Linearity: A linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Within acceptable limits (typically ±15% for quality control samples, ±20% for the lower limit of quantification).
-
Recovery: Consistent and reproducible extraction efficiency.
-
Matrix Effect: Assessment of the influence of the biological matrix on ionization.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.
Performance Comparison
This compound vs. Parent Cyclophosphamide
Studies have shown that the exposure to the parent drug, cyclophosphamide, is a poor indicator of the exposure to the active metabolite, 4-hydroxycyclophosphamide[1]. This is due to the significant inter-individual variability in the activity of metabolizing enzymes. In contrast, this compound formation is downstream of the activation pathway, making it a potentially more reliable indicator of the extent of metabolic activation. Research suggests that pharmacokinetic modeling using cyclophosphamide and this compound (CEPM) data can be used to predict 4-hydroxycyclophosphamide exposure, thereby eliminating the need for the challenging direct measurement of this unstable active metabolite[1].
This compound vs. 4-Hydroxycyclophosphamide (4-OHCP)
While 4-OHCP is the direct precursor to the active cytotoxic agent, its measurement is technically challenging due to its instability[1][2]. It requires immediate stabilization and specific analytical procedures. This compound, being a stable, inactive metabolite, offers a more practical and robust alternative for routine therapeutic drug monitoring. Studies have shown significant correlations between toxicity metrics and the exposure to both 4-OHCP and this compound (CEPM), but not with cyclophosphamide exposure itself[1].
Logical Relationships and Workflows
The following diagrams illustrate the logical basis for using a surrogate marker and a typical experimental workflow for its validation.
Caption: Logical relationship for using this compound as a surrogate marker.
Caption: Experimental workflow for validating this compound as a surrogate marker.
Conclusion
The available evidence strongly suggests that this compound is a viable and practical surrogate marker for systemic cyclophosphamide exposure. Its formation is directly linked to the metabolic activation of the parent drug, and its stability makes it more suitable for routine clinical monitoring than the active metabolite, 4-hydroxycyclophosphamide. While direct measurement of cyclophosphamide has shown poor correlation with clinical outcomes, studies indicate a significant association between this compound exposure and toxicity. Further clinical validation studies focusing on correlating this compound levels with both efficacy and toxicity are warranted to firmly establish its role in personalized cyclophosphamide therapy. The use of robust and validated bioanalytical methods, such as LC-MS/MS, is essential for the accurate quantification of this compound in clinical and research settings.
References
- 1. Exposure-Toxicity Association of Cyclophosphamide and Its Metabolites in Infants and Young Children with Primary Brain Tumors: Implications for Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of cyclophosphamide and its metabolites in bone marrow transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annalsofrscb.ro [annalsofrscb.ro]
- 7. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
A Comparative Guide to the Pharmacokinetics of Carboxyphosphamide and Phosphoramide Mustard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two key metabolites of the widely used anticancer agent cyclophosphamide (B585): the inactive metabolite carboxyphosphamide and the active cytotoxic metabolite phosphoramide (B1221513) mustard. Understanding the distinct pharmacokinetic properties of these metabolites is crucial for optimizing therapeutic strategies and managing the toxicity associated with cyclophosphamide treatment.
Executive Summary
Cyclophosphamide is a prodrug that undergoes hepatic metabolism to form both active and inactive compounds. The balance between the formation of the cytotoxic phosphoramide mustard and the inactive this compound significantly influences the therapeutic efficacy and toxicity of the parent drug. This guide synthesizes available experimental data to compare their pharmacokinetic parameters, providing a valuable resource for researchers in oncology and pharmacology.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and phosphoramide mustard based on available human studies. It is important to note that the pharmacokinetics of these metabolites are often formation rate-limited, meaning their apparent half-lives can be influenced by the half-life of the parent drug, cyclophosphamide.[1]
| Pharmacokinetic Parameter | This compound (Inactive Metabolite) | Phosphoramide Mustard (Active Metabolite) | Reference |
| Apparent Half-life (t½) | The concentration-time profile often parallels that of cyclophosphamide, suggesting a formation rate-limited kinetic. The actual half-life is substantially shorter than the apparent half-life. | The decline in plasma concentration has been reported to be biphasic, with a longer terminal half-life of approximately 8.68 ± 2.50 hours, which is not significantly different from that of cyclophosphamide.[2] In another study in rats, a rapid monophasic half-life of 15.1 minutes was observed.[3] | [1][2][3] |
| Area Under the Curve (AUC) | In pediatric patients, the AUC₀₋₆ₕ for this compound (CXCP) was 103.7 ± 60.9 µg/mL·min after the first dose and increased to 198.9 ± 137.9 µg/mL·min after the fifth dose.[4] In another study, the AUC of carboxyethylphosphoramide mustard increased by 25% from day 1 to day 2 of treatment.[5] | In patients receiving high-dose cyclophosphamide, the AUC for phosphoramide mustard remained relatively constant at about 15 mM·min.[6] Another study showed the AUC of phosphoramide mustard decreased by 29.4% from day 1 to day 2.[5] | [4][5][6] |
| Clearance (CL) | Data on the specific clearance of this compound is limited. Its formation is a result of the detoxification of aldophosphamide (B1666838) by aldehyde dehydrogenase. | Information on the specific clearance of phosphoramide mustard is not extensively detailed in the provided results. Its elimination is a critical factor in determining the duration of cytotoxic activity. | |
| Volume of Distribution (Vd) | Specific data on the volume of distribution for this compound is not readily available in the provided search results. | The apparent volume of distribution for phosphoramide mustard has been estimated to be 55.5 L in a population pharmacokinetic model. |
Cyclophosphamide Metabolic Pathway
The metabolic activation and inactivation of cyclophosphamide is a complex process primarily occurring in the liver. The following diagram illustrates the key steps leading to the formation of this compound and phosphoramide mustard.
Experimental Protocols
Quantification of this compound and Phosphoramide Mustard in Human Plasma by LC-MS/MS
This section outlines a typical experimental protocol for the simultaneous quantification of cyclophosphamide and its metabolites, including this compound (often measured as carboxyethylphosphoramide mustard, CEPM) and phosphoramide mustard, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is widely used due to its high sensitivity and selectivity.[7][8]
1. Sample Preparation:
-
Blood Collection: Collect whole blood samples from patients at specified time points after cyclophosphamide administration into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., at 1200g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -20°C or lower until analysis to ensure the stability of the analytes.[4]
-
Protein Precipitation: For analysis, thaw the plasma samples and perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724) (often in a 1:1 v/v ratio with the plasma volume). This step removes larger protein molecules that can interfere with the analysis.
-
Internal Standards: Add isotopically labeled internal standards for cyclophosphamide and its metabolites to the samples before protein precipitation to correct for variations in sample processing and instrument response.
-
Centrifugation and Supernatant Collection: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for the separation of the analytes.
-
Column: A reverse-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation.
-
Flow Rate: The flow rate is optimized based on the column dimensions and particle size.
-
-
Mass Spectrometry (MS) System:
-
Ionization: Use an electrospray ionization (ESI) source, typically in the positive ion mode, to ionize the analytes as they elute from the LC column.
-
Detection: Employ a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion that is generated upon fragmentation of the precursor ion in the collision cell. This highly specific detection method minimizes interference from other compounds in the sample.
-
3. Data Analysis:
-
Quantification: Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes in a similar matrix (e.g., blank plasma).
Quantification of Phosphoramide Mustard in Human Plasma by Gas Chromatography (GC)
An alternative method for the quantification of phosphoramide mustard involves gas chromatography.[2]
1. Sample Preparation:
-
Derivatization: Phosphoramide mustard is a polar and thermally labile compound, making it unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and stable derivative.
-
Extraction: After derivatization, extract the derivative from the plasma sample using a suitable organic solvent.
2. GC Analysis:
-
Gas Chromatograph (GC): Use a gas chromatograph equipped with a suitable capillary column for the separation of the derivatized phosphoramide mustard.
-
Detector: An alkali-flame ionization detector (AFID) or a mass spectrometer can be used for detection. The AFID is particularly sensitive to nitrogen- and phosphorus-containing compounds.
3. Data Analysis:
-
Quantification: Similar to LC-MS/MS, quantify the derivatized phosphoramide mustard by comparing its peak area to that of an internal standard against a calibration curve.
Conclusion
The pharmacokinetic profiles of this compound and phosphoramide mustard are distinct and play a critical role in the overall therapeutic window of cyclophosphamide. While phosphoramide mustard is the active cytotoxic agent, its formation and elimination are tightly regulated. This compound, an inactive metabolite, represents a significant detoxification pathway. A thorough understanding of the factors influencing the balance between these two metabolic routes, including genetic polymorphisms in metabolizing enzymes like CYPs and ALDH, is essential for personalizing cyclophosphamide therapy to maximize efficacy and minimize toxicity. The experimental protocols outlined in this guide provide a foundation for researchers to accurately quantify these important metabolites and further investigate their clinical significance.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics of cyclophosphamide, phosphoramide mustard and nor-nitrogen mustard studied by gas chromatography in patients receiving cyclophosphamide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain and plasma pharmacokinetics and anticancer activities of cyclophosphamide and phosphoramide mustard in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of cyclophosphamide and its metabolites in bone marrow transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma concentrations of 4-hydroxycyclophosphamide and phosphoramide mustard in patients repeatedly given high doses of cyclophosphamide in preparation for bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: HPLC vs. LC-MS/MS for Carboxyphosphamide Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of the cyclophosphamide (B585) metabolite, carboxyphosphamide, selecting the appropriate analytical technique is a critical decision that impacts data quality, sensitivity, and overall study outcomes. This guide provides an objective, data-driven comparison of two common analytical platforms: High-Performance Liquid Chromatography (HPLC) with conventional detectors (e.g., UV) and Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Executive Summary
The choice between HPLC and LC-MS/MS for this compound analysis hinges on the specific requirements of the study. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications where trace-level detection in complex matrices like plasma is required. Conversely, HPLC with UV detection, while less sensitive, can be a cost-effective and robust option for the analysis of bulk drug substances or formulations where concentrations are significantly higher.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of this compound and related compounds using HPLC-UV and LC-MS/MS. Data has been compiled from various studies to provide a comparative overview.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~0.3 µg/mL (for cyclophosphamide) | 15 ng/mL (for this compound) |
| Lower Limit of Quantification (LLOQ) | ~1.0 µg/mL (for cyclophosphamide) | 0.02 µg/L (for cyclophosphamide) |
| Linearity (Correlation Coefficient) | >0.999 | >0.99 |
| Selectivity | Moderate; susceptible to interference from matrix components. | High; mass-based detection provides excellent specificity. |
| Analysis Time (per sample) | 15-30 minutes | 5-15 minutes |
| Cost (Instrument & Maintenance) | Lower | Higher |
| Expertise Required | Moderate | High |
Experimental Protocols
Detailed methodologies for the analysis of this compound and its parent compound, cyclophosphamide, are presented below. These protocols are based on established methods found in the scientific literature.
HPLC-UV Method for Cyclophosphamide and Related Substances
This method is suitable for the determination of cyclophosphamide and its related compounds in bulk drug or pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is common. For example, a gradient of 0.02 M Potassium dihydrogen phosphate (pH 7.0) and Acetonitrile/Water (60:40% v/v).[1]
-
Detection: UV detection at a low wavelength, such as 195 nm, is often necessary due to the poor chromophoric properties of cyclophosphamide and its metabolites.[1][2]
-
Sample Preparation: Simple dissolution of the bulk drug or formulation in a suitable solvent.
LC-MS/MS Method for this compound in Biological Matrices
This method is designed for the sensitive and selective quantification of this compound in complex biological samples like plasma.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column is commonly used (e.g., Zorbax C18, 150 × 0.5mm, 5 μm).[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile is typical.[3]
-
Flow Rate: Flow rates are generally lower than in conventional HPLC, often in the range of 0.1-0.4 mL/min.
-
Mass Spectrometry Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. For this compound, specific precursor-to-product ion transitions would be monitored to ensure high selectivity and sensitivity.
-
Sample Preparation: Due to the complexity of biological matrices, a sample preparation step such as solid-phase extraction (SPE) or protein precipitation is required to remove interferences.[3]
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for HPLC and LC-MS/MS analysis of this compound.
Decision-Making Guide: Choosing the Right Technique
To aid in the selection process, the following flowchart outlines key considerations for choosing between HPLC and LC-MS/MS for this compound analysis.
Conclusion
References
Validating the Clinical Utility of Monitoring Carboxyphosphamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of monitoring carboxyphosphamide, an inactive metabolite of cyclophosphamide (B585), against other monitoring alternatives. The information is supported by experimental data to aid in validating its clinical utility in therapeutic drug monitoring and research settings.
Cyclophosphamide is a widely used prodrug that requires metabolic activation to exert its cytotoxic effects. Monitoring the parent drug and its various metabolites can provide insights into individual patient pharmacokinetics, potentially allowing for dose adjustments to optimize efficacy and minimize toxicity. This guide focuses on the role of this compound as a biomarker in this context.
Comparative Data on Cyclophosphamide and Metabolite Monitoring
The following table summarizes quantitative data from various studies, offering a comparison between monitoring cyclophosphamide, its active metabolite phosphoramide (B1221513) mustard, and the inactive metabolite this compound.
| Analyte | Monitoring Method | Key Findings | Associated Clinical Outcomes | Reference |
| This compound | LC-MS/MS | Higher cumulative AUC associated with severe veno-occlusive disease (VOD) in pediatric patients (62.6 vs. 40.2 mg x h/L, P = 0.025). | Toxicity (VOD) | [1][2][3] |
| Cyclophosphamide | LC-MS/MS, HPLC | Higher cumulative AUC linked to > grade 3 hemorrhagic cystitis (1256.2 vs. 778.2 mg x h/L, P = 0.009). | Toxicity (Hemorrhagic Cystitis) | [1][2][3] |
| Phosphoramide Mustard-Hemoglobin (PAM-Hb) | Not specified in abstract | Investigated as a biomarker of cyclophosphamide exposure. A multivariable linear regression including BSA, age, GFR, and albumin explained 17.1% of the variation in PAM-Hb. | Drug Exposure | [2][4] |
Experimental Protocols
Detailed methodologies for the quantification of cyclophosphamide and its metabolites are crucial for reproducible research. Below are summarized protocols from published studies.
Protocol 1: Simultaneous Determination of Cyclophosphamide and this compound by LC-MS/MS
This method allows for the concurrent measurement of the parent drug and its inactive metabolite in plasma.
1. Sample Preparation:
- To 250 µL of plasma, add 4.0 µL of 2.5 mg/mL D6-cyclophosphamide (internal standard) and 8.0 µL of 25 µg/mL D8-carboxyethylphosphoramide mustard (internal standard for this compound).
- Add 500 µL of 10% acetonitrile (B52724) in water.
- Vortex for 30 seconds.
- Centrifuge at 14,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial.
2. LC-MS/MS Analysis:
- Inject 10 µL of the supernatant onto the LC-MS/MS system.
- Extraction Column: Cyclone MAX 0.5×50 mm.
- Analytical Column: Gemini 3µ C18 110A, 100×2.0 mm.
- Mobile Phase: Gradient elution.
- Detection: Positive multiple reaction monitoring mode.
- Cyclophosphamide: m/z 261/140
- This compound (as CEPM): m/z 293/221
3. Method Performance:
- Recovery: 76% for cyclophosphamide, 72% for this compound.
- Linearity: 0.5 to 150 µg/mL for cyclophosphamide, 0.05 to 10 µg/mL for this compound.
- Precision (CV): <3.0%.
- Accuracy: Between -6.9% and 5.2%.[1]
Protocol 2: Quantification of Cyclophosphamide in Plasma by LC-MS
This protocol is specific for the parent drug.
1. Sample Preparation:
- Spike 100 µL of plasma with 10 ng of d4-cyclophosphamide (internal standard).
- Perform solid-phase extraction (SPE) using Strata-X cartridges.
- Wash cartridges with 3 mL of methanol (B129727), then equilibrate with 1 mL of water.
- Load the sample and wash with 1 mL of water, followed by 1 mL of 40% methanol.
- Elute with 1 mL of 100% methanol and dry the eluate.
- Reconstitute the sample in 20 µL of 50% methanol.
2. LC-MS Analysis:
- Inject 1 µL of the reconstituted sample.
- Mass Transitions: m/z 261→120, m/z 261→140 for cyclophosphamide; m/z 265→124, m/z 265→140 for the internal standard.
3. Method Performance:
- The method is described as sensitive and precise.[5]
Visualizing the Metabolic Pathway of Cyclophosphamide
Understanding the metabolic fate of cyclophosphamide is essential for interpreting monitoring data. The following diagram illustrates the key steps in its activation and inactivation.
Conclusion
Monitoring this compound, an inactive metabolite of cyclophosphamide, demonstrates clinical utility, particularly as a biomarker for toxicity. Studies have shown a significant association between elevated levels of this compound and the incidence of severe veno-occlusive disease, a serious complication of high-dose cyclophosphamide therapy.[1][2][3] This suggests that monitoring this metabolite could aid in identifying patients at higher risk for this specific toxicity.
In comparison, monitoring the parent drug, cyclophosphamide, has been linked to other toxicities such as hemorrhagic cystitis.[1][2][3] Meanwhile, measuring the active metabolite, phosphoramide mustard (often as a hemoglobin adduct), provides a direct assessment of exposure to the cytotoxic agent.[2][4]
The choice of which analyte to monitor may depend on the specific clinical or research question. For a comprehensive understanding of an individual's cyclophosphamide metabolism and its clinical consequences, a multi-analyte approach that includes the parent drug, an active metabolite, and an inactive metabolite like this compound may be the most informative strategy. The availability of robust and sensitive analytical methods, such as LC-MS/MS, facilitates the simultaneous measurement of these compounds, making such an approach feasible in a clinical research setting.
References
- 1. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide exposure assessed with the biomarker phosphoramide mustard-hemoglobin in breast cancer patients: The TailorDose I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cyclophosphamide enantiomers in plasma by LC-MS/MS: Application to pharmacokinetics in breast cancer and lupus nephritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophosphamide exposure assessed with the biomarker phosphoramide mustard-hemoglobin in breast cancer patients: The TailorDose I study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Carboxyphosphamide Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide offers a framework for comparing analytical methodologies for the quantification of carboxyphosphamide, a major inactive metabolite of the anticancer drug cyclophosphamide (B585). In the absence of publicly available, formal inter-laboratory comparison studies specifically for this compound, this document presents a hypothetical proficiency test. The experimental data herein is synthesized from published literature on the analysis of cyclophosphamide and its metabolites, serving as a realistic model for performance evaluation.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency tests, are a cornerstone of quality assurance in analytical laboratories. They provide a mechanism for laboratories to assess their performance against their peers and a reference value. Participation in such programs is often a requirement for accreditation under standards like ISO/IEC 17025. The primary goals of an ILC are to identify potential issues with accuracy and precision, and to ensure the reliability and comparability of data across different laboratories. Performance in an ILC is typically evaluated using statistical metrics like the Z-score, which indicates how many standard deviations a result is from the consensus value.
This guide outlines a hypothetical ILC for the measurement of this compound in a standardized human plasma sample, comparing three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation and Comparison
The following table summarizes the hypothetical quantitative data from six participating laboratories. The assigned value for the this compound concentration in the test material was established as 50.0 µg/mL based on a consensus mean from reference laboratories in a preliminary study.
| Laboratory | Analytical Method | Reported Concentration (µg/mL) | Bias (%) | Precision (%CV) | Z-Score |
| Lab A | HPLC-UV | 54.5 | +9.0 | 4.2 | 1.5 |
| Lab B | HPLC-UV | 46.8 | -6.4 | 5.1 | -1.1 |
| Lab C | GC-MS | 52.1 | +4.2 | 3.5 | 0.7 |
| Lab D | GC-MS | 48.9 | -2.2 | 3.9 | -0.4 |
| Lab E | UPLC-MS/MS | 50.8 | +1.6 | 2.1 | 0.3 |
| Lab F | UPLC-MS/MS | 49.6 | -0.8 | 1.8 | -0.1 |
Note: Bias is calculated as ((Reported Concentration - Assigned Value) / Assigned Value) * 100. Precision is represented by the coefficient of variation (%CV). The Z-score is calculated based on a target standard deviation for proficiency assessment of 3.0.
Experimental Protocols
Detailed methodologies for the analytical techniques are crucial for understanding the potential sources of variability in the reported results.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a widely used technique for the quantification of pharmaceutical compounds.
-
Sample Preparation:
-
To 1 mL of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding 2 mL of acetonitrile (B52724).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of approximately 195 nm.
-
Quantification: Based on a calibration curve prepared from standards of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, but often requires derivatization for polar analytes like this compound.
-
Sample Preparation and Derivatization:
-
To 1 mL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to increase volatility and thermal stability. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
-
Instrumentation and Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This is currently one of the most sensitive and specific methods for the quantification of drugs and their metabolites in biological matrices.[1][2]
-
Sample Preparation:
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (preferably a stable isotope-labeled version of the analyte).
-
Perform protein precipitation with a solvent like methanol (B129727) or acetonitrile.
-
Centrifuge and inject a portion of the supernatant directly, or after dilution.
-
-
Instrumentation and Conditions:
-
Column: Sub-2 µm particle size reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
-
Flow Rate: Typically in the range of 0.4-0.6 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of cyclophosphamide and a general workflow for a bioanalytical method.
Caption: Metabolic activation and inactivation of cyclophosphamide.
Caption: A generalized workflow for the bioanalysis of this compound.
References
A Comparative Guide to Carboxyphosphamide Levels in Relation to Other Cyclophosphamide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of carboxyphosphamide levels relative to other key metabolites of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). Understanding the intricate metabolic fate of cyclophosphamide is paramount for optimizing its therapeutic efficacy and minimizing its associated toxicities. This document summarizes quantitative data from various studies, details the experimental protocols used for metabolite quantification, and visualizes the complex metabolic pathways.
I. Quantitative Comparison of Cyclophosphamide Metabolite Levels
The metabolic profile of cyclophosphamide is complex, with significant inter-patient variability. The following tables summarize pharmacokinetic parameters for this compound and other major metabolites, providing a comparative overview of their systemic exposure.
Disclaimer: The data presented below are compiled from different studies, which may have involved diverse patient populations, dosing regimens, and analytical methodologies. Therefore, direct cross-study comparisons should be made with caution.
| Metabolite | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) | Study Population | Reference |
| This compound | - | - | 198.9 ± 137.9 (AUC0-6h) | - | Pediatric B-cell non-Hodgkin's lymphoma | [1] |
| 4-Hydroxycyclophosphamide (B600793) | 0.29 ± 0.14 | 1.8 ± 0.8 | 1.5 ± 0.8 | 5.5 ± 2.0 | High-dose chemotherapy patients | [2] |
| Aldophosphamide (B1666838) | Not directly measured | - | - | - | - | - |
| Phosphoramide (B1221513) Mustard | 2.5 ± 1.1 | 3.1 ± 1.1 | 18.0 ± 11.0 | 7.9 ± 3.4 | High-dose chemotherapy patients | [2] |
| 4-Ketocyclophosphamide | - | - | 153.4 ± 61.3 (AUC0-6h) | - | Pediatric B-cell non-Hodgkin's lymphoma | [1] |
| Dechloroethylcyclophosphamide | - | - | 105.6 ± 60.9 (AUC0-6h) | - | Pediatric B-cell non-Hodgkin's lymphoma | [1] |
Table 1: Comparative Pharmacokinetic Parameters of Major Cyclophosphamide Metabolites in Human Plasma. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation where available. Note that AUC for some metabolites is reported for the 0-6 hour interval.
II. Cyclophosphamide Metabolic Pathway
Cyclophosphamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP3A4, to exert its cytotoxic effects. The metabolic cascade involves both activation and detoxification pathways, leading to a variety of metabolites with distinct pharmacological activities.
Caption: The metabolic pathway of cyclophosphamide, illustrating the conversion to active and inactive metabolites.
III. Experimental Protocols
The accurate quantification of cyclophosphamide and its metabolites is crucial for pharmacokinetic studies. Due to the chemical diversity and instability of some metabolites, a combination of analytical techniques is often employed.
A. Simultaneous Quantification of Cyclophosphamide and its Metabolites by LC-MS/MS
This method allows for the simultaneous determination of cyclophosphamide, 4-hydroxycyclophosphamide, 4-ketocyclophosphamide, and this compound.
1. Sample Preparation:
-
Derivatization of 4-Hydroxycyclophosphamide: Due to its instability, 4-hydroxycyclophosphamide is immediately derivatized upon blood collection.[3] This is typically achieved by adding a solution of semicarbazide (B1199961) or phenylhydrazine (B124118) to the plasma sample to form a stable derivative.[3]
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of a cold (4°C) solution of acetonitrile (B52724)/methanol (B129727) (1:1, v/v) containing an internal standard (e.g., deuterated cyclophosphamide).
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and methanol or acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
Caption: A typical workflow for the quantification of cyclophosphamide metabolites using LC-MS/MS.
B. Quantification of Phosphoramide Mustard by GC-MS
Phosphoramide mustard, being a highly polar and thermally labile compound, often requires derivatization for gas chromatographic analysis.
1. Sample Preparation:
-
Liquid-Liquid Extraction: Extract phosphoramide mustard from plasma using an organic solvent such as ethyl acetate (B1210297) at an acidic pH.
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form a volatile trimethylsilyl (B98337) (TMS) derivative.
2. GC-MS Conditions:
-
Gas Chromatography (GC):
-
Column: A capillary column suitable for the analysis of derivatized compounds (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analytes.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized phosphoramide mustard and internal standard.
-
IV. Discussion
The quantitative relationship between this compound and other cyclophosphamide metabolites is a critical aspect of understanding the drug's overall disposition and its therapeutic and toxic effects. This compound is a major, yet inactive, metabolite formed through the aldehyde dehydrogenase (ALDH)-mediated oxidation of aldophosphamide.[4] High levels of this compound can indicate a significant flux through this detoxification pathway, potentially reducing the formation of the active alkylating agent, phosphoramide mustard.
Conversely, lower levels of this compound might suggest a greater proportion of aldophosphamide is undergoing β-elimination to form phosphoramide mustard and the urotoxic metabolite, acrolein.[5] Therefore, the ratio of this compound to active metabolites like phosphoramide mustard could serve as a potential biomarker for predicting both treatment efficacy and the risk of toxicity.
The presented data, although compiled from various sources, highlights the substantial inter-individual variability in cyclophosphamide metabolism. This variability is influenced by genetic polymorphisms in metabolizing enzymes such as CYPs and ALDHs, as well as drug-drug interactions.[4] The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies aimed at elucidating these complex metabolic relationships and developing personalized dosing strategies for cyclophosphamide. The visualization of the metabolic pathway and analytical workflow aims to provide a clear and concise overview for professionals in the field.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Population pharmacokinetics of cyclophosphamide and its metabolites 4-hydroxycyclophosphamide, 2-dechloroethylcyclophosphamide, and phosphoramide mustard in a high-dose combination with Thiotepa and Carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Item - Cyclophosphamide metabolic pathways. - Public Library of Science - Figshare [plos.figshare.com]
Urinary Carboxyphosphamide: A Non-Invasive Biomarker for Cyclophosphamide Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The paradigm of personalized medicine is driving the demand for reliable, non-invasive biomarkers to monitor therapeutic drug efficacy and toxicity. For the widely used anticancer and immunosuppressive agent cyclophosphamide (B585), monitoring its bioactivation and detoxification is crucial for optimizing patient outcomes. Urinary carboxyphosphamide, an inactive end-product of cyclophosphamide metabolism, presents a promising non-invasive biomarker. This guide provides a comparative analysis of urinary this compound against other potential biomarkers, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in its validation and application.
Comparison of Biomarker Performance
The choice of a biomarker for monitoring cyclophosphamide therapy hinges on its correlation with clinical outcomes, ease of measurement, and biological stability. While the active metabolite, 4-hydroxycyclophosphamide, is a direct indicator of the drug's cytotoxic potential, its measurement in plasma is invasive and the analyte is unstable. Urinary this compound, in contrast, offers a non-invasive window into the detoxification pathway of cyclophosphamide.
A critical consideration in the use of urinary this compound is the significant inter-individual variability in its excretion. Studies have identified distinct patient phenotypes: "high carboxylators" and "low carboxylators"[1]. This variability, potentially due to genetic polymorphisms in aldehyde dehydrogenase (the enzyme responsible for its formation), can influence the levels of the active cytotoxic metabolite, phosphoramide (B1221513) mustard. Patients who are "low carboxylators" may have more than double the concentration of the DNA cross-linking metabolite phosphoramide mustard, which could correlate with increased efficacy but also higher toxicity[1].
| Biomarker | Matrix | Advantages | Disadvantages | Key Performance Metrics |
| This compound | Urine | Non-invasive sample collection. Stable metabolite. Reflects the detoxification pathway. | High inter-individual variability ("low" vs "high" carboxylators)[1]. Indirect measure of active metabolite. | LOD: 30 ng/mL[2][3] Quantification Range: 0.17-9 µg/mL[2][3] |
| 4-Hydroxycyclophosphamide | Plasma | Direct measure of the primary active metabolite. | Invasive sample collection. Unstable analyte requiring derivatization for measurement. | - |
| Phosphoramide Mustard | Plasma/Urine | The ultimate alkylating and cytotoxic metabolite. | Difficult to measure due to high reactivity and short half-life. | - |
| Unchanged Cyclophosphamide | Urine/Plasma | Indicates the amount of administered drug that is not metabolized. | Does not provide information on the balance between activation and detoxification pathways. | LOD (Urine): 5 ng/mL[2][3] Quantification Range (Urine): 3-175 µg/mL[2][3] |
Experimental Protocols
Quantification of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the simultaneous quantification of cyclophosphamide and its main urinary metabolites.
Sample Preparation:
-
Urine samples are diluted with an aqueous solution of a suitable internal standard (e.g., D(4)-cyclophosphamide) and methanol.
-
The mixture is then centrifuged to precipitate any particulate matter.
LC-MS/MS Analysis:
-
Chromatography: Separation is achieved on a C18 reversed-phase column.
-
Mass Spectrometry: A triple-quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode is used for detection and quantification.
-
Run Time: All analytes can be quantified within a single run of approximately 11.5 minutes[2].
Method Validation: The method should be validated according to international guidelines (e.g., ICH, FDA) for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[2].
Clinical Validation Protocol for Urinary this compound as a Biomarker
A robust clinical validation is essential to establish the utility of urinary this compound in a clinical setting.
Study Design:
-
A prospective, observational cohort study is recommended.
-
Enroll patients scheduled to receive cyclophosphamide-based therapy for a specific indication.
Patient Cohort:
-
Clearly define inclusion and exclusion criteria.
-
Collect baseline demographic and clinical data.
Sample Collection:
-
Collect 24-hour urine samples at baseline and at specified time points during and after cyclophosphamide administration.
-
Record the total volume of urine collected.
Biomarker Analysis:
-
Quantify urinary this compound levels using a validated analytical method (e.g., LC-MS/MS).
-
Measure other relevant metabolites and clinical laboratory parameters.
Clinical Endpoints:
-
Efficacy: Tumor response (for cancer patients), reduction in disease activity markers (for autoimmune diseases).
-
Toxicity: Incidence and severity of adverse events, particularly hemorrhagic cystitis and myelosuppression.
Statistical Analysis:
-
Correlate urinary this compound levels (and the ratio to other metabolites) with clinical efficacy and toxicity endpoints.
-
Use appropriate statistical models to adjust for potential confounding factors.
-
Determine the optimal cut-off values for urinary this compound to predict clinical outcomes using receiver operating characteristic (ROC) curve analysis.
Visualizations
Caption: Metabolic pathway of cyclophosphamide highlighting activation and detoxification routes.
Caption: Workflow for the clinical validation of a urinary biomarker.
References
- 1. Phenotypically deficient urinary elimination of this compound after cyclophosphamide administration to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Stability of Carboxyphosphamide and Other Cyclophosphamide Metabolites in Urine: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the stability of carboxyphosphamide and other key metabolites of the anticancer drug cyclophosphamide (B585) in human urine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on metabolite stability under various storage conditions and details the analytical methodologies for their quantification.
Executive Summary
Accurate quantification of drug metabolites in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. The stability of these metabolites in collected samples is a key factor that can influence analytical results. This guide focuses on the urinary stability of major cyclophosphamide metabolites, providing data-driven recommendations for optimal sample handling and storage to ensure the integrity of clinical and research data.
Comparative Stability of Cyclophosphamide Metabolites in Urine
The stability of cyclophosphamide metabolites in urine is highly dependent on the specific metabolite, storage temperature, and pH of the urine sample. This compound (CXCP) is a major, inactive metabolite, while 4-ketocyclophosphamide (B195324) is another inactive metabolite, and phosphoramide (B1221513) mustard is the ultimate active alkylating agent.
Quantitative Stability Data
A pivotal study by de-Medeiros et al. provides detailed quantitative data on the stability of this compound (CXCP) in human urine under various conditions, as determined by Phosphorus-31 Nuclear Magnetic Resonance spectroscopy.[1]
Table 1: Degradation of this compound (CXCP) in Urine at 25°C [1]
| pH | Degradation after 24 hours |
| 7.0 | ~10% |
| 5.5 | ~50% |
Table 2: Long-Term Degradation of this compound (CXCP) in Urine at -80°C [1]
| pH | Degradation after 6 months |
| 7.0 | ~30% |
| 5.5 | ~30% |
Table 3: Comparative Stability of Cyclophosphamide Metabolites in Urine
| Metabolite | General Stability in Urine | Key Influencing Factors | Recommendations for Storage |
| This compound (CXCP) | Relatively stable at neutral pH and low temperatures.[1] | pH (more stable at pH 7.0 than 5.5), Temperature (degradation decreases with temperature).[1] | Freeze and store at -80°C within hours of collection. Assay within 2 months.[1] |
| 4-Ketocyclophosphamide | Generally considered stable under physiological conditions. | Less sensitive to pH and temperature changes compared to other metabolites. | Standard freezing procedures (-20°C or -80°C) are generally adequate. |
| Phosphoramide Mustard | Highly unstable at physiological pH and temperature. | Rapidly converts to other species. | Immediate analysis or specialized collection with derivatizing agents is necessary for accurate quantification. |
Experimental Protocols
Accurate measurement of cyclophosphamide and its metabolites requires robust analytical methods and strict adherence to sample collection and preparation protocols.
Urine Sample Collection and Handling
To ensure the stability of cyclophosphamide metabolites, particularly the less stable ones, the following urine collection and handling procedures are recommended:
-
Collection: Collect urine samples in sterile containers.
-
Immediate Processing: Process the urine as soon as possible after collection.
-
pH Adjustment (Optional but Recommended): For this compound, adjusting the urine pH to 7.0 can enhance stability at room temperature.[1]
-
Freezing: For short-term storage, freezing at -20°C is acceptable for most metabolites. For long-term storage and for ensuring the stability of this compound, it is crucial to freeze and store samples at -80°C within a few hours of collection.[1]
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of cyclophosphamide and its metabolites in urine.[2][3]
1. Sample Preparation:
-
Dilution: A simple dilution of the urine sample with an aqueous solution containing an internal standard (e.g., deuterated cyclophosphamide) and methanol (B129727) is often sufficient.[2][3]
-
Liquid-Liquid Extraction (LLE): For lower concentrations or to remove interfering matrix components, LLE with solvents like ethyl acetate (B1210297) can be employed.
-
Centrifugation: After dilution or extraction, centrifuge the samples to pellet any precipitates before analysis.[2][3]
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: A triple-quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode allows for the specific and sensitive detection of each metabolite.[2][3]
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key experimental workflows.
References
- 1. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Carboxyphosphamide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of cytotoxic compounds is paramount. Carboxyphosphamide, the main human metabolite of the widely used anticancer drug cyclophosphamide (B585), requires stringent disposal procedures to protect laboratory personnel and the environment. [1] Although a metabolite, it should be managed with the same high level of caution as its parent compound due to the potential hazards associated with cytotoxic agents.[2][3] Adherence to established protocols is not just a matter of best practice but a critical component of laboratory safety and regulatory compliance.[4][5]
All materials that have come into contact with this compound are to be considered contaminated and must be handled as hazardous cytotoxic waste.[2][6] This includes unused solutions, contaminated personal protective equipment (PPE), labware, and cleaning materials.[7] The fundamental principle of cytotoxic waste management is strict segregation from other waste streams at the point of generation.[8]
Waste Segregation and Disposal Plan
Proper segregation is mandatory to ensure safe and compliant disposal.[7] Waste is typically categorized based on the level and nature of contamination.
| Waste Category | Description | Disposal Container | Disposal Method |
| Trace Cytotoxic Waste | Items with minimal residual contamination, such as empty vials, syringes, gloves, gowns, and absorbent pads.[8][9] These items contain less than 3% of the original drug's weight.[9] | Designated yellow chemotherapy waste containers (non-hazardous).[9][10] | High-temperature incineration.[10] |
| Bulk Cytotoxic Waste | Materials containing more than 3% of the original drug, including partially full IV bags, syringes, and items used to clean up significant spills.[9] | Black RCRA hazardous waste containers.[9] | High-temperature incineration at a licensed hazardous waste facility.[10] |
| Sharps Waste | Needles, glass slides, and other sharp objects that can cause punctures or cuts and are contaminated with this compound.[5] | Puncture-resistant sharps containers with a purple lid to indicate cytotoxic contamination.[10] | High-temperature incineration.[10] |
| Liquid Waste | Unused solutions of this compound. | Securely sealed, leak-proof containers clearly labeled as "Hazardous Cytotoxic Waste".[2][4] | Collection by a licensed hazardous waste disposal service. Do not dispose of down the drain.[7] |
Decontamination and Spill Management
In the event of a spill, immediate and thorough decontamination is crucial.
Experimental Protocol for Surface Decontamination:
-
Preparation: Before beginning, ensure all required PPE is worn, including two pairs of chemotherapy gloves, a disposable gown, and a face shield.[8] All decontamination procedures should be performed within a chemical fume hood or a certified biological safety cabinet (BSC).[2]
-
Containment: For liquid spills, use absorbent pads to contain the spill.[6] For powder spills, gently cover with wetted absorbent material to avoid generating dust.[6]
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire contaminated surface in overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of the wipe in the appropriate hazardous waste container.[7]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface with the same unidirectional technique to remove any residual detergent. Dispose of the wipe.[7]
-
Final Decontamination (Disinfectant/Alcohol): With a new wipe, apply a suitable disinfectant or 70% isopropyl alcohol to the surface, again using the unidirectional wiping method.[7] Allow the surface to air dry completely.[7]
-
PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, placing each in the designated hazardous waste container.[7]
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound waste disposal.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the particular compound in use.[2][7]
References
- 1. Environmental degradation of human metabolites of cyclophosphamide leads to toxic and non-biodegradable transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. hse.gov.uk [hse.gov.uk]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. safety.tau.ac.il [safety.tau.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Logistical Information for Handling Carboxyphosphamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Carboxyphosphamide. Given that this compound is a metabolite of the potent hazardous drug Cyclophosphamide and has been shown to be genotoxic, it must be handled with the utmost care to minimize exposure risks.[1] All personnel must adhere to the following protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. A comprehensive PPE strategy is mandatory for all procedures involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles and a full-face shield. | Protects against splashes, aerosols, and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated work area. |
PPE Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
